molecular formula C7H14O B3058890 2-Methylhexanal CAS No. 925-54-2

2-Methylhexanal

Cat. No.: B3058890
CAS No.: 925-54-2
M. Wt: 114.19 g/mol
InChI Key: BHVGMUDWABJNRC-UHFFFAOYSA-N
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Description

(±)-2-methylhexanal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (±)-2-methylhexanal is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (±)-2-methylhexanal is primarily located in the cytoplasm. Outside of the human body, (±)-2-methylhexanal can be found in herbs and spices and tea. This makes (±)-2-methylhexanal a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVGMUDWABJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862473
Record name 2-Methylhexanal
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Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-54-2, 72590-78-4
Record name 2-Methylhexanal
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Record name 2-Methylhexanal
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Record name 2-Methylhexanal
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Record name 2-methylhexanal
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Record name 2-METHYLHEXANAL
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Record name (±)-2-Methylhexanal
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Foundational & Exploratory

Physicochemical properties of 2-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhexanal

Introduction

This compound, a branched-chain fatty aldehyde, is an organic compound with significance in the flavor and fragrance industry.[1][2] It belongs to the class of medium-chain aldehydes, which are characterized by an aldehyde functional group with a chain length of six to twelve carbon atoms.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts, designed for researchers, scientists, and professionals in drug development.

Chemical Identity

IdentifierValue
IUPAC Name This compound[2][5]
Synonyms Hexanal (B45976), 2-methyl-; 2-Methylhexanaldehyde; (+/-)-2-Methylhexanal[2][6][7]
CAS Number 925-54-2[7][8]
Molecular Formula C7H14O[2][6][7]
Molecular Weight 114.19 g/mol [2][6][9]
Canonical SMILES CCCCC(C)C=O[2][5][6]
InChI Key BHVGMUDWABJNRC-UHFFFAOYSA-N[2][5][7]

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties
PropertyValueConditions
Appearance Colorless clear liquid (estimated)
Boiling Point 139.00 to 141.00 °C[1]@ 760.00 mm Hg
141.2 °C[6][10]@ 760 mmHg
143.73 °C (estimate)[9][11]
Melting Point -43.35 °C (estimate)[9][11]
Density 0.80100 to 0.80700 g/cm³[1]@ 25.00 °C
0.805 g/cm³[6][10]
0.8225 g/cm³ (estimate)[9][11]
Refractive Index 1.41100 to 1.41700[1]@ 20.00 °C
1.403[6][10]
Vapor Pressure 5.920000 mmHg[1][6]@ 25.00 °C (estimated)
Flash Point 90.00 °F (32.22 °C)[1]TCC
32.6 °C[6][10]
Table 2: Solubility and Partitioning
PropertyValueConditions
Solubility in Water 1348 mg/L (estimated)[1]@ 25 °C
Solubility in Organic Solvents Soluble in alcohol[1]
LogP (Octanol-Water Partition Coefficient) 2.286 (estimated)[1][11]
2.01160[6][10]
Table 3: Molecular Descriptors
DescriptorValue
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 4[6]
Polar Surface Area 17.07 Ų
Complexity 59.4[6]
Exact Mass 114.104465066 Da[6]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid samples.[12]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)[13]

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Seal one end of a capillary tube by heating it in a flame.

  • Place a few drops of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

  • Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.[13]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the vapor pressure of the sample exceeds the atmospheric pressure.[14]

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance (m1).

  • Fill the pycnometer with distilled water and place it in a constant temperature bath set to 25.0 °C until it reaches thermal equilibrium.

  • Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and weigh it (m2).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat step 3.

  • Adjust the this compound level to the calibration mark, dry the exterior, and weigh it (m3).

  • The density of this compound is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 25.0 °C

Determination of Solubility in Water

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Place a known volume (e.g., 0.1 mL) or mass (e.g., 100 mg) of this compound into a test tube.

  • Add a small portion (e.g., 0.5 mL) of deionized water to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Observe the mixture. If the this compound has completely dissolved (forming a single clear phase), it is considered soluble at that concentration.

  • If it is not fully dissolved, continue to add water in known increments (e.g., 0.5 mL), agitating after each addition, until the compound dissolves or a total of 3.0 mL has been added.[15]

  • Solubility can be classified based on the amount of solvent required. For quantitative determination, analytical techniques such as gas chromatography would be required to measure the concentration of the analyte in the aqueous phase of a saturated solution.

Visualizations

Logical Classification of this compound

G A Organic Compound B Carbonyl Compound A->B Contains C=O group C Aldehyde B->C Carbonyl C bonded to H D Medium-Chain Aldehyde (6-12 Carbons) C->D Chain length = 7 E This compound (C7H14O) D->E Specific Isomer G start Start: This compound Sample prop1 Determine Boiling Point start->prop1 prop2 Measure Density start->prop2 prop3 Assess Solubility (Water/Organic) start->prop3 prop4 Measure Refractive Index start->prop4 data Compile Data prop1->data prop2->data prop3->data prop4->data report Generate Technical Report data->report end End report->end

References

An In-depth Technical Guide to the Synthesis of 2-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methylhexanal, a valuable branched aldehyde in various chemical industries. This document details the core methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and visual representations of the synthetic routes.

Overview of Synthesis Pathways

This compound is primarily synthesized through two main routes: the hydroformylation of hexene isomers and the aldol (B89426) condensation of smaller aldehydes. The choice of pathway often depends on the desired scale of production, available starting materials, and required purity of the final product.

  • Hydroformylation of Hexenes: This is a prominent industrial method that involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of a hexene isomer, typically 1-hexene (B165129) or 2-hexene. The reaction is catalyzed by transition metal complexes, most commonly rhodium-based catalysts, and the regioselectivity of the reaction (i.e., the ratio of branched to linear aldehyde products) is a critical parameter.

  • Aldol Condensation: This classic carbon-carbon bond-forming reaction can be employed to construct the this compound backbone from smaller, readily available aldehydes. A crossed aldol condensation between propanal and butanal is a feasible route to obtaining the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways of this compound, allowing for a direct comparison of their efficiencies.

Synthesis PathwayCatalyst/ReagentTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Aldehyde Yield (%)Product Selectivity (this compound)Reference
Hydroformylation of 1-Hexene Rh/nano-ZnO8040 (20 bar CO, 20 bar H₂)310096High (exact ratio not specified)[1]
Hydroformylation of 1-Hexene [Rh(acac)(CO)₂]/PPh₃5012 (1:1 H₂/CO)---Varies with P/Rh ratio[2]
Aldol Condensation NaOH or KOHRoom Temp. to RefluxAtmospheric4 - 12High (inferred)Moderate to High (inferred)Dependent on reaction conditions[3]

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways of this compound.

Hydroformylation of 1-Hexene

This protocol is adapted from the rhodium-catalyzed hydroformylation of 1-hexene.[1]

Materials:

  • 1-Hexene (99+%)

  • Toluene (B28343) (anhydrous, degassed)

  • Cyclohexane (B81311) (internal standard, 99+%)

  • Rhodium on nano-zinc oxide (Rh/nano-ZnO) catalyst

  • Carbon monoxide (CO) gas (99.99%)

  • Hydrogen (H₂) gas (99.99%)

  • High-pressure autoclave (e.g., 100-mL Berghof autoclave with a Teflon liner)

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Reactor Setup: In a clean, dry 75-mL Teflon liner, add the Rh/nano-ZnO catalyst (0.200 g).

  • Addition of Reagents: To the liner, add toluene (5.0 mL), 1-hexene (0.5 mL), and cyclohexane (0.2 mL) as an internal standard.

  • Sealing and Pressurizing: Place the liner inside the 100-mL high-pressure autoclave and seal it securely.

  • Gas Introduction: Pressurize the autoclave with carbon monoxide to 20 bar, followed by the addition of hydrogen to a total pressure of 40 bar.

  • Reaction Conditions: Heat the autoclave to 80 °C while stirring. Maintain these conditions for 3 hours.

  • Reaction Quenching and Analysis: After 3 hours, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Work-up and Purification: The reaction mixture can be filtered to remove the heterogeneous catalyst. The resulting solution contains the product, this compound, along with the linear isomer, n-heptanal, and any unreacted starting material. The product can be purified by fractional distillation.[4] The boiling point of this compound is approximately 142-143 °C.

Aldol Condensation of Propanal and Butanal

This protocol is a proposed method based on standard aldol condensation procedures.[3]

Materials:

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (a suitable amount, e.g., 1 equivalent with respect to the limiting aldehyde) in methanol and cool the solution to 0-5 °C in an ice bath.

  • Aldehyde Mixture: In a separate beaker, prepare an equimolar mixture of propanal and butanal.

  • Reaction Initiation: Add the aldehyde mixture dropwise to the cooled methanolic KOH solution over a period of 30 minutes with continuous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of self-condensation and cross-condensation products, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the core synthesis pathways for this compound.

hydroformylation cluster_conditions Reaction Conditions 1-Hexene 1-Hexene Reaction Reaction 1-Hexene->Reaction CO + H2 CO + H2 CO + H2->Reaction This compound This compound Reaction->this compound Branched Product n-Heptanal n-Heptanal Reaction->n-Heptanal Linear Product Catalyst: Rhodium-based Catalyst: Rhodium-based Solvent: Toluene Solvent: Toluene Temperature: 80 °C Temperature: 80 °C Pressure: 40 bar Pressure: 40 bar

Caption: Hydroformylation of 1-Hexene to this compound.

aldol_condensation cluster_conditions Reaction Conditions Propanal Propanal Reaction Reaction Propanal->Reaction Butanal Butanal Butanal->Reaction Intermediate Aldol Adduct Reaction->Intermediate Base Catalyst (e.g., NaOH) 2-Methyl-2-hexenal 2-Methyl-2-hexenal Intermediate->2-Methyl-2-hexenal Dehydration This compound This compound 2-Methyl-2-hexenal->this compound Hydrogenation Solvent: Ethanol/Methanol Solvent: Ethanol/Methanol Temperature: 0 °C to RT Temperature: 0 °C to RT

Caption: Aldol Condensation Route to this compound.

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: Predicted spectra show characteristic signals for the aldehydic proton, the proton at the alpha-carbon, and the various alkyl protons.

  • ¹³C NMR: Predicted spectra will show a distinctive peak for the carbonyl carbon, as well as signals for the other carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) and characteristic fragmentation patterns.[5] A common fragment ion is observed at m/z 58.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically around 1725 cm⁻¹.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.

References

A Technical Guide to the Enantiomers of 2-Methylhexanal: (R)- and (S)-2-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a critical determinant of biological activity in drug discovery and development. The spatial arrangement of substituents around a stereocenter can lead to significant differences in the pharmacological and toxicological profiles of enantiomeric pairs. This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 2-methylhexanal, a chiral aldehyde with potential applications as a building block in organic synthesis. Due to a scarcity of specific experimental data in publicly available literature for the individual enantiomers, this document compiles information on the racemic mixture and provides inferred properties and adapted experimental protocols based on established stereochemical principles and methodologies for analogous compounds. This guide is intended to serve as a foundational resource to stimulate and direct future research into the synthesis, characterization, and biological evaluation of these specific chiral molecules.

Physicochemical Properties

Table 1: Physicochemical Data for this compound Enantiomers and Racemate

Property(R)-2-Methylhexanal(S)-2-MethylhexanalRacemic (±)-2-Methylhexanal
Molecular Formula C₇H₁₄OC₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol [1]114.19 g/mol 114.19 g/mol [2]
CAS Number 132151-88-3[1]66875-71-6925-54-2[2]
Appearance Colorless liquid (inferred)Colorless liquid (inferred)Colorless clear liquid (est.)
Boiling Point Not experimentally determinedNot experimentally determined141.2 °C at 760 mmHg
Density Not experimentally determinedNot experimentally determined0.805 g/cm³
Refractive Index Not experimentally determinedNot experimentally determined1.41100 to 1.41700 @ 20.00 °C
Specific Rotation ([α]D) Not experimentally determined; predicted to be levorotatory (-)[1]Not experimentally determined; predicted to be dextrorotatory (+)0° (optically inactive)
InChIKey BHVGMUDWABJNRC-SSDOTTSWSA-N[1]BHVGMUDWABJNRC-ZETCQYMHSA-NBHVGMUDWABJNRC-UHFFFAOYSA-N[2]

Synthesis and Chiral Resolution: Experimental Protocols

The preparation of enantiomerically pure (R)- and (S)-2-methylhexanal can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the resolution of a racemic mixture. While specific, detailed protocols for this compound are not extensively documented, the following sections provide methodologies adapted from established procedures for structurally similar chiral aldehydes.

Asymmetric Synthesis via Organocatalytic α-Alkylation

A prevalent method for the asymmetric synthesis of α-chiral aldehydes is the organocatalytic α-alkylation of a smaller aldehyde. Chiral secondary amines, such as MacMillan-type imidazolidinones, can be used to induce high enantioselectivity.

Conceptual Protocol: Asymmetric Synthesis of (R)-2-Methylhexanal

  • Catalyst Activation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary amine catalyst (e.g., (S)-(-)-2-(Diphenylmethyl)pyrrolidine) and a suitable acid co-catalyst in an appropriate anhydrous solvent (e.g., chloroform (B151607) or toluene).

  • Enamine Formation: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C) and add freshly distilled propanal. Stir the mixture to allow for the formation of the corresponding enamine intermediate.

  • Alkylation: To the enamine solution, add a suitable n-butyl electrophile (e.g., 1-iodobutane (B1219991) or butyl triflate). The chiral catalyst will direct the alkylation to one face of the enamine, favoring the formation of the (R)-enantiomer.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting propanal.

  • Hydrolysis and Work-up: Upon completion, quench the reaction with an aqueous buffer solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate (R)-2-methylhexanal.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the purified product by chiral GC or by derivatization with a chiral agent followed by analysis on a standard GC or HPLC system.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound can be achieved by converting the enantiomers into diastereomers, which possess different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Conceptual Protocol: Resolution via Diastereomeric Imine Formation

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve racemic this compound (1 equivalent) and an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine) (1 equivalent) in a suitable solvent such as toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux to facilitate the formation of diastereomeric imines while azeotropically removing the water byproduct.

  • Fractional Crystallization: After the reaction is complete, cool the solution slowly to induce crystallization. One of the diastereomeric imines will preferentially crystallize due to lower solubility.

  • Isolation and Purification: Isolate the crystals by filtration and wash with a cold solvent. The diastereomeric purity can be enhanced by recrystallization.

  • Hydrolysis and Recovery: Hydrolyze the purified diastereomeric imine under mild acidic conditions (e.g., with aqueous HCl) to regenerate the enantiomerically enriched this compound and the chiral amine.

  • Extraction and Purification: Extract the liberated this compound with an organic solvent, wash, dry, and purify by distillation or chromatography. The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • Analysis: Determine the enantiomeric excess of the resolved this compound using chiral GC.

Analytical Methodologies for Enantiomeric Separation

Chiral gas chromatography (GC) is a powerful technique for the direct separation and quantification of volatile enantiomers like this compound.

Conceptual Protocol: Chiral Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are highly effective for separating chiral aldehydes. A column such as one containing a derivative of β-cyclodextrin would be a suitable starting point.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

    • Oven Temperature Program: A slow temperature ramp (e.g., starting at a low temperature like 50 °C and ramping at 2-5 °C/min) is often necessary to achieve baseline separation of the enantiomers.

    • Injection: A small volume (e.g., 1 µL) of a dilute solution of the this compound sample in a suitable solvent (e.g., hexane) is injected.

  • Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess can be calculated from the integrated peak areas of the (R)- and (S)-enantiomers.

Biological Activity and Signaling Pathways: A Framework for Future Research

While there is no specific, publicly available data on the biological activities of the individual enantiomers of this compound, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different biological effects. Biological systems, such as enzymes and receptors, are chiral and can interact differently with each enantiomer of a chiral molecule. This can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.

Given the lack of existing data, a logical first step would be to perform a screening to identify any differential biological activities of the (R)- and (S)-enantiomers.

Proposed Experimental Workflow for Biological Activity Screening

G cluster_synthesis Enantiomer Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Pathway Identification synthesis Asymmetric Synthesis or Chiral Resolution purification Purification and Enantiomeric Purity Analysis (Chiral GC) synthesis->purification enantiomers (R)-2-Methylhexanal & (S)-2-Methylhexanal (>99% e.e.) purification->enantiomers in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding, Cell Viability) enantiomers->in_vitro in_vivo In Vivo Models (e.g., Rodent models for toxicity or pharmacological effect) in_vitro->in_vivo If activity is observed data_analysis Comparative Analysis of Potency, Efficacy, and Toxicity in_vitro->data_analysis in_vivo->data_analysis pathway_id Target Identification and Signaling Pathway Elucidation data_analysis->pathway_id

Conclusion

The (R)- and (S)-enantiomers of this compound represent chiral building blocks with untapped potential in synthetic and medicinal chemistry. This guide has consolidated the available information for the racemic mixture and provided a framework of adaptable experimental protocols for the asymmetric synthesis, chiral resolution, and analysis of the individual enantiomers. The critical gap in the literature remains the specific biological activities of these compounds. The proposed experimental workflow offers a roadmap for future research to elucidate the distinct pharmacological and toxicological profiles of each enantiomer. Such studies are essential to unlock their potential in drug development and other scientific applications, reinforcing the importance of stereochemical considerations in modern chemical research.

References

2-Methylhexanal as a Flavor Compound in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanal is a branched-chain aldehyde that contributes to the complex flavor profiles of a variety of food products. As a volatile organic compound, its presence, even at trace levels, can significantly impact the sensory perception of food. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, occurrence in foods, formation pathways, sensory perception, and analytical methodologies for its quantification. This document is intended to be a comprehensive resource for researchers and professionals working in flavor science, food chemistry, and related fields.

Introduction

This compound (C7H14O) is an organic compound classified as a medium-chain aldehyde.[1][2] It is a volatile molecule known for its characteristic aroma, which can influence the overall flavor of various foods. The formation of this compound in food is often a result of complex chemical reactions, such as the Strecker degradation of amino acids during heat processing or fermentation.[1] Understanding the formation and sensory impact of this compound is crucial for controlling and optimizing the flavor of food products.

Chemical Properties and Flavor Profile

This compound is a flammable and irritant compound with a molecular weight of 114.19 g/mol .[3] Its flavor profile is not extensively documented in scientific literature, but as a branched-chain aldehyde, it is expected to contribute "malty" or "chocolate-like" notes, similar to other related compounds like 2-methylbutanal and 3-methylbutanal.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H14O[3]
Molecular Weight114.19 g/mol [3]
IUPAC NameThis compound[3]
CAS Number925-54-2[3]
Boiling Point141.2 °C at 760 mmHg[4]
Flash Point32.6 °C[4]
Density0.805 g/cm³[4]

Occurrence and Usage in Food

This compound has been detected in a number of food items, although it is often not quantified.[2] It has been identified in products such as cured ham and various types of teas, including green and black tea.[1][2] The following table summarizes the typical usage levels of this compound as a flavoring agent in different food categories.

Table 2: Usage Levels of this compound in Various Food Categories

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)3.015.0
Fats and oils, and fat emulsions2.010.0
Edible ices, including sherbet and sorbet3.015.0
Processed fruit2.010.0
Processed vegetables, nuts, and seeds2.010.0
Confectionery3.015.0
Cereals and cereal products3.015.0
Baked goods3.015.0
Meat and meat products2.010.0
Soups and broths2.010.0
Sauces and condiments2.010.0
Beverages (non-alcoholic)1.05.0
Alcoholic beverages1.05.0

Source: The Good Scents Company

Formation Pathways

The formation of this compound in food is primarily attributed to the Strecker degradation of the amino acid isoleucine. This reaction occurs between an amino acid and an α-dicarbonyl compound, which are often intermediates in the Maillard reaction.[5] The process is particularly relevant in heat-treated and fermented foods.[1]

Strecker_Degradation Isoleucine Isoleucine (Amino Acid) Reaction Strecker Degradation Isoleucine->Reaction Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Reaction Product 2-Methylbutanal (Strecker Aldehyde) Reaction->Product Note A similar pathway is proposed for This compound from a corresponding longer-chain amino acid.

Strecker degradation pathway for branched-chain aldehydes.

Sensory Perception and Olfactory Signaling

The binding of an aldehyde to an OR, which is a G-protein coupled receptor (GPCR), triggers a signal transduction cascade.[4] This leads to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, resulting in the perception of smell.[4]

Olfactory_Signaling Aldehyde This compound (Odorant) OR Olfactory Receptor (GPCR) Aldehyde->OR Binds to G_Protein G-protein Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Generalized olfactory signaling pathway for aldehydes.

Analytical Methodologies

The quantification of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[9] HS-SPME is a solvent-free method that is highly effective for extracting volatile and semi-volatile compounds from complex samples.[10]

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific food matrices.

1. Sample Preparation:

  • Homogenize a representative sample of the food product.

  • Weigh a precise amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

  • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Equilibration: Incubate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibrium between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port (e.g., 250°C for 5 minutes in splitless mode).

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating aldehydes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.

4. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Homogenize Homogenize Food Sample Weigh Weigh Sample into Vial Homogenize->Weigh Spike Add Internal Standard & Salt Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Extract Extract with Fiber (e.g., 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (MS) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Workflow for the quantification of this compound.

Conclusion

This compound is a significant, albeit understudied, flavor compound in a range of food products. Its formation through pathways like Strecker degradation highlights the importance of understanding the chemistry of food processing. While further research is needed to determine its precise sensory thresholds and concentrations in various foods, the analytical methodologies outlined in this guide provide a robust framework for its quantification. A deeper understanding of this compound will enable food scientists and researchers to better control and modulate the flavor profiles of food, leading to improved product quality and consumer satisfaction.

References

The Natural Occurrence of 2-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanal is a branched-chain aldehyde that contributes to the complex aroma profiles of various foods and has potential roles in biological signaling. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies used for its detection and characterization. While qualitative data on its presence in natural sources is available, quantitative data remains limited in the scientific literature.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound (VOC) in a range of food products, where it contributes to the overall flavor and aroma. Its presence is primarily associated with processes involving the degradation of amino acids and lipids.

Table 1: Natural Sources of this compound

Natural Source CategorySpecific Examples
Cured Meats Iberian Ham, Serrano Ham, Italian Dry-Cured Ham.[1][2][3]
Teas Black Tea (including Keemun), Green Tea, Oolong Tea.
Fermented Foods Present in various fermented products due to microbial metabolism of amino acids.[4][5]

The characteristic malty and chocolate-like notes of branched-chain aldehydes like this compound are significant in the sensory profiles of many fermented and heat-treated foods.[4] In dry-cured hams, these aldehydes are formed during the long ripening process through both enzymatic and non-enzymatic reactions.[1][6] The specific concentration and contribution of this compound to the aroma of these products can vary depending on the specific processing methods, aging time, and the raw materials used.[1][2] In teas, the manufacturing process, including withering, rolling, oxidation (for black and oolong teas), and drying, influences the final profile of volatile compounds, including this compound.[7]

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in natural systems is believed to be the degradation of the branched-chain amino acid L-isoleucine. This process, known as the Ehrlich pathway, is well-documented in microorganisms like yeast and is also relevant in the enzymatic changes that occur during food fermentation and ripening.[4]

The pathway involves a series of enzymatic reactions:

  • Transamination: The initial step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase. This reaction converts L-isoleucine into its corresponding α-keto acid, α-keto-β-methylvaleric acid.

  • Decarboxylation: The α-keto acid is then decarboxylated by an α-keto acid decarboxylase, which removes a molecule of carbon dioxide to produce 2-methylbutanal.

  • Chain Elongation and Aldehyde Formation: While the direct conversion of α-keto-β-methylvaleric acid to this compound is not explicitly detailed in the literature, it is hypothesized to involve a chain elongation step prior to or after the initial degradation steps of isoleucine, ultimately leading to the formation of the C7 aldehyde, this compound. The formation of branched-chain aldehydes is a known outcome of amino acid catabolism in various food systems.[6]

Biosynthesis_of_2_Methylhexanal Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvaleric acid Isoleucine->KetoAcid Transamination Methylhexanal This compound KetoAcid->Methylhexanal Decarboxylation & Chain Elongation Steps

Biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols: Analysis of this compound

The standard method for the analysis of volatile compounds like this compound in complex matrices such as food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Sample Preparation (Dry-Cured Ham Example)
  • Sample Collection: Obtain a representative sample of the dry-cured ham.

  • Homogenization: Mince the ham sample to ensure homogeneity.

  • Vial Preparation: Place a known amount of the minced sample (e.g., 2-5 grams) into a headspace vial.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantification purposes.

  • Salting Out (Optional): Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes by decreasing their solubility in the matrix.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

HS-SPME Procedure
  • Fiber Selection: Choose an appropriate SPME fiber coating. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds.

  • Extraction: Expose the SPME fiber to the headspace of the heated sample vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

GC-MS Analysis
  • Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for volatile compound analysis (e.g., a DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is typically used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Data Acquisition: Scan mode is used to acquire mass spectra for compound identification, and selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.

Data Analysis
  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching the spectrum with a mass spectral library (e.g., NIST).

  • Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with standards of known concentrations.

Workflow for the analysis of this compound.

Signaling Pathways and Biological Roles

The role of this compound in biological signaling is not well-established. However, aldehydes as a class of compounds are known to be involved in various biological processes.

  • Pheromones: Some branched-chain aldehydes are known to function as pheromones in insects, mediating communication for mating, aggregation, or alarm. While there is speculation, there is currently no direct evidence to confirm this compound as a pheromone in any specific species.

  • Disease Biomarkers: Volatile organic compounds, including aldehydes, are being investigated as potential non-invasive biomarkers for various diseases. Changes in the metabolic profile of an organism due to disease can lead to the altered emission of specific VOCs in breath, urine, or sweat. Further research is needed to determine if this compound has any utility as a specific disease biomarker.

Conclusion

This compound is a naturally occurring branched-chain aldehyde that plays a role in the flavor and aroma of various food products, particularly cured meats and teas. Its formation is primarily linked to the degradation of the amino acid L-isoleucine. The analysis of this volatile compound is reliably achieved through HS-SPME-GC-MS. While its presence in several natural sources is confirmed, there is a notable lack of quantitative data in the existing literature. Furthermore, its potential role in biological signaling as a pheromone or disease biomarker remains an area for future investigation. This guide provides a foundational understanding for researchers and professionals interested in the study of this and similar volatile compounds.

References

Toxicological Profile of 2-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 2-Methylhexanal. Due to a scarcity of specific studies on this compound, a read-across approach has been employed, utilizing data from structurally similar branched-chain aldehydes. This information is intended for professional use and should be interpreted with caution.

Executive Summary

This compound is a branched-chain aliphatic aldehyde. While specific toxicological data for this compound is limited, information from safety data sheets and read-across from structurally related compounds indicate that it is a flammable liquid and can cause skin, eye, and respiratory irritation.[1] This guide synthesizes the available quantitative data, outlines relevant experimental protocols based on standardized guidelines, and presents a putative metabolic pathway.

Quantitative Toxicological Data

Endpoint Test Substance Species Route Value Reference
Acute Toxicity
LC502-MethylbutanalRatInhalation (4h)50.5 mg/L (vapor)
LD502-MethylbutanalRabbitDermal5400 mg/kg[2]
LD502-MethylcyclohexanolRatOral1125 mg/kg[3]
Irritation/Corrosion
Skin IrritationThis compound--Causes skin irritation[1]
Eye IrritationThis compound--Causes serious eye irritation[1]
Eye Irritation2-MethylbutanalRabbitOcularIrritating
Other Endpoints
Oral/Parenteral ToxicityThis compound--Not determined[4]
Dermal ToxicityThis compound--Not determined[4]
Inhalation ToxicityThis compound--Not determined[4]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not published. The following are generalized protocols for acute oral toxicity, skin irritation, and eye irritation based on OECD guidelines, which would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

  • Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually with free access to standard laboratory diet and drinking water.

  • Procedure:

    • A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.

    • The animal is observed for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.

    • This sequential dosing continues until a stopping criterion is met, which is typically after a specified number of reversals in outcome (survival/death).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes throughout the study period. A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[5][6]

  • Test System: A reconstructed human epidermis model, which is a three-dimensional model of the human epidermis.[5]

  • Procedure:

    • The test substance is applied topically to the surface of the skin model.[5]

    • After a defined exposure period (e.g., 60 minutes), the test substance is removed by washing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is then assessed using a quantitative method, typically the MTT assay.

  • Prediction Model: The mean tissue viability of the test substance-treated tissues is compared to that of negative control tissues. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[6]

G cluster_0 In Vitro Skin Irritation Workflow (OECD 439) A Reconstructed Human Epidermis (RhE) Model B Topical Application of This compound A->B C Exposure Period (e.g., 60 min) B->C D Removal of Test Substance C->D E Post-Exposure Incubation (e.g., 42 hours) D->E F Cell Viability Assessment (MTT Assay) E->F G Data Analysis: Compare to Negative Control F->G H Prediction: Irritant vs. Non-Irritant G->H G cluster_1 Acute Eye Irritation Study Workflow (OECD 405) Animal Albino Rabbit Application Apply this compound to Conjunctival Sac of One Eye Animal->Application Observation Examine Eyes at 1, 24, 48, 72 hours Application->Observation Scoring Score Ocular Lesions (Cornea, Iris, Conjunctiva) Observation->Scoring Evaluation Assess Reversibility of Effects Scoring->Evaluation Classification Classify as Irritant/ Corrosive or Non-Irritant Evaluation->Classification G cluster_2 Putative Metabolic Pathway of this compound Methylhexanal This compound Oxidation Oxidation (Aldehyde Dehydrogenase) Methylhexanal->Oxidation Reduction Reduction (Alcohol Dehydrogenase/AKRs) Methylhexanal->Reduction CarboxylicAcid 2-Methylhexanoic Acid Oxidation->CarboxylicAcid Alcohol 2-Methylhexanol Reduction->Alcohol FurtherMetabolism Further Metabolism (e.g., β-oxidation) CarboxylicAcid->FurtherMetabolism Alcohol->FurtherMetabolism Excretion Excretion FurtherMetabolism->Excretion

References

2-Methylhexanal safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Methylhexanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development settings. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O[1][2][3]
Molecular Weight 114.19 g/mol [1][4]
CAS Number 925-54-2[1][2][3]
Appearance Colorless clear liquid (est.)[5]
Boiling Point 141.2 °C at 760 mmHg[2][6]
Flash Point 32.22 °C to 32.6 °C[2][5][6]
Density 0.801 to 0.807 g/cm³ at 25 °C[2][5][6]
Vapor Pressure 5.92 mmHg at 25°C[2]
Refractive Index 1.411 to 1.417 at 20 °C[2][5]
Solubility Insoluble in water.[7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Flammable liquids: Category 3[8] or Category 2[1]

  • Skin corrosion/irritation: Category 2[1]

  • Serious eye damage/eye irritation: Category 2[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3[1]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H226: Flammable liquid and vapor.[8]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the safety of chemicals.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[9][10] Untreated skin areas serve as a control.[9][10] The degree of irritation is scored at specified intervals to assess the severity and reversibility of the effects.[9]

  • Methodology:

    • A small area of skin (approximately 6 cm²) is shaved on the test animal.[9]

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared area under a gauze patch.[9]

    • The patch is typically left in place for 4 hours.[9]

    • After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[11] If effects persist, observations may continue for up to 14 days.[9]

    • A sequential testing strategy is often employed, starting with a single animal, to minimize animal usage.[11][12]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline assesses the potential of a substance to cause eye irritation or damage.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[7][8] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8]

  • Methodology:

    • The test is typically initiated with a single animal.[8]

    • A single dose of the test substance is instilled into the conjunctival sac of one eye.[13]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[13]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[8]

    • If a corrosive or severe irritant effect is observed, no further testing is performed.[8] If the initial test shows irritation, the response is confirmed in up to two additional animals, preferably in a sequential manner.[7][8]

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: This procedure avoids using lethality as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[1][14]

  • Methodology:

    • Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses of 5, 50, 300, and 2000 mg/kg (or exceptionally 5000 mg/kg).[1][3]

    • The test begins with a sighting study to determine the appropriate starting dose.[3][14]

    • A single dose is administered by gavage.[1] Animals are fasted before dosing.[1]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[14]

    • Based on the outcome at one dose level, the decision is made to dose the next group at a higher or lower fixed dose.[1]

Signaling Pathways of Aldehyde Toxicity

While specific signaling pathways for this compound toxicity have not been extensively studied, the general mechanisms of aldehyde toxicity are understood to involve their electrophilic nature.

Aldehydes are reactive molecules that can form adducts with biological nucleophiles such as the primary nitrogen groups on lysine (B10760008) residues and the thiolate groups on cysteine residues in proteins.[15][16] This can lead to protein carbonylation, which may trigger signaling pathways or, at higher concentrations, lead to cell death.[17]

Cells possess protective mechanisms against aldehyde toxicity, such as the action of aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to less reactive carboxylic acids.[17] Furthermore, exposure to aldehydes can activate cytoprotective signaling pathways, such as the Nrf2/Keap1 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[15][16]

It is important to note that this is a generalized pathway for aldehydes, and the specific interactions of this compound within biological systems may vary.

G General Aldehyde Toxicity Pathway Aldehyde This compound (Aldehyde) Nucleophiles Biological Nucleophiles (e.g., Cysteine, Lysine residues in proteins) Aldehyde->Nucleophiles reacts with Detox Detoxification (e.g., ALDH) Aldehyde->Detox oxidized by Adducts Protein Adducts (Carbonylation) Nucleophiles->Adducts Signaling Cellular Signaling Activation Adducts->Signaling CellDeath Cell Death / Toxicity Adducts->CellDeath high concentration Nrf2 Nrf2/Keap1 Pathway Activation Signaling->Nrf2 Antioxidant Antioxidant & Detoxification Gene Expression Nrf2->Antioxidant

Caption: General signaling pathway of aldehyde-induced toxicity.

Safe Handling and Storage

To minimize exposure and ensure safety, the following handling and storage procedures should be strictly followed:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[11][18]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use spark-proof tools and explosion-proof equipment.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles.[7]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • Hygiene: Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

G Hierarchy of Controls for this compound cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., Safe Work Practices, Training) PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat)

Caption: Hierarchy of controls for safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.[7]

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[7]

  • Collection: Place the absorbed material into a suitable, closed container for disposal.[7]

  • Personal Protection: Wear appropriate personal protective equipment during cleanup.

G Accidental Spill Workflow for this compound Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Emergency Contact Emergency Services and EHS LargeSpill->Emergency Ventilate Ensure Adequate Ventilation PPE->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Collect Collect Absorbed Material into a Labeled Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose End Spill Managed Dispose->End Emergency->End

Caption: Workflow for handling an accidental spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

This compound is a flammable liquid and must be disposed of as hazardous waste.[19]

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local regulations.[19]

  • Procedure:

    • Do not dispose of down the drain.[20]

    • Collect waste in a suitable, labeled, and tightly closed container.[19]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[21]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use.

References

Environmental fate of short-chain aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate of Short-Chain Aldehydes

Introduction

Short-chain aldehydes are highly reactive volatile organic compounds (VOCs) characterized by a terminal carbonyl group. This class of compounds, including formaldehyde, acetaldehyde (B116499), and acrolein, is ubiquitous in the environment. They originate from a wide array of natural and anthropogenic sources and play a significant role in atmospheric chemistry, notably as precursors to photochemical smog, ozone, and secondary organic aerosols (PM2.5).[1][2][3] Due to their reactivity, aldehydes can have toxic effects on biological systems, making the study of their environmental distribution, transport, and ultimate fate a critical area of research for environmental scientists and toxicologists.[4][5][6] This guide provides a detailed overview of the sources, physicochemical properties, and transformation pathways of short-chain aldehydes in major environmental compartments.

Sources of Short-Chain Aldehydes

The presence of short-chain aldehydes in the environment is due to direct emissions from both natural and human-related activities, as well as secondary formation from chemical reactions in the atmosphere.[2]

  • Natural (Biogenic) Sources : A primary natural source is the incomplete combustion of organic matter, such as biomass burning in forests and grasslands.[7] Plants and vegetation also emit aldehydes as metabolic byproducts or signaling molecules.[8] For instance, cis-3-Hexenal is responsible for the characteristic "grassy" smell of freshly cut lawns.[8]

  • Anthropogenic Sources : The most significant human-related sources stem from combustion processes. This includes exhaust from motor vehicles, particularly with the use of ethanol-blended fuels which can increase acetaldehyde emissions.[2][6][7] Industrial processes are another major contributor, where aldehydes are used as precursors for manufacturing resins and plasticizers or are released as by-products.[4] Other sources include waste incineration, fuel combustion (coal, oil, natural gas), cooking with oils at high temperatures, and emissions from building materials and consumer products.[1][2]

Physicochemical Properties and Environmental Transport

The environmental transport of short-chain aldehydes is governed by their physical and chemical properties, such as volatility, water solubility, and reactivity. Their relatively high vapor pressure facilitates atmospheric transport, while their high water solubility allows for partitioning into the aqueous phase.

The partitioning behavior between air and water is described by the Henry's Law constant (H). A higher H value indicates greater partitioning into the aqueous phase. Notably, the apparent Henry's Law constants for many aldehydes are significantly influenced by their hydration in aqueous solution to form gem-diols.[9]

Table 1: Physicochemical Properties of Selected Short-Chain Aldehydes

Property Formaldehyde (HCHO) Acetaldehyde (CH₃CHO) Acrolein (C₃H₄O)
Molar Mass ( g/mol ) 30.03[10] 44.05 56.06[10]
Boiling Point (°C) -19[10] 20.2 52.5[10]
Vapor Pressure (mm Hg) 400 (@ -33°C)[10] 740 (@ 20°C) 200 (@ 17.5°C)[10]
Water Solubility Miscible[11] Miscible 20.6 g/100 mL (@ 20°C)

| Henry's Law Constant (M atm⁻¹ @ 25°C) | 2.97 x 10³[9][12] | 1.14 x 10¹[9][12] | 2.7 x 10¹ |

Environmental Fate and Transformation

Once released into the environment, short-chain aldehydes are subject to various transport and transformation processes that determine their concentration, persistence, and impact.

Atmospheric Fate

The atmosphere is the primary medium for the transport and degradation of short-chain aldehydes. The dominant removal mechanism during the daytime is reaction with the hydroxyl radical (•OH).[13] During the nighttime, reaction with the nitrate (B79036) radical (NO₃•) can also be significant. Photolysis (degradation by sunlight) and reaction with ozone (O₃) are generally of minor importance for most simple aldehydes.[13]

The reaction with •OH radicals typically proceeds via hydrogen abstraction from the aldehydic group, leading to the formation of a peroxyacyl radical and subsequently peroxyacetyl nitrates (PANs), which are key components of photochemical smog.[2]

Caption: Primary atmospheric degradation pathways for short-chain aldehydes.

Table 2: Atmospheric Reaction Rate Constants (k) with •OH Radical at 298 K

Aldehyde kₒₕ (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime
Formaldehyde 9.4 x 10⁻¹² ~1.2 days
Acetaldehyde 1.5 x 10⁻¹¹[14] ~19 hours
Propionaldehyde 2.0 x 10⁻¹¹ ~14 hours
Acrolein 2.0 x 10⁻¹¹ ~14 hours
trans-2-Hexenal ~4.9 x 10⁻¹¹[15] ~6 hours

(Lifetime calculated assuming a typical daytime •OH concentration of 1x10⁶ molecules/cm³)

Aquatic Fate

Due to their high water solubility, aldehydes are readily washed out of the atmosphere by rain and can be found in surface waters, fog, and clouds.[1] In the aquatic environment, their fate is primarily determined by microbial degradation. Various microorganisms in water and sediment can utilize aldehydes as a carbon source. Two novel bacterial strains, Acinetobacter calcoaceticus E1 and Variovorax E3, have been shown to degrade metaldehyde, using it as a sole carbon and energy source.[16] Chemical processes like oxidation and hydration can also occur, although they are generally slower than biodegradation. Volatilization back into the atmosphere can be a significant process for less soluble aldehydes, governed by their Henry's Law constant.

Caption: Key processes governing the fate of aldehydes in aquatic systems.

Fate in Soil and Sediment

In soil environments, the fate of short-chain aldehydes is controlled by a combination of volatilization, adsorption to soil particles, and biodegradation. Their mobility in soil is generally high due to their low tendency to adsorb to organic carbon, meaning they can potentially leach into groundwater.[17][18] However, the most significant removal process in soil is biodegradation. Soil microorganisms possess enzymes, such as aldehyde dehydrogenases, that can effectively break down these compounds.[16][19] The rate of degradation is influenced by soil type, moisture content, temperature, and the microbial community present.

Biological Degradation Pathway

The primary mechanism for the biological detoxification and metabolism of aldehydes in most organisms, from bacteria to humans, involves the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[5] These enzymes catalyze the NAD(P)⁺-dependent oxidation of aldehydes to their corresponding, less reactive carboxylic acids.[5] This enzymatic conversion is a critical step in preventing the toxic buildup of aldehydes, which can otherwise lead to cellular damage.

Caption: Enzymatic oxidation of aldehydes via the ALDH pathway.

Key Experimental Protocol: Aldehyde Analysis via DNPH Derivatization

The quantification of short-chain aldehydes in environmental samples (air, water) is most commonly achieved by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.[20][21] Aldehydes themselves often lack a strong chromophore for UV detection, but the resulting DNPH-hydrazone derivatives are stable, less volatile, and absorb strongly in the UV range (~360 nm), allowing for sensitive detection.[21][22]

Methodology
  • Sample Collection (Air): Air is drawn at a known flow rate through a solid-phase extraction (SPE) cartridge packed with silica (B1680970) gel coated with acidified DNPH. Aldehydes in the air react on the cartridge to form the stable hydrazone derivatives.[20][23]

  • Sample Collection (Water): An aqueous sample is acidified (e.g., to pH 2.0), and a solution of DNPH in a solvent like acetonitrile (B52724) is added. The mixture is allowed to react for a specified time to ensure complete derivatization.[24]

  • Elution/Extraction: For air samples, the cartridge is eluted with a small volume of acetonitrile to recover the derivatives.[23] For water samples, the derivatives can be concentrated using solid-phase extraction.

  • Analysis: The acetonitrile extract is injected into an HPLC system.

    • Column: A C18 reverse-phase column is typically used for separation.[21][23]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate the derivatives of different aldehydes.[24]

    • Detection: A UV-Vis or Diode Array Detector (DAD) is set to a wavelength of approximately 360 nm to detect and quantify the eluted DNPH-hydrazone peaks.[22]

  • Quantification: The concentration of each aldehyde is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

DNPH-HPLC Experimental Workflow cluster_collection Sample Collection & Derivatization cluster_prep Sample Preparation cluster_analysis Analysis Air Air Sample DNPH_Cartridge DNPH-Coated Silica Cartridge Air->DNPH_Cartridge Water Water Sample DNPH_Solution DNPH Solution (in Acetonitrile) Water->DNPH_Solution Elution Elute with Acetonitrile DNPH_Cartridge->Elution Extraction (Optional) SPE Concentration DNPH_Solution->Extraction HPLC Inject into HPLC Elution->HPLC Extraction->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (~360 nm) Separation->Detection Quant Quantification vs. Calibration Curve Detection->Quant

Caption: Workflow for the analysis of aldehydes using DNPH derivatization and HPLC-UV.

Conclusion

The environmental fate of short-chain aldehydes is characterized by a dynamic interplay of transport and transformation processes. Their volatility and reactivity make the atmosphere a critical compartment for their degradation, primarily through reactions with hydroxyl radicals, which contributes to the formation of photochemical smog. In aquatic and terrestrial systems, their high water solubility and low adsorption potential suggest mobility, but this is often counteracted by rapid microbial degradation. The enzymatic ALDH pathway represents a highly efficient and widespread mechanism for the detoxification of aldehydes in biological systems. Understanding these pathways is essential for accurately modeling the environmental impact of these compounds and for developing strategies to mitigate their effects on air quality and ecosystem health.

References

An In-depth Technical Guide to 2-Methylhexanal: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanal, a branched-chain aldehyde, is a volatile organic compound with applications in the flavor and fragrance industry and as an intermediate in chemical synthesis. While not as extensively studied as some other aldehydes, an understanding of its discovery, synthesis, and physicochemical properties is valuable for researchers in various fields, including organic chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its historical context, synthesis methodologies, and key chemical data.

Historical Context: The Emergence of Aldehyde Chemistry

The specific discovery of this compound is not well-documented in readily available historical records. However, its existence is a result of the broader advancements in organic chemistry throughout the 19th and early 20th centuries. The systematic study of aldehydes began in the early 1800s, with significant contributions from chemists like Justus von Liebig. The development of new synthetic reactions, such as the Guerbet reaction first described by Marcel Guerbet in the late 19th century, and the advent of hydroformylation (oxo process) in the mid-20th century, provided general pathways for the synthesis of a wide array of aldehydes and alcohols, including branched structures like this compound.

Key historical developments in aldehyde synthesis that likely paved the way for the eventual characterization of this compound include the work of pioneers like Paul Sabatier and Jean-Baptiste Senderens on catalytic hydrogenation of aldehydes and ketones, and the extensive research on carbocation rearrangements by Frank C. Whitmore, which advanced the understanding of organic reaction mechanisms.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical databases.

PropertyValueReference(s)
Molecular Formula C7H14O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 925-54-2[1]
Appearance Colorless liquid[2]
Boiling Point 139-141 °C at 760 mmHg[2]
Density 0.801 - 0.807 g/cm³ at 25 °C[2]
Refractive Index 1.411 - 1.417 at 20 °C[2]
Flash Point 32.22 °C (90.00 °F)[2]
Solubility in Water 1348 mg/L at 25 °C (estimated)[2]

Synthesis of this compound

The primary industrial and laboratory methods for the synthesis of this compound involve the hydroformylation of 1-pentene (B89616) and the oxidation of 2-methylhexan-1-ol. The Guerbet reaction, while primarily aimed at producing alcohols, involves an aldehyde intermediate and is also a relevant synthetic pathway.

Hydroformylation of 1-Pentene

Hydroformylation, or the oxo process, is a major industrial route for the production of aldehydes. In this process, an alkene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt. The hydroformylation of 1-pentene yields a mixture of linear (hexanal) and branched (2-methylpentanal) aldehydes. While not a direct synthesis of this compound, this process illustrates the general approach for producing branched aldehydes. A similar hydroformylation of 1-hexene (B165129) would be a direct route to this compound.

Experimental Protocol: General Hydroformylation of an Alkene

  • Materials: Alkene (e.g., 1-pentene), synthesis gas (CO/H₂), rhodium-based catalyst (e.g., Rh(CO)₂(acac)), phosphine (B1218219) ligand (e.g., triphenylphosphine), solvent (e.g., toluene).

  • Procedure:

    • The alkene, solvent, catalyst, and ligand are charged into a high-pressure reactor.

    • The reactor is sealed and purged with nitrogen.

    • The reactor is pressurized with synthesis gas to the desired pressure (e.g., 20-100 atm).

    • The mixture is heated to the reaction temperature (e.g., 80-120 °C) with stirring.

    • The reaction is monitored by gas chromatography to determine the conversion of the alkene and the selectivity to the aldehyde products.

    • After the reaction is complete, the reactor is cooled, and the pressure is released.

    • The product mixture is analyzed and purified by distillation.

Hydroformylation_of_1_Pentene 1-Pentene 1-Pentene Hexanal (Linear) Hexanal (Linear) 1-Pentene->Hexanal (Linear) + CO + H₂ [Rh Catalyst] 2-Methylpentanal (Branched) 2-Methylpentanal (Branched) 1-Pentene->2-Methylpentanal (Branched) + CO + H₂ [Rh Catalyst] CO + H₂ CO + H₂ Rh Catalyst Rh Catalyst Oxidation_of_2_Methylhexan_1_ol 2-Methylhexan-1-ol 2-Methylhexan-1-ol This compound This compound 2-Methylhexan-1-ol->this compound [Oxidizing Agent] Oxidizing Agent (e.g., PCC) Oxidizing Agent (e.g., PCC) Guerbet_Reaction_Mechanism cluster_0 Reaction Steps Alcohol Dehydrogenation Alcohol Dehydrogenation Aldol Condensation Aldol Condensation Alcohol Dehydrogenation->Aldol Condensation Forms Aldehyde Dehydration Dehydration Aldol Condensation->Dehydration Forms β-Hydroxy Aldehyde Hydrogenation Hydrogenation Dehydration->Hydrogenation Forms α,β-Unsaturated Aldehyde Final Branched Alcohol Final Branched Alcohol Hydrogenation->Final Branched Alcohol Forms Saturated Aldehyde, then Alcohol Olfactory_Signaling_Pathway cluster_pathway Olfactory Transduction Cascade Aldehyde Aldehyde Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Aldehyde->Olfactory Receptor (GPCR) Binds to G-protein (G_olf) G-protein (G_olf) Olfactory Receptor (GPCR)->G-protein (G_olf) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (G_olf)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase CNG Channel CNG Channel cAMP->CNG Channel Opens Cation Influx (Ca²⁺, Na⁺) Cation Influx (Ca²⁺, Na⁺) CNG Channel->Cation Influx (Ca²⁺, Na⁺) Allows Depolarization Depolarization Cation Influx (Ca²⁺, Na⁺)->Depolarization Causes Signal to Brain Signal to Brain Depolarization->Signal to Brain Sends

References

The Enigmatic Role of 2-Methylhexanal in Pheromone Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the current understanding and a practical framework for the investigation of short-chain branched aldehydes in insect chemical communication.

Introduction: The Scents of Communication

In the intricate world of insects, chemical signals, or semiochemicals, form the bedrock of communication, dictating behaviors from mating and aggregation to alarm and defense.[1] Pheromones, a class of semiochemicals, facilitate intraspecific communication, orchestrating the complex social structures and reproductive strategies of countless insect species.[2] These chemical messengers are often complex blends of volatile organic compounds, with aldehydes representing a significant and functionally diverse class of pheromonal components.[3][4] This technical guide delves into the potential role of a specific short-chain branched aldehyde, 2-Methylhexanal, in pheromone chemistry.

While a definitive role for this compound as a primary pheromone in a specific insect species is not yet prominently documented in scientific literature, its structural characteristics are akin to known insect semiochemicals. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential pheromonal activity of this compound and similar compounds. We will explore the established roles of related aldehydes in insect communication, detail the requisite experimental protocols for identification and characterization, present hypothetical quantitative data for comparative analysis, and visualize the underlying signaling pathways and experimental workflows.

The Chemical Landscape: Aldehydes in Insect Communication

Aldehydes are a common feature in the chemical repertoire of insects, serving a multitude of signaling functions.[4] They are found in the pheromone blends of various orders, including Lepidoptera, Coleoptera, Hymenoptera, and Hemiptera. Their roles are diverse, ranging from sex attractants and aggregation cues to alarm signals and defensive secretions.[5][6][7][8]

For instance, heptanal (B48729) and nonanal (B32974) have been identified as having distinct pheromonal functions in two closely related parasitoid wasps of the Cotesia genus.[5] In social insects like ants, aldehydes can be components of mandibular and Dufour's gland secretions, contributing to complex social dialogues.[9][10] In termites, aldehydes are known components of trail-following pheromones, guiding colony members to food sources.[6] Furthermore, some beetle species utilize aldehydes in their defensive secretions to deter predators.[7][11][12][13] The praying mantis possesses olfactory sensory neurons specifically tuned to detect a range of aldehydes, suggesting their importance as environmental cues.[14][15][16]

The structural features of this compound—a seven-carbon chain with a methyl branch—place it within the volatility and structural diversity of known insect semiochemicals. The chirality introduced by the methyl group could also play a crucial role in the specificity of its interaction with insect olfactory receptors, a common theme in pheromone chemistry.

Investigating the Unknown: A Methodological Roadmap

The identification and characterization of a novel pheromone like this compound require a multi-pronged approach, combining analytical chemistry, electrophysiology, and behavioral biology. The following protocols provide a detailed guide for such an investigation.

Pheromone Collection and Identification

The initial step involves the collection of volatile compounds from the insect of interest, followed by their chemical identification.

  • Volatile Collection:

    • Aeration (Headspace Collection): Live insects are placed in a clean glass chamber, and purified air is passed over them. The exiting air, carrying the emitted volatiles, is then passed through a cartridge containing a sorbent material (e.g., Porapak Q, Tenax) to trap the compounds.

    • Solid-Phase Microextraction (SPME): An SPME fiber coated with a sorbent material is exposed to the headspace above the insect or in close proximity to a potential pheromone gland. This solvent-free technique is ideal for collecting trace amounts of volatiles.

    • Gland Extraction: For less volatile or contact pheromones, the putative pheromone gland (e.g., mandibular gland, Dufour's gland, pygidial gland) is dissected and extracted with a high-purity solvent (e.g., hexane).[9]

  • Chemical Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The collected volatiles are analyzed by GC-MS to separate the individual components and obtain their mass spectra. The mass spectrum provides a chemical fingerprint that can be used to identify the compound by comparing it to spectral libraries.

    • Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique links the separating power of GC with the sensitivity of an insect's antenna. The effluent from the GC column is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other passing over an excised insect antenna. If a compound in the mixture elicits a response from the antenna's olfactory sensory neurons, a recordable electrical potential is generated. This allows for the rapid identification of biologically active compounds within a complex blend.[17][18][19][20][21][22]

Behavioral Bioassays

Once a candidate pheromone like this compound is identified, its behavioral effect on the insect must be demonstrated through carefully designed bioassays.

  • Olfactometer Assays:

    • Y-tube Olfactometer: This apparatus presents the insect with a choice between two air streams, one carrying the synthetic candidate pheromone and the other a solvent control. A statistically significant preference for the pheromone-laden arm indicates attraction.

    • Wind Tunnel: A more naturalistic setup where the insect is released downwind of a pheromone source. Behaviors such as upwind flight, casting, and landing at the source are recorded to quantify attraction.

  • Arena Assays:

    • For testing contact or short-range volatile pheromones, an arena assay can be used. A treated substrate (e.g., filter paper) is placed in the arena, and behaviors such as increased time spent in the treated area, arrestment (cessation of movement), and specific courtship displays are recorded.

Synthesis of Stereoisomers

If the candidate pheromone is chiral, as is the case with this compound, the different stereoisomers must be synthesized.[23] Often, only one enantiomer is biologically active, and the other may be inactive or even inhibitory. Behavioral bioassays are then conducted with the pure enantiomers and racemic mixtures to determine the stereochemistry of the natural pheromone.

Quantitative Data Presentation

For a comprehensive understanding of a pheromone's activity, quantitative data from various experiments are essential. The following tables provide a template for presenting such data, populated with hypothetical values for this compound to serve as an illustrative example.

Table 1: GC-EAD Response of Insecta exempli to Synthetic this compound

CompoundRetention Time (min)FID Response (pA)EAD Response (mV)
(R)-2-Methylhexanal12.51500.8
(S)-2-Methylhexanal12.71520.1
Racemic this compound12.63050.5
Hexane (Control)3.2500.0

Table 2: Behavioral Response of Insecta exempli in a Y-tube Olfactometer

Test StimulusDose (ng)N% Choice for StimulusChi-Square (χ²)p-value
(R)-2-Methylhexanal10507813.52< 0.001
(S)-2-Methylhexanal1050520.08> 0.05
Racemic this compound1050654.5< 0.05
Hexane (Control)-505001.0

Table 3: Wind Tunnel Bioassay of Male Insecta exempli

TreatmentDose (ng)N% Taking Flight% Upwind Flight% Source Contact
(R)-2-Methylhexanal1030877360
(S)-2-Methylhexanal103023103
Racemic this compound1030554027
Hexane (Control)-301030

Visualizing the Process: Workflows and Pathways

Diagrams are invaluable tools for illustrating complex experimental procedures and biological pathways. The following are Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Pheromone Identification

Pheromone_Identification_Workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassays cluster_synthesis Synthesis & Confirmation Aeration Aeration GC_MS GC-MS Aeration->GC_MS SPME SPME SPME->GC_MS Gland_Extraction Gland Extraction Gland_Extraction->GC_MS GC_EAD GC-EAD GC_MS->GC_EAD Identify Peaks Olfactometer Y-tube Olfactometer GC_EAD->Olfactometer Test Active Compounds Wind_Tunnel Wind Tunnel GC_EAD->Wind_Tunnel Arena_Assay Arena Assay GC_EAD->Arena_Assay Synthesis Synthesis of Stereoisomers Olfactometer->Synthesis Wind_Tunnel->Synthesis Arena_Assay->Synthesis Field_Trials Field Trials Synthesis->Field_Trials Confirm Activity Aldehyde_Pheromone_Signaling Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR Odorant Receptor (OR) + Orco PBP->OR Transports to Neuron Olfactory Sensory Neuron (OSN) Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Behavior Behavioral Response Antennal_Lobe->Behavior Processes Signal, Initiates

References

2-Methylhexanal: A Potential Biomarker for Oxidative Stress-Related Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of disease diagnosis and monitoring is rapidly evolving, with a growing emphasis on the discovery and validation of non-invasive biomarkers. Volatile organic compounds (VOCs) present in biological samples such as breath, blood, and urine have emerged as promising candidates for early disease detection. Among these, aldehydes, a class of carbonyl compounds, are of particular interest due to their association with oxidative stress, a key pathological feature in numerous diseases, including cancer and neurodegenerative disorders. This technical guide focuses on 2-Methylhexanal, a branched-chain aldehyde, as a potential yet underexplored biomarker. While direct evidence linking this compound to specific diseases is nascent, its metabolic origin and the established role of similar aldehydes as biomarkers warrant a comprehensive evaluation of its potential. This document provides a detailed overview of the theoretical basis for this compound as a biomarker, methodologies for its detection, and its potential role in disease-related signaling pathways.

Metabolic Origin and Link to Oxidative Stress

Aldehydes found in biological systems are often products of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to oxidative degradation.[1][2] This process generates a variety of volatile aldehydes that can be released into the bloodstream and subsequently excreted through breath or urine.[3][4] While straight-chain aldehydes like hexanal (B45976) and heptanal (B48729) have been more extensively studied as biomarkers for conditions such as lung cancer[5], the origins of branched-chain aldehydes like this compound are also rooted in cellular metabolic processes.

Research has shown that 2-methyl-branched fatty aldehydes can be formed during the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids.[3] In this pathway, a 2-hydroxy-3-methylacyl-CoA intermediate is cleaved to produce formyl-CoA and a 2-methyl-branched aldehyde.[3] This indicates a specific endogenous metabolic pathway that can generate this compound, suggesting that its levels could reflect alterations in peroxisomal function or the metabolism of branched-chain fatty acids, both of which can be influenced by disease states.

The connection between this compound and oxidative stress lies in the broader context of lipid peroxidation. Oxidative stress, an imbalance between the production of ROS and the body's ability to detoxify these reactive products, is a hallmark of many diseases.[6][7] The increased production of aldehydes, including potentially this compound, serves as an indicator of ongoing oxidative damage.[8][9] Therefore, quantifying this compound in biological samples could provide a window into the systemic or localized oxidative stress status of an individual.

Quantitative Data on Aldehydes as Disease Biomarkers

While specific quantitative data for this compound in disease states is limited in the current literature, data for structurally similar aldehydes, such as hexanal and heptanal, provide a strong rationale for investigating this compound. The following table summarizes representative findings for these related aldehydes in lung cancer patients.

AldehydeBiological SampleDisease StateConcentration in PatientsConcentration in ControlsFold ChangeReference
HexanalBloodLung Cancer> 6-24 µM< 0.9 µM> 6.7-26.7[5]
HeptanalBloodLung CancerSignificantly Increased--[5]
MalondialdehydeExhaled Breath CondensateCOPD57.2 ± 2.4 nmol/L17.7 ± 5.5 nmol/L~3.2[10]
HexanalExhaled Breath CondensateCOPD63.5 ± 4.4 nmol/L14.2 ± 3.5 nmol/L~4.5[10]
HeptanalExhaled Breath CondensateCOPD26.6 ± 3.9 nmol/L18.7 ± 0.9 nmol/L~1.4[10]

Experimental Protocols for this compound Analysis

The accurate and sensitive quantification of volatile aldehydes like this compound in complex biological matrices requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, often coupled with a pre-concentration step such as Solid-Phase Microextraction (SPME).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound in Blood

This protocol is adapted from established methods for the analysis of aldehydes in blood.[5][11]

1. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.

  • Transfer 1 mL of plasma to a 10 mL headspace vial.

2. On-Fiber Derivatization (Optional but Recommended for Aldehydes):

  • Prepare a 1000 µg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in deionized water.

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the PFBHA solution for 5 minutes to adsorb the derivatizing agent.

3. Headspace Extraction:

  • Place the vial in a heating block or water bath set to 60°C.

  • Insert the PFBHA-loaded SPME fiber into the headspace of the plasma sample vial.

  • Allow the fiber to be exposed to the headspace for 30 minutes for extraction and derivatization to occur.

4. GC-MS Analysis:

  • Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound in Urine

This protocol is based on established methods for VOC analysis in urine.[9][12]

1. Sample Preparation:

  • Collect a mid-stream urine sample in a sterile container.

  • Centrifuge at 2000 rpm for 10 minutes to remove sediment.

  • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add 1.5 g of NaCl to the vial.

2. Headspace Extraction:

  • Equilibrate the vial at 50°C for 15 minutes.

  • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the urine sample for 40 minutes.

3. GC-MS Analysis:

  • Desorb the fiber in the GC inlet at 270°C for 3 minutes in splitless mode.

  • GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 35°C (hold for 5 min), ramp to 120°C at 5°C/min, then ramp to 230°C at 15°C/min (hold for 3 min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Acquisition Mode: Scan mode for untargeted analysis or SIM for targeted quantification of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual framework for this compound as a biomarker, from its metabolic origin to its potential clinical application.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA attacks LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation undergoes Aldehydes Aldehydes (e.g., Hexanal, Heptanal) LipidPeroxidation->Aldehydes produces Disease Disease State (e.g., Cancer, Neurodegeneration) Aldehydes->Disease is a biomarker for BranchedPUFA Branched-Chain Fatty Acids AlphaOxidation Peroxisomal Alpha-Oxidation BranchedPUFA->AlphaOxidation undergoes Methylhexanal This compound AlphaOxidation->Methylhexanal produces Methylhexanal->Disease is a potential biomarker for OxidativeStress Increased Oxidative Stress Disease->OxidativeStress induces OxidativeStress->ROS generates

Caption: Metabolic origin of this compound and other aldehydes.

Experimental_Workflow Sample Biological Sample (Blood, Urine, Breath) Extraction HS-SPME Sample->Extraction Derivatization On-Fiber Derivatization (optional) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Biomarker Biomarker Quantification Data->Biomarker Diagnosis Disease Diagnosis & Monitoring Biomarker->Diagnosis

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel biomarker for diseases associated with oxidative stress. Its endogenous metabolic origin through peroxisomal alpha-oxidation provides a clear biochemical basis for its presence in biological fluids. While direct quantitative data linking this compound to specific diseases are currently scarce, the well-established role of other aldehydes derived from lipid peroxidation in pathologies like cancer provides a strong impetus for further research.

The detailed analytical protocols provided in this guide, utilizing HS-SPME-GC-MS, offer a robust framework for the sensitive and specific quantification of this compound in various biological matrices. Future research should focus on:

  • Quantitative studies: Measuring this compound levels in large patient cohorts for various diseases (e.g., different types of cancer, neurodegenerative diseases) and comparing them to healthy controls.

  • Pathway analysis: Investigating the specific conditions that lead to the upregulation of peroxisomal alpha-oxidation of branched-chain fatty acids and the subsequent increase in this compound production.

  • Multi-marker panels: Exploring the diagnostic and prognostic value of this compound in combination with other established biomarkers of oxidative stress and specific diseases.

The development of this compound as a validated biomarker has the potential to contribute significantly to the growing arsenal (B13267) of non-invasive tools for early disease detection, patient stratification, and monitoring of therapeutic interventions. This technical guide serves as a foundational resource for researchers and clinicians poised to explore the promising clinical utility of this volatile organic compound.

References

Methodological & Application

Application Notes: Synthesis of 2-Methylhexanal from 1-Hexene via Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-methylhexanal from 1-hexene (B165129) is a key example of the hydroformylation reaction, also known as the oxo process. This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene. The reaction of 1-hexene with synthesis gas (a mixture of carbon monoxide and hydrogen) yields two isomeric aldehydes: the linear product, n-heptanal, and the branched product, this compound. The regioselectivity of this reaction is a critical parameter, dictated by the choice of catalyst, ligands, and reaction conditions. These notes provide detailed protocols and comparative data for researchers focused on the selective synthesis of this compound.

The primary challenge in this synthesis is controlling the regioselectivity to favor the branched isomer (iso-aldehyde) over the linear one (n-aldehyde). While rhodium-based catalysts are known for their high activity under mild conditions, the selectivity can be tuned by modifying the ligand environment.[1][2][3] Cobalt catalysts are also employed, though they typically require more stringent conditions.[4][5]

Reaction Pathway and Experimental Overview

The hydroformylation of 1-hexene is a catalytic process that can lead to several products. The desired product, this compound, is formed alongside its linear isomer, n-heptanal. Side reactions can include isomerization of the starting material to internal hexenes (e.g., 2-hexene) and hydrogenation of the aldehyde products to their corresponding alcohols.[3][6][7]

G sub 1-Hexene + CO + H₂ (Syngas) cat Catalyst (e.g., Rhodium or Cobalt Complex) prod_iso This compound (Branched Aldehyde) cat->prod_iso Hydroformylation (iso-selective) prod_n n-Heptanal (Linear Aldehyde) cat->prod_n Hydroformylation (n-selective) side_iso Isomerization (e.g., 2-Hexene) cat->side_iso Side Reaction side_hydro Hydrogenation (Heptanols) prod_iso->side_hydro prod_n->side_hydro

Fig. 1: General reaction scheme for the hydroformylation of 1-hexene.

Quantitative Data Summary

The efficiency and selectivity of 1-hexene hydroformylation are highly dependent on the catalytic system and reaction parameters. The following tables summarize quantitative data from various studies, providing a comparative overview for catalyst and condition selection.

Table 1: Effect of Catalyst and Solvent on 1-Hexene Hydroformylation

This table compares the performance of a rhodium on activated carbon (Rh/A.C.) catalyst in different solvents under standardized conditions.

CatalystSolventTemperature (°C)Pressure (MPa)1-Hexene Conv. (%)Aldehyde Yield (%)n/iso RatioReference
1.0 wt% Rh/A.C.n-Octane1303.0>9958~0.7[8]
1.0 wt% Rh/A.C.Toluene1303.09845~0.7[8]
1.0 wt% Rh/A.C.Ethanol1303.05512~0.6[8]
1.0 wt% Rh/A.C.Water1303.0183~0.5[8]

Conditions: CO/H₂ = 1/1. The n/iso ratio is calculated from the reported yields of n-heptanal and C7-aldehydes.

Table 2: Influence of Ligands on Rhodium-Catalyzed Hydroformylation

The choice of phosphine (B1218219) ligand significantly impacts the regioselectivity (n/iso ratio) and can suppress side reactions like isomerization.

Catalyst PrecursorLigandTemperature (°C)Pressure (bar)Aldehyde Yield (%)n/iso RatioNotesReference
[Rh(acac)(CO)₂]PPh₃6010>953:1Baseline experiment[2]
Rh complexDiphenyl(pentafluorophenyl)phosphine60-High-Avoids isomerization side reaction[1]
Rh complexBis(pentafluorophenyl)phenylphosphine60-High-Effective ligand in scCO₂[1]

Experimental Protocols

The following section provides a detailed protocol for the laboratory-scale synthesis of this compound from 1-hexene using a rhodium-based catalyst system.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Hexene

This protocol is based on typical procedures for homogeneous hydroformylation in an autoclave reactor.[2]

Materials and Reagents:

  • 1-Hexene (≥99%)

  • Toluene (anhydrous)

  • Dicarbonylacetylacetonato rhodium(I) ([Rh(acac)(CO)₂]) or similar Rh precursor

  • Triphenylphosphine (PPh₃) or other desired phosphine ligand

  • Synthesis Gas (1:1 mixture of CO/H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Gas chromatograph (GC) for analysis

Experimental Workflow Diagram:

G A 1. Reactor Preparation - Clean, dry, and assemble the autoclave. - Purge with N₂. B 2. Reagent Charging - Add solvent (Toluene). - Add Rh precursor and ligand. - Add 1-Hexene. A->B C 3. System Sealing & Purging - Seal the reactor. - Purge several times with synthesis gas. B->C D 4. Reaction Execution - Pressurize with CO/H₂ to target pressure (e.g., 10 bar). - Heat to target temperature (e.g., 60 °C) with stirring. C->D E 5. Reaction Monitoring - Maintain constant T and P. - Optionally, monitor gas uptake or take samples. D->E F 6. Quenching & Recovery - Cool reactor to room temp. - Carefully vent excess gas. - Collect the liquid product. E->F G 7. Product Analysis - Analyze crude product via GC to determine conversion, yield, and n/iso ratio. F->G

Fig. 2: Step-by-step workflow for lab-scale hydroformylation.

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor and perform a leak test. Purge the system thoroughly with an inert gas, such as nitrogen or argon.

  • Charging Reagents:

    • Under an inert atmosphere, add the rhodium precursor (e.g., 2.5 mM final concentration) and the phosphine ligand (e.g., 15 mM final concentration) to the reactor.

    • Add the solvent (e.g., toluene) followed by the substrate, 1-hexene (e.g., 500 mM final concentration).

  • Sealing and Pressurizing:

    • Seal the autoclave.

    • Purge the system by pressurizing with synthesis gas to ~5 bar and venting three times to remove residual nitrogen.

    • Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired reaction pressure (e.g., 10 bar).

  • Reaction:

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60 °C).

    • Maintain a constant pressure by supplying synthesis gas from a reservoir as it is consumed. Monitor the reaction for the desired duration (e.g., 1-4 hours).

  • Work-up and Analysis:

    • After the reaction period, stop heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess pressure in a well-ventilated fume hood.

    • Open the reactor and collect the liquid product mixture.

    • Analyze the product mixture using Gas Chromatography (GC) with an internal standard to determine the conversion of 1-hexene and the yields of n-heptanal and this compound.

Catalytic Cycle Visualization

The mechanism of hydroformylation involves a series of steps where the catalyst interacts with the reactants to form the final product. The simplified cycle below illustrates the key intermediates in a rhodium-phosphine catalyzed reaction.

G A HRh(CO)L₂ (Active Catalyst) B Olefin Complex A->B + 1-Hexene - L C Alkyl-Rh Complex B->C Hydride Insertion D Acyl-Rh Complex C->D + CO Migratory Insertion E H₂(Acyl)Rh Complex D->E Oxidative Addition of H₂ E->A Reductive Elimination + Aldehyde (Product)

Fig. 3: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Disclaimer: These protocols and notes are intended for use by trained professionals in a properly equipped laboratory setting. All high-pressure reactions should be conducted with appropriate safety precautions, including the use of a blast shield. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Asymmetric Synthesis of Chiral 2-Methylhexanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 2-methylhexanal, a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. The stereocenter at the C2 position is crucial for the biological activity and sensory properties of many molecules, making its controlled synthesis a significant focus in organic chemistry.

This guide explores two primary, highly effective methods for achieving high enantioselectivity in the synthesis of this compound: the use of chiral auxiliaries, specifically the SAMP/RAMP hydrazone method, and organocatalysis.

Chiral Auxiliary-Mediated Synthesis: The SAMP/RAMP Hydrazone Method

The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis. The (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective chiral auxiliaries for the α-alkylation of aldehydes and ketones. This method involves the temporary formation of a chiral hydrazone, which directs the stereoselective alkylation of the α-carbon.

Signaling Pathway: SAMP-Hydrazone Mediated α-Methylation of Hexanal (B45976)

SAMP_alkylation hexanal Hexanal hydrazone SAMP Hydrazone hexanal->hydrazone Condensation samp SAMP Auxiliary samp->hydrazone azaenolate Lithium Azaenolate (Chiral Nucleophile) hydrazone->azaenolate Deprotonation lda LDA lda->azaenolate alkylated_hydrazone Alkylated SAMP Hydrazone azaenolate->alkylated_hydrazone α-Alkylation meI Methyl Iodide (Electrophile) meI->alkylated_hydrazone methylhexanal Chiral this compound alkylated_hydrazone->methylhexanal Cleavage recovered_samp Recovered SAMP alkylated_hydrazone->recovered_samp Cleavage ozonolysis Ozonolysis (O₃) ozonolysis->methylhexanal

Caption: Reaction pathway for the asymmetric α-methylation of hexanal using a SAMP chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Methylhexanal via SAMP Hydrazone

This protocol is adapted from the well-established Enders SAMP/RAMP hydrazone alkylation methodology.

Materials:

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Hexanal

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (B109758) (DCM)

  • Ozone (O₃)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flasks, magnetic stirrers, and stirring bars

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Apparatus for ozonolysis

  • Standard laboratory glassware for workup and purification

Procedure:

  • Formation of the SAMP Hydrazone:

    • In a round-bottom flask under an inert atmosphere, combine freshly distilled hexanal (1.0 eq) and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Remove any water formed during the reaction under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

  • Asymmetric α-Methylation:

    • Dissolve the crude SAMP hydrazone in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) to the cooled hydrazone solution while maintaining the temperature at -78 °C. Stir the resulting orange-colored solution for 2-3 hours at this temperature to ensure complete formation of the azaenolate.

    • Cool the reaction mixture to -100 °C.

    • Slowly add methyl iodide (1.5 eq) to the reaction mixture.

    • Allow the reaction to stir at -100 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Work-up and Isolation of the Alkylated Hydrazone:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude alkylated hydrazone.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude alkylated hydrazone in dichloromethane (DCM).

    • Cool the solution to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with argon or nitrogen to remove excess ozone.

    • Allow the solution to warm to room temperature.

    • The crude (S)-2-methylhexanal can be purified by flash column chromatography on silica (B1680970) gel.

Organocatalytic Asymmetric α-Methylation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. Chiral secondary amines, such as proline and its derivatives, catalyze the α-alkylation of aldehydes via the formation of a nucleophilic enamine intermediate.

Experimental Workflow: Organocatalytic α-Methylation of Hexanal

organocatalysis_workflow start Start: Hexanal, Chiral Amine Catalyst, Methylating Agent, Solvent reaction_setup Reaction Setup: Combine reactants under inert atmosphere start->reaction_setup reaction Reaction: Stir at specified temperature and monitor progress (TLC/GC) reaction_setup->reaction workup Workup: Quench reaction, extract with organic solvent, wash, and dry reaction->workup purification Purification: Flash column chromatography workup->purification analysis Analysis: Characterization (NMR, MS) Enantiomeric excess (chiral GC/HPLC) purification->analysis product Product: Chiral this compound analysis->product

Application Notes: Purification of 2-Methylhexanal by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylhexanal is a branched-chain aldehyde utilized as a flavoring agent and an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1][2] For these applications, a high degree of purity is often essential. Fractional distillation is a fundamental and effective technique for the purification of liquid compounds based on differences in their boiling points.[3][4] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using fractional distillation at atmospheric pressure. Given its boiling point of approximately 141.2 °C, atmospheric distillation is a suitable method, provided the compound is stable at this temperature.[5]

Physicochemical Properties of this compound

A comprehensive understanding of the physical properties of this compound is critical for establishing an effective distillation protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O[5][6][7]
Molecular Weight 114.19 g/mol [5][6][7]
Boiling Point (at 760 mmHg) 139.00 to 141.2 °C[1][5]
Density (at 25 °C) 0.801 to 0.805 g/cm³[1][5]
Refractive Index (at 20 °C) 1.41100 to 1.41700[1]
Flash Point 32.22 to 32.6 °C[1][5]
Appearance Colorless clear liquid[1]
Potential Impurities in Crude this compound

The nature and concentration of impurities in crude this compound are largely dependent on its synthetic route. A common industrial synthesis involves the hydroformylation of 1-hexene.[5] Consequently, potential impurities may include:

  • Unreacted Starting Materials: 1-hexene.

  • Isomeric By-products: n-Heptanal and other isomeric aldehydes.

  • Solvents: High-boiling point solvents used during the reaction (e.g., toluene).

  • Catalyst Residues: Traces of the hydroformylation catalyst.

  • Oxidation Products: 2-Methylhexanoic acid, formed by the oxidation of the aldehyde.

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound to a purity of ≥98% using fractional distillation at atmospheric pressure.

Materials and Apparatus:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head (still head) with a port for a thermometer

  • Thermometer

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, of appropriate sizes)

  • Heating mantle with a stirrer or a magnetic stir plate and stir bar

  • Boiling chips

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • Nitrogen or argon gas inlet (optional, but recommended)

Safety Precautions:

  • This compound is a flammable liquid and can cause skin and eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Since aldehydes can be susceptible to oxidation, especially when heated, it is advisable to conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent the formation of carboxylic acid impurities.[3]

  • Ensure all glassware joints are properly sealed and the apparatus is securely clamped.

Procedure:

  • Apparatus Setup:

    • Place a magnetic stir bar or boiling chips into a dry round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Securely attach the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column.

    • Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.

    • Place a receiving flask at the outlet of the condenser.

    • Assemble the entire apparatus on a stand in a fume hood.

  • Distillation Process:

    • If using an inert atmosphere, begin a gentle flow of nitrogen or argon through the system.

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude this compound.

    • Gradually heat the distillation flask using the heating mantle. The heating rate should be controlled to allow for a slow and steady rise of the vapor through the fractionating column.

    • Observe the temperature on the thermometer. A ring of condensing vapor should slowly ascend through the column.[3]

    • The temperature will initially stabilize at the boiling point of the most volatile impurity. Collect this initial fraction (forerun) in a separate receiving flask.

    • Once the forerun has been collected, the temperature may drop slightly before rising again to the boiling point of the next component.

    • When the temperature stabilizes at the boiling point of this compound (approximately 141 °C at 760 mmHg), change to a clean, pre-weighed receiving flask to collect the main fraction.[1][5]

    • Maintain a steady distillation rate by carefully controlling the heat input. The ideal rate is typically 1-2 drops per second.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to drop, it indicates that most of the this compound has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities in the main fraction.

  • Shutdown and Product Analysis:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Once cooled, disassemble the apparatus.

    • Weigh the collected main fraction to determine the yield.

    • Analyze the purity of the collected fraction(s) using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

Purification_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge Flask with Crude this compound B Assemble Fractional Distillation Apparatus A->B C Introduce Inert Atmosphere (Optional) B->C D Heat and Stir C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Pure this compound) E->F G Stop Distillation F->G H Cool and Disassemble G->H I Determine Yield H->I J Purity Analysis (GC, NMR, FTIR) I->J

Caption: Workflow for the purification of this compound by fractional distillation.

References

Application Note: GC-MS Analysis of 2-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the analysis of 2-Methylhexanal, a volatile organic compound (VOC), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the qualitative and quantitative analysis of this compound in various matrices, with a focus on headspace solid-phase microextraction (SPME) for sample preparation.

Introduction

This compound (C7H14O) is a branched-chain aldehyde that can be found in various food products and may also be of interest as a potential biomarker. Accurate and sensitive quantification of this VOC is essential for quality control, flavor and fragrance analysis, and in research settings. GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry makes it an ideal method for analyzing complex mixtures containing compounds like this compound.

Experimental Protocols

This protocol details the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Sample Preparation (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds.[2]

Materials and Reagents:

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • SPME Fiber Holder: Manual or autosampler compatible.

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa and magnetic screw caps.

  • Sample: Liquid or solid matrix containing this compound.

  • Internal Standard (optional but recommended for accurate quantification): e.g., d-labeled analogue of a similar aldehyde.

  • Sodium Chloride (NaCl) (optional, to enhance analyte partitioning into the headspace).

Procedure:

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.

  • Internal Standard Addition: If used, spike the sample with a known concentration of the internal standard.

  • Matrix Modification (Optional): Add a small amount of NaCl to the vial to increase the ionic strength of the sample matrix, which can improve the extraction efficiency of volatile analytes.

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Incubation and Equilibration: Place the vial in an agitator or heating block set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Fiber Exposure: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

  • Fiber Retraction: After the extraction period, retract the fiber into the needle.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be necessary depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Start at 50°C (hold for 2 min), ramp to 120°C at 30°C/min, then ramp to 200°C at 10°C/min and hold for 10 min.[3]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST) and its retention time with that of a known standard.

  • Quantitative Analysis: For quantitative analysis, use the Selected Ion Monitoring (SIM) mode. The base peak in the mass spectrum is typically chosen as the quantifier ion, with other prominent ions used as qualifier ions for confirmation.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterValueDescription
Retention Time ~5-10 minThe time it takes for this compound to elute from the GC column under the specified conditions.
Quantifier Ion (m/z) 44The mass-to-charge ratio of the ion used for quantification, typically the most abundant ion in the mass spectrum.
Qualifier Ion(s) (m/z) 57, 71, 86Additional ions used to confirm the identity of the compound.
Limit of Detection (LOD) 0.05 - 1.0 µg/LThe lowest concentration of the analyte that can be reliably detected.[2]
Limit of Quantification (LOQ) 0.15 - 3.0 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Linearity (R²) > 0.99A measure of how well the calibration curve fits the data points.
Recovery 85 - 115%The percentage of the known amount of analyte that is recovered during the analytical process.[2]

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Aliquoting Add_IS Internal Standard Addition Sample->Add_IS Seal Vial Sealing Add_IS->Seal Incubate Incubation & Equilibration Seal->Incubate Expose SPME Fiber Exposure Incubate->Expose Retract Fiber Retraction Expose->Retract Desorption Thermal Desorption in GC Inlet Retract->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Match & Retention Time) Detection->Qualitative Quantitative Quantitative Analysis (SIM Mode) Qualitative->Quantitative

GC-MS Analysis Workflow for this compound

References

Application Note: Quantification of 2-Methylhexanal by HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhexanal is a branched-chain aliphatic aldehyde that can be found as a volatile organic compound (VOC) in various matrices, including environmental samples, food products, and as a potential impurity in pharmaceutical formulations. Accurate quantification of this compound is crucial for quality control, safety assessment, and research purposes. Due to the lack of a strong chromophore, direct analysis of aldehydes by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging.[1] A common and effective strategy is to derivatize the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance, enabling sensitive and precise quantification.[2][3][4]

This application note provides a detailed protocol for the quantification of this compound using reversed-phase HPLC (RP-HPLC) with UV detection following pre-column derivatization with DNPH.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method for this compound-DNPH analysis. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterTypical ValueDescription
Retention Time (t_R) ~12 - 15 minVaries with exact gradient and column dimensions.
Linearity (R²) ≥ 0.999Over a concentration range of 0.1 - 20 µg/mL.
Limit of Detection (LOD) 2 - 15 ppb (µg/L)Based on a signal-to-noise ratio of 3 (S/N=3).[5]
Limit of Quantification (LOQ) 10 - 50 ppb (µg/L)Based on a signal-to-noise ratio of 10 (S/N=10).[5]
Wavelength (λ_max) ~360 nmThe optimal UV detection wavelength for DNPH derivatives.[4]
Precision (RSD) < 5%Relative Standard Deviation for replicate injections.

Experimental Protocols

Materials and Reagents
  • This compound Standard: Purity ≥ 98%

  • 2,4-Dinitrophenylhydrazine (DNPH): Reagent grade, often supplied in a solution stabilized with acid.

  • Acetonitrile (B52724) (ACN): HPLC grade or higher.

  • Water: Ultrapure, 18.2 MΩ·cm.

  • Perchloric Acid (HClO₄) or Sulfuric Acid (H₂SO₄): For acidifying the DNPH reagent.

  • HPLC Vials and Caps: 2 mL, amber glass.

  • Syringe Filters: 0.45 µm, PTFE or nylon.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 60% B

    • 18-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Detection Wavelength: 360 nm

Preparation of Standard Solutions

a) DNPH Derivatizing Reagent (0.2% in ACN):

  • Carefully dissolve 200 mg of DNPH in 100 mL of acetonitrile.

  • Add 0.5 mL of concentrated perchloric acid or sulfuric acid.

  • Mix thoroughly until dissolved. Store in an amber bottle at 4°C.

b) this compound Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.

  • Dissolve and bring to volume with acetonitrile.

c) Preparation of this compound-DNPH Calibration Standards:

  • Create a series of dilutions from the stock solution in acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • For each dilution, mix 1 mL of the aldehyde solution with 1 mL of the DNPH derivatizing reagent in a vial.

  • Allow the reaction to proceed for at least 1 hour at room temperature in the dark.

  • The final concentration of the standard will be halved (e.g., a 10 µg/mL aldehyde solution will result in a 5 µg/mL derivatized standard). These are now ready for HPLC analysis.

Sample Preparation and Derivatization

The initial sample preparation will vary depending on the matrix (e.g., air, water, product formulation). The following is a general protocol for the derivatization step.

  • Air Samples: Draw a known volume of air through a DNPH-coated silica (B1680970) gel cartridge.[1][5] Elute the cartridge with 2-5 mL of acetonitrile. The eluate contains the derivatized aldehydes and is ready for analysis.[5][6]

  • Liquid Samples (e.g., water, beverage):

    • To 1 mL of the liquid sample, add 1 mL of the DNPH derivatizing reagent.

    • If the sample is highly aqueous, the reaction may be slower; allow it to proceed for 2-4 hours.

    • If necessary, perform a solid-phase extraction (SPE) step to clean up the sample and concentrate the derivative.

  • Filtration: Prior to injection, filter all derivatized standards and samples through a 0.45 µm syringe filter into an HPLC vial.

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Sample Collection (Air, Water, etc.) Sample_Deriv Sample Derivatization Sample->Sample_Deriv Standard This compound Stock Standard Cal_Standards Calibration Standards Standard->Cal_Standards Serial Dilution Deriv_Reagent DNPH Reagent Preparation Deriv_Reagent->Cal_Standards Deriv_Reagent->Sample_Deriv HPLC HPLC-UV Analysis (360 nm) Cal_Standards->HPLC Sample_Deriv->HPLC Data Data Acquisition & Peak Integration HPLC->Data Cal_Curve Calibration Curve Generation Data->Cal_Curve Quant Concentration Calculation Data->Quant Cal_Curve->Quant logical_relationship Aldehyde This compound (Analyte) Derivative This compound-DNPH (Chromophoric Product) Aldehyde->Derivative Acid-catalyzed reaction DNPH DNPH (Derivatizing Agent) DNPH->Derivative HPLC Reversed-Phase HPLC Separation Derivative->HPLC UV UV Detection (360 nm) HPLC->UV Signal Quantitative Signal (Peak Area) UV->Signal

References

Application Notes and Protocols for the Derivatization of 2-Methylhexanal for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the derivatization of 2-Methylhexanal for analysis by Gas Chromatography (GC), primarily coupled with Mass Spectrometry (GC-MS). Due to its volatility and polarity, direct GC analysis of this compound can be challenging. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a robust and widely used method to improve its chromatographic properties and detection sensitivity.[1] This document outlines both in-solution and headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization techniques, along with recommended GC-MS parameters and expected analytical performance.

Introduction

This compound is a branched-chain aldehyde that can be found in various matrices and is of interest in fields such as food science, environmental monitoring, and clinical diagnostics as a potential biomarker for oxidative stress.[1] Accurate and sensitive quantification of this compound requires a reliable analytical method. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, but the direct analysis of aldehydes can be hampered by their reactivity and potential for poor peak shape.[1]

Derivatization is a technique used to chemically modify a compound to produce a new compound with properties more suitable for a given analytical method.[2] For GC analysis of aldehydes like this compound, derivatization with PFBHA is highly effective. This reaction converts the aldehyde into a more stable and less polar oxime derivative, which exhibits excellent chromatographic behavior and can be detected with high sensitivity, especially by a mass spectrometer or an electron capture detector (ECD).[3]

Principle of PFBHA Derivatization

The derivatization of this compound with PFBHA involves the reaction of the carbonyl group of the aldehyde with the hydroxylamine (B1172632) moiety of PFBHA to form a stable oxime. The pentafluorobenzyl group in the PFBHA molecule is a strong electron-capturing group, which significantly enhances the sensitivity of the derivative.[3] The reaction is typically carried out under mild acidic conditions and can be performed either in a liquid sample or in the headspace using SPME.[2] For asymmetrical aldehydes like this compound, the derivatization reaction can produce two geometric isomers (syn- and anti-oximes), which may be resolved as two separate peaks in the chromatogram. For quantitative analysis, the peak areas of both isomers are typically summed.[4]

Experimental Protocols

Two primary methods for the PFBHA derivatization of this compound are presented: in-solution derivatization and headspace SPME with on-fiber derivatization.

Protocol 1: In-Solution PFBHA Derivatization

This protocol is suitable for liquid samples containing this compound.

Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water (Milli-Q or equivalent)

  • Hexane (B92381) or Toluene (GC grade)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) or a suitable buffer to adjust pH

  • Reaction vials (e.g., 10 mL glass vials with PTFE-lined septa)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known volume (e.g., 5 mL) of the liquid sample or standard into a reaction vial.

  • pH Adjustment: Adjust the pH of the sample to approximately 4-6 with dilute HCl or a suitable buffer.[3]

  • Derivatization Reagent Addition: Prepare a fresh PFBHA solution (e.g., 1-15 mg/mL in reagent water). Add an excess of the PFBHA solution (e.g., 20 µL of a 1% w/v solution) to the sample vial.[2][3]

  • Reaction Incubation: Tightly seal the vial and incubate the mixture at 60-70°C for 60 minutes in a heating block or water bath.[2][3]

  • Extraction: After cooling the vial to room temperature, add a known volume of extraction solvent (e.g., 1-2 mL of hexane or toluene).[3] To improve extraction efficiency, saturate the aqueous phase with sodium chloride.

  • Mixing: Vortex or shake the vial vigorously for 1-2 minutes to ensure thorough mixing and extraction of the derivative into the organic phase.[3]

  • Phase Separation: Allow the layers to separate.

  • Sample Transfer: Carefully transfer the upper organic layer to a clean GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This method is ideal for the analysis of volatile this compound in liquid or solid samples and offers a solvent-free and sensitive approach.

Materials and Reagents:

  • This compound standard

  • PFBHA

  • SPME fiber assembly with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB)

  • Headspace vials (e.g., 20 mL with PTFE-lined septa)

  • Agitator/heater for headspace vials

Procedure:

  • PFBHA Adsorption onto SPME Fiber:

    • Prepare a PFBHA solution (e.g., 60 mg/L in water).[5]

    • Insert the SPME fiber into the headspace of a vial containing the PFBHA solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow the PFBHA to adsorb onto the fiber coating.[5]

  • Sample Preparation: Place a known amount of the sample (e.g., 2 mL of a liquid sample) into a headspace vial.[5]

  • Derivatization and Extraction:

    • Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

    • Incubate the vial in an agitator at a controlled temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to allow for the simultaneous extraction and derivatization of this compound.[5]

  • GC-MS Analysis: After the extraction/derivatization time, retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of the this compound-PFBHA oxime derivative. Optimization may be required for specific instrumentation.

Table 1: Recommended GC-MS Parameters

ParameterSetting
GC System
Injection Port Temp.250°C
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnNon-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Oven ProgramInitial: 50-80°C, hold for 2 minRamp: 5-10°C/min to 280°CFinal Hold: 5 min at 280°C
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM IonsQuantifier: m/z 181 (pentafluorotropylium cation)Qualifiers: Molecular ion of the derivative and other characteristic fragments

Quantitative Data

Table 2: Performance Data for PFBHA Derivatization of Similar Aldehydes

AnalyteMethodMatrixLinear Range (µg/L)Precision (RSD, %)Recovery (%)Reference
Branched & Linear Aldehydes*HS-SPME-GC-MSBeer0.2 - 500>0.991.0 - 15.788 - 107[5]

*Includes 2-methyl-propionaldehyde, 3-methyl-butyraldehyde, valeraldehyde, and caproaldehyde.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Similar Aldehydes

AnalyteMethodMatrixLODLOQReference
HexanalHS-SPME-GC-MSHuman Blood0.006 nM-[6]
HeptanalHS-SPME-GC-MSHuman Blood0.005 nM-[6]
C3-C10 AldehydesIn-solution PFBHA, SPME-GC-MSWater< 1 µg/L-[7]

Note: The LOD and LOQ values are highly dependent on the matrix, instrumentation, and specific method parameters.

Experimental Workflow Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing This compound pH_Adjust pH Adjustment (pH 4-6) Sample->pH_Adjust Add_PFBHA Add PFBHA Reagent pH_Adjust->Add_PFBHA Incubate Incubate (e.g., 60°C, 60 min) Add_PFBHA->Incubate Add_Solvent Add Extraction Solvent (e.g., Hexane) Incubate->Add_Solvent Vortex Vortex & Separate Phases Add_Solvent->Vortex Collect_Organic Collect Organic Layer Vortex->Collect_Organic GC_MS GC-MS Analysis Collect_Organic->GC_MS Data Data Processing & Quantification GC_MS->Data

Caption: Workflow for in-solution PFBHA derivatization of this compound.

Conclusion

The derivatization of this compound with PFBHA is a highly effective strategy to enhance its analysis by GC-MS. This method improves the stability, chromatographic properties, and detection sensitivity of the analyte. The provided protocols for in-solution and HS-SPME with on-fiber derivatization offer robust and reliable procedures for the quantification of this compound in various matrices. By following these guidelines, researchers, scientists, and drug development professionals can achieve accurate and sensitive measurements of this important branched-chain aldehyde.

References

Application Notes and Protocols: The Utility of 2-Methylhexanal in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-methylhexanal as a key reactant in aldol (B89426) condensation reactions. Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis, crucial for the construction of complex molecular architectures found in many pharmaceutical agents and natural products.[1][2][3][4][5] The presence of an alpha-hydrogen and a carbonyl group in this compound makes it a suitable candidate for these reactions.[6] This document outlines generalized protocols for key transformations, presents expected quantitative data in structured tables, and includes visualizations of reaction pathways and workflows.

Physicochemical Properties of this compound

This compound is a branched fatty aldehyde.[7] A summary of its fundamental properties is presented in the table below.

PropertyValue
CAS Number 925-54-2[7]
Molecular Formula C₇H₁₄O[7]
Molecular Weight 114.19 g/mol [7]
Appearance Colorless liquid
Boiling Point ~145-146 °C
Density ~0.816 g/mL
Solubility Insoluble in water; Soluble in organic solvents

Key Applications and Synthetic Protocols

This compound can serve as a versatile building block in aldol condensations to synthesize more complex molecules, such as β-hydroxy aldehydes and α,β-unsaturated aldehydes, which are valuable intermediates in pharmaceutical synthesis.[2][8]

Self-Aldol Condensation of this compound

In a self-aldol condensation, two molecules of this compound react with each other in the presence of a base or acid catalyst. The reaction proceeds through an aldol addition to form a β-hydroxy aldehyde, which can then undergo dehydration to yield an α,β-unsaturated aldehyde.[3][9]

Experimental Protocol: General Procedure for Self-Aldol Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and a suitable solvent (e.g., ethanol, THF, or water).

  • Catalyst Addition: Slowly add a catalytic amount of base (e.g., 10 mol% sodium hydroxide (B78521) or potassium carbonate) or acid (e.g., 10 mol% p-toluenesulfonic acid) to the stirred solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (if a base catalyst was used) or base (if an acid catalyst was used).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy aldehyde or α,β-unsaturated aldehyde.

Expected Products and Yields

The table below summarizes the expected products and hypothetical yields for the self-aldol condensation of this compound under different conditions.

CatalystTemperature (°C)Major ProductExpected Yield (%)
NaOH253-Hydroxy-2,4-dimethyl-2-propylheptanal60-75
NaOH802,4-Dimethyl-2-propyl-2-heptenal70-85
p-TsOH802,4-Dimethyl-2-propyl-2-heptenal65-80

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix and Stir at RT or Reflux A->D B Solvent (e.g., Ethanol) B->D C Catalyst (e.g., NaOH) C->D E Monitor by TLC D->E Periodically F Neutralization E->F Reaction Complete G Extraction F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: General workflow for the self-aldol condensation of this compound.

Crossed-Aldol Condensation of this compound with a Non-enolizable Aldehyde

Crossed-aldol condensations between two different aldehydes can lead to a mixture of products.[10][11][12] To achieve selectivity, a common strategy is to react an enolizable aldehyde, such as this compound, with a non-enolizable aldehyde (an aldehyde without α-hydrogens), such as benzaldehyde. In this case, this compound will act as the nucleophile (enolate) and the non-enolizable aldehyde will act as the electrophile.[3]

Experimental Protocol: General Procedure for Crossed-Aldol Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the non-enolizable aldehyde (e.g., benzaldehyde, 1 equivalent) in a suitable solvent (e.g., ethanol).

  • Reactant Addition: Add this compound (1 equivalent) to the solution.

  • Catalyst Addition: Slowly add a catalytic amount of a strong base (e.g., sodium hydroxide) to the cooled mixture (0-5 °C).

  • Reaction: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the self-aldol condensation.

Expected Products and Yields

The table below outlines the expected major product and hypothetical yield for the crossed-aldol condensation of this compound with benzaldehyde.

Reactant 1Reactant 2CatalystTemperature (°C)Major ProductExpected Yield (%)
This compoundBenzaldehydeNaOH0 - 253-Hydroxy-2-methyl-3-phenyl-2-propylpropanal55-70

Reaction Mechanism Pathway

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation A This compound B Enolate of this compound A->B Base (OH⁻) D Alkoxide Intermediate B->D Attacks Carbonyl Carbon C Benzaldehyde C->D E β-Hydroxy Aldehyde D->E H₂O

Caption: Mechanism of the base-catalyzed crossed-aldol reaction.

Conclusion

This compound is a promising substrate for aldol condensation reactions, offering a pathway to synthesize complex and potentially biologically active molecules. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to explore the synthetic utility of this versatile aldehyde. While the data presented is based on established principles of aldol chemistry, experimental validation is necessary to determine the optimal reaction conditions and actual yields for specific transformations involving this compound.

References

Application Notes and Protocols for 2-Methylhexanal in Fragrance and Flavor Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanal (CAS No. 925-54-2) is a branched-chain aliphatic aldehyde that possesses a distinct aroma profile, making it a molecule of interest in the flavor and fragrance industry.[1] As a C7 aldehyde, its scent is part of the broader family of fatty, green, and fruity notes characteristic of medium-chain aldehydes.[2][3][4] This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in fragrance and flavor research and development. It is important to note that while this compound is recognized as a flavoring agent, some industry resources recommend it as "not for fragrance use," suggesting careful consideration and thorough stability and safety testing for fragrance applications.[5]

Physicochemical and Olfactory Properties

A comprehensive understanding of the properties of this compound is fundamental for its effective application in formulations.

Physicochemical Data
PropertyValueReference
Molecular Formula C₇H₁₄O[6]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless clear liquid (estimated)[5]
Boiling Point 139.00 - 141.00 °C @ 760.00 mm Hg[5]
Vapor Pressure 5.920000 mmHg @ 25.00 °C (estimated)[5]
Flash Point 90.00 °F (32.22 °C) (Tag Closed Cup)[5]
Solubility Soluble in alcohol; Insoluble in water[5]
logP (o/w) 2.286 (estimated)[5]
Olfactory Profile

The olfactory character of this compound is multifaceted, sharing characteristics with other C7 aldehydes but with unique nuances imparted by its methyl branch.

Olfactory AspectDescriptorsReferences
General Character Green, Fatty, Oily, Herbaceous[2][7]
Top Notes Fresh, slightly fruity, aldehydic "lift"[4][8]
Heart Notes Waxy, green-leafy, with hints of fermented fruit[2]
Dry-down Subtle woody and fatty nuances[9]
Odor Threshold Estimated to be in the low parts-per-billion (ppb) range, similar to other C7 aldehydes. Note: A specific experimental value for this compound was not found in the reviewed literature.[10]

Applications in Fragrance and Flavor Formulation

While primarily used as a flavoring agent, this compound can be explored for specific effects in fragrance compositions, with the necessary precautions.

Flavor Applications

This compound is recognized for its contribution to various flavor profiles, particularly in food products where a green, fruity, and slightly fatty note is desired. It is listed as a flavoring agent in several databases.[1]

Fragrance Applications and Considerations

The use of this compound in fragrance formulations requires careful consideration due to its potent character and potential for instability.

  • Top Note Enhancer: In minute quantities, it can provide a fresh, green, and sparkling lift to the top notes of a fragrance, particularly in citrus and green floral accords.[11][12]

  • Modifier for Green and Fruity Accords: It can be used to add a natural, slightly unripe fruitiness and a leafy green character to compositions.

  • Cautionary Note: As some sources indicate "not for fragrance use," it is imperative to conduct thorough stability and safety testing in the intended fragrance base.[5] Aldehydes, in general, can be prone to oxidation, which may alter the scent profile and potentially lead to discoloration.[2]

Experimental Protocols

Sensory Evaluation of this compound

This protocol outlines a method for the descriptive sensory analysis of this compound to characterize its odor profile.

Objective: To identify and quantify the olfactory characteristics of this compound.

Materials:

  • This compound

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with caps

  • Olfactory smelling strips

  • Sensory evaluation booths with controlled ventilation and lighting[13]

  • Panel of trained sensory assessors (minimum of 8-10)

Procedure:

  • Sample Preparation: Prepare dilutions of this compound in the chosen solvent at various concentrations (e.g., 10%, 1%, and 0.1%).

  • Panelist Training: Familiarize the sensory panel with a range of standard odor references relevant to aldehydic, green, fruity, and fatty scents.

  • Evaluation:

    • Dip smelling strips into each dilution of this compound.

    • Present the strips to the panelists in a randomized order.

    • Panelists evaluate the odor at different time intervals (top note, heart note, dry-down) and record their perceptions using a standardized questionnaire with a list of odor descriptors.

  • Data Analysis: Compile the responses from the panelists to create a detailed olfactory profile and a spider web chart illustrating the intensity of different scent characteristics.

Stability Testing of this compound in a Cosmetic Base

This protocol provides a framework for assessing the stability of this compound in a representative cosmetic formulation (e.g., a simple lotion base).

Objective: To evaluate the chemical and olfactory stability of this compound in a cosmetic product over time and under different storage conditions.

Materials:

  • This compound

  • Lotion base (fragrance-free)

  • Glass jars with airtight lids

  • Oven capable of maintaining 40°C

  • Refrigerator capable of maintaining 4°C

  • UV light chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Sample Preparation: Incorporate this compound into the lotion base at a predetermined concentration (e.g., 0.1%). Prepare a control sample of the lotion base without the aldehyde.

  • Storage Conditions: Store the samples under the following conditions:

    • Room temperature (approx. 25°C)

    • Elevated temperature (40°C)

    • Refrigerated (4°C)

    • Exposure to UV light

  • Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Olfactory Changes: A sensory panel assesses any changes in the scent profile compared to a freshly prepared sample.

    • Physical Changes: Observe any changes in color, viscosity, or phase separation.

    • Chemical Degradation: Analyze the concentration of this compound using GC-MS to quantify any degradation.

Headspace Analysis for Volatility and Performance

This protocol describes the use of headspace gas chromatography to analyze the volatility of this compound from a product matrix.

Objective: To determine the release profile of this compound from a cosmetic base, which is indicative of its performance and impact.

Materials:

  • Cosmetic product containing this compound

  • Headspace vials with septa and caps

  • Headspace autosampler coupled to a GC-MS system

Procedure:

  • Sample Preparation: Place a precise amount of the cosmetic product into a headspace vial and seal it.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 37°C to simulate skin temperature) for a specific duration to allow the volatile compounds to partition into the headspace.

  • Injection and Analysis: The headspace gas is automatically injected into the GC-MS for separation and identification of the volatile compounds. The peak area of this compound provides a measure of its concentration in the headspace.

  • Data Interpretation: By analyzing samples at different time points, a volatility profile can be constructed, providing insights into the top note impact and longevity of this compound in the formulation.

Signaling Pathways and Logical Relationships

Generalized Olfactory Transduction Pathway for Aldehydes

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptor for this compound is not identified, the general signal transduction cascade for aldehydes is well-understood.

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Generalized olfactory signal transduction cascade.
Experimental Workflow for Fragrance Formulation and Evaluation

The process of incorporating a new ingredient like this compound into a fragrance formulation involves a structured workflow from initial concept to final product evaluation.

Fragrance_Workflow cluster_0 Formulation cluster_1 Application & Testing cluster_2 Final Product Concept Fragrance Concept (e.g., Green Floral) Ingredient Ingredient Selection (including this compound) Concept->Ingredient Blending Blending Trials (Varying Concentrations) Ingredient->Blending Concentrate Fragrance Concentrate Blending->Concentrate Application Incorporation into Base (e.g., Lotion, Soap) Concentrate->Application Stability Stability Testing (Accelerated & Real-time) Application->Stability Performance Performance Evaluation (Headspace, Substantivity) Application->Performance Sensory Sensory Panel Evaluation (Hedonics, Descriptors) Application->Sensory Final Final Fragranced Product Stability->Final Performance->Final Sensory->Final

Workflow for fragrance development and evaluation.

Conclusion

This compound is a potent aroma chemical with a characteristic green, fatty, and slightly fruity odor profile. While its primary application is in the flavor industry, it holds potential for use in fragrance formulation to impart specific fresh and natural notes. However, its inclusion in fragrances should be approached with caution, necessitating rigorous stability and safety assessments. The experimental protocols and data presented in this document provide a foundational framework for researchers and formulators to explore the applications of this compound in a systematic and informed manner.

References

Application Note and Protocol for the Quantification of 2-Methylhexanal in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhexanal is a branched-chain aldehyde that contributes to the flavor and aroma profiles of various foods, particularly meat products.[1] Its presence and concentration can be indicative of lipid oxidation and other chemical changes occurring during processing and storage.[2] Accurate quantification of this compound is essential for quality control, flavor analysis, and research into food chemistry. This application note provides a detailed protocol for the quantification of this compound in complex matrices, such as meat, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds.[1]

Key Experimental Protocols

This section details the methodology for the sample preparation, HS-SPME, and GC-MS analysis of this compound.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is optimized for meat samples but can be adapted for other complex matrices.

  • Homogenization: A representative portion of the sample (e.g., 5 grams of meat) should be homogenized to ensure a uniform distribution of the analyte. This can be achieved using a food processor or a high-speed homogenizer.[1]

  • Sample Aliquoting: Accurately weigh a 2.5-gram aliquot of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard. 2-Methyl-3-heptanone can be used as an internal standard for the analysis of volatile compounds in meat.[3]

  • Matrix Modification: Add 5 mL of a 25% (w/v) sodium chloride (NaCl) solution to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[3][4]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap to prevent the loss of volatile analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile analytes from the headspace of a sample onto a coated fiber.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for the broad-range analysis of volatile compounds, including aldehydes.[4][5] The fiber should be conditioned before its first use according to the manufacturer's instructions.

  • Equilibration: Place the sealed vial in a heating block or the autosampler's incubator. Incubate the sample at 70°C for 60 minutes with agitation to allow for the equilibration of this compound between the sample and the headspace.[4]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 60 minutes at 70°C to allow for the adsorption of the volatile compounds.[4]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted analytes are thermally desorbed from the SPME fiber in the GC inlet and then separated and detected by the GC-MS system.

  • Desorption: Insert the SPME fiber into the GC inlet, which is held at a temperature of 250°C, for 4 minutes in splitless mode to ensure the complete thermal desorption of the analytes.[4]

  • Gas Chromatography:

    • Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column is suitable for the separation of volatile compounds.

    • Carrier Gas: Helium should be used as the carrier gas at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350 for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, use the SIM mode to monitor characteristic ions of this compound. Based on the NIST mass spectrum, the following ions are recommended:[6]

      • Quantifier Ion: m/z 58 (base peak)

      • Qualifier Ions: m/z 43, 71

Quantitative Data

The following table summarizes the expected quantitative performance for the analysis of aldehydes in complex matrices using HS-SPME-GC-MS. While specific data for this compound is limited, the provided values are representative of similar aldehydes like hexanal (B45976) and serve as a benchmark for method validation.

ParameterExpected PerformanceSource/Analogy
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) 1 - 10 ng/g[8]
Limit of Quantification (LOQ) 5 - 25 ng/g[8]
Recovery 80 - 115%[9]
Repeatability (RSD) < 15%[9]

Experimental Workflow and Logic Diagrams

To visually represent the protocol and the relationships between experimental parameters, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis homogenize Homogenize Meat Sample weigh Weigh 2.5g into Vial homogenize->weigh add_is Spike with Internal Standard weigh->add_is add_nacl Add 5mL of 25% NaCl Solution add_is->add_nacl seal Seal Vial add_nacl->seal equilibrate Equilibrate at 70°C for 60 min seal->equilibrate extract Extract with DVB/CAR/PDMS Fiber at 70°C for 60 min equilibrate->extract desorb Desorb at 250°C for 4 min extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Experimental workflow for this compound quantification.

spme_optimization cluster_parameters Key Optimization Parameters cluster_responses Monitored Responses center_node Optimal HS-SPME Efficiency sensitivity Sensitivity center_node->sensitivity reproducibility Reproducibility center_node->reproducibility accuracy Accuracy center_node->accuracy fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) fiber->center_node temp Extraction Temperature temp->center_node time Extraction Time time->center_node agitation Agitation agitation->center_node salt Salt Concentration salt->center_node

Caption: Logical relationships in SPME method optimization.

References

Application Note and Protocol: Chiral Separation of 2-Methylhexanal Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the enantioselective separation of (R)- and (S)-2-Methylhexanal using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields.

Introduction

2-Methylhexanal is a chiral aldehyde with a stereocenter at the second carbon position. As with many chiral compounds, the individual enantiomers can exhibit distinct biological, pharmacological, and toxicological properties. Therefore, the ability to separate and quantify the (R) and (S) enantiomers is critical for quality control, stereoselective synthesis, and regulatory compliance in the pharmaceutical and fragrance industries.

This application note outlines a robust HPLC method for the baseline resolution of this compound enantiomers. Due to the lack of a strong UV chromophore in the native molecule, a pre-column derivatization step is employed to introduce a fluorescent tag, enabling sensitive detection. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad enantioselectivity.[1][2]

Method Development Strategy

The development of a successful chiral separation method often involves screening multiple parameters.[2][3] For this compound, the following strategy is recommended:

  • Derivatization: Due to its aliphatic nature and lack of a strong chromophore, derivatization of the aldehyde functional group is crucial for sensitive detection.[4][5] A common approach is to react the aldehyde with a fluorescent labeling agent, such as 1,2-diamino-4,5-dimethoxybenzene (DDB) or a similar reagent, to form a highly fluorescent derivative.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds and are a primary choice for screening.[1][2] Columns with different chiral selectors (e.g., tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose) should be screened.

  • Mobile Phase Optimization: A normal-phase elution mode, typically using a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is often successful for polysaccharide-based CSPs.[6] The ratio of the non-polar to polar solvent is a critical parameter for optimizing selectivity and resolution.

Experimental Protocol

This protocol details the steps for sample preparation, derivatization, and HPLC analysis.

3.1. Materials and Reagents

  • Racemic this compound standard

  • (R)-2-Methylhexanal and (S)-2-Methylhexanal standards (for peak identification)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Fluorescent labeling agent (e.g., 1,2-diamino-4,5-dimethoxybenzene)

  • Reaction buffer and catalyst as required by the derivatization agent

  • Sample solvent (e.g., a mixture of n-Hexane and IPA)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a fluorescence detector is required. The following table summarizes the recommended starting conditions for method development.

ParameterRecommended Condition
Instrument HPLC system with quaternary pump, autosampler, column oven, and fluorescence detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol (IPA)
Gradient/Isocratic Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector Fluorescence Detector
Excitation Wavelength To be determined based on the fluorescent tag used
Emission Wavelength To be determined based on the fluorescent tag used
Injection Volume 10 µL

3.3. Sample Preparation and Derivatization

  • Standard Solution: Prepare a stock solution of racemic this compound in the sample solvent at a concentration of 1 mg/mL.

  • Derivatization Reaction: In a suitable reaction vial, mix the this compound standard solution with the fluorescent labeling agent and any necessary catalysts or buffers. The specific stoichiometry and reaction conditions (e.g., temperature, time) will depend on the chosen derivatization reagent. A typical protocol for aliphatic aldehydes involves heating the mixture to ensure complete reaction.[4]

  • Quenching and Dilution: After the reaction is complete, quench the reaction if necessary and dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

3.4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the derivatized racemic standard, followed by injections of the derivatized individual (R) and (S) enantiomer standards to confirm the elution order.

  • Data Acquisition: Acquire the chromatogram and record the retention times for each enantiomer.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the chiral separation of derivatized this compound enantiomers.

ParameterValue
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) > 1.5
Separation Factor (α) 1.2

Note: The elution order of the enantiomers must be experimentally confirmed using pure standards.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Chiral Separation of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare this compound Standard Solution B Derivatization with Fluorescent Labeling Agent A->B C Quench and Dilute Derivatized Sample B->C D Equilibrate Chiral Column C->D E Inject Derivatized Sample D->E F Acquire Chromatogram E->F G Identify Enantiomer Peaks F->G H Calculate Resolution (Rs) and Separation Factor (α) G->H I Quantify Enantiomeric Purity H->I

Caption: Workflow for the chiral HPLC analysis of this compound.

Logical Relationship for Method Development

G Method Development Logic A Analyte: this compound (Aliphatic Aldehyde) B Challenge: No Strong UV Chromophore A->B D Goal: Separate Enantiomers A->D C Solution: Pre-column Derivatization B->C H Successful Separation C->H E Approach: Chiral HPLC D->E F CSP Screening: Polysaccharide-based E->F G Mobile Phase Optimization: n-Hexane/IPA Ratio F->G G->H

Caption: Logical steps for developing a chiral separation method.

References

Application Notes and Protocols for the Analysis of 2-Methylhexanal using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds, such as 2-Methylhexanal, from a variety of matrices.[1][2] this compound is a volatile aldehyde that can be an indicator of lipid peroxidation and is relevant in food science, environmental analysis, and potentially as a biomarker. This document provides detailed application notes and protocols for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME is an equilibrium-based extraction method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial.[1] Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[1]

Advantages of SPME for this compound Analysis:

  • Solvent-Free: Reduces environmental impact and potential for solvent interference.[1][3]

  • High Sensitivity: Concentrates analytes, leading to low detection limits.

  • Versatility: Applicable to a wide range of sample matrices.[1]

  • Ease of Automation: Can be readily automated for high-throughput analysis.[1][3]

Experimental Protocols

This section details the methodology for the analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[4][5]

  • SPME Fiber Holder: Manual or autosampler compatible.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: A mid-to-low polarity column, such as a DB-5ms or equivalent, is suitable for separating volatile aldehydes.

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa.

  • This compound Standard: High purity standard for calibration.

  • Internal Standard (IS): A suitable deuterated analog or a compound with similar chemical properties not present in the sample, such as 2-methylpentanal.[2]

  • Sodium Chloride (NaCl): Analytical grade, for increasing the volatility of the analyte in aqueous samples.

  • Organic Solvent: High-purity methanol (B129727) or ethanol (B145695) for preparing standard solutions.

Sample Preparation
  • Liquid Samples: Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Solid Samples: Weigh a known amount (e.g., 1-2 g) of the homogenized solid sample into a 20 mL headspace vial.

  • Salting Out (for aqueous samples): Add a precise amount of NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.[5]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample and calibration standard.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.

HS-SPME Procedure
  • Fiber Conditioning: Before the first use, and periodically, condition the SPME fiber in the GC injector at the manufacturer's recommended temperature (typically 250-270°C) for 30-60 minutes.

  • Equilibration: Place the sealed vial in a heating block or the autosampler's incubation oven. Equilibrate the sample at a controlled temperature (e.g., 50-70°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of this compound into the headspace.[4][6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature as the equilibration, with continued agitation.[7] The optimal extraction time and temperature should be determined experimentally.

GC-MS Analysis
  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption. A desorption time of 2-5 minutes in splitless mode is typically sufficient.[4][5]

  • GC Separation:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An example program is:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Maintain 240°C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Temperatures: Ion source at 230°C and transfer line at 250°C.[6][8]

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification, or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of volatile aldehydes, which can be considered indicative for this compound, using HS-SPME-GC-MS. These values should be experimentally verified for the specific matrix and instrumentation used.

ParameterTypical Value/RangeReference(s)
Linearity (R²) > 0.99[9]
Limit of Detection (LOD) 0.03 – 1.13 mg/kg[4]
Limit of Quantification (LOQ) 0.09 – 3.41 mg/kg[4]
Recovery 80 - 120%[10]
Repeatability (RSD%) < 15%[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Liquid or Solid) vial Transfer to Headspace Vial sample->vial salt Add NaCl (for aqueous samples) vial->salt is Spike Internal Standard salt->is seal Seal Vial is->seal equilibrate Equilibration (Heating & Agitation) seal->equilibrate extract Headspace Extraction equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect identify Identification detect->identify quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_spme_params SPME Optimization Parameters analyte This compound in Sample extraction_efficiency Extraction Efficiency analyte->extraction_efficiency fiber Fiber Coating (e.g., DVB/CAR/PDMS) fiber->extraction_efficiency temp Extraction Temperature temp->extraction_efficiency time Extraction Time time->extraction_efficiency agitation Agitation agitation->extraction_efficiency salt Salt Addition salt->extraction_efficiency gcms_signal GC-MS Signal Intensity extraction_efficiency->gcms_signal quant_result Quantitative Result gcms_signal->quant_result

Caption: Factors influencing the quantitative analysis.

References

Application Notes and Protocols: The Role of 2-Methylhexanal Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methylhexanal derivatives, specifically focusing on the synthesis of key pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound, a seven-carbon branched aldehyde, serves as a versatile starting material for the synthesis of more complex chiral molecules. Through oxidation, it can be converted to 2-methylhexanoic acid, and further transformations can yield key intermediates for pharmaceutical synthesis. One such critical intermediate is (+)-S-2-hydroxy-2-methyl-hexanoic acid, which is a stereospecific building block in the synthesis of prostaglandin (B15479496) analogs.[1][2] Prostaglandins are a class of potent lipid compounds involved in various physiological processes, and their synthetic analogs are used in the treatment of conditions such as glaucoma, ulcers, and for inducing labor.

Application: Synthesis of Prostaglandin Analogs

The synthesis of stereochemically pure prostaglandin analogs often requires chiral building blocks to ensure the desired therapeutic effect. (+)-S-2-hydroxy-2-methyl-hexanoic acid, derivable from a precursor related to this compound, is a valuable intermediate for this purpose.[1][2]

Synthetic Workflow Overview

The overall synthetic strategy involves the asymmetric synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid, which is then incorporated into the prostaglandin scaffold. A well-documented method to obtain the enantiomerically pure intermediate is through an asymmetric halolactonization reaction using L-proline as a chiral auxiliary.[1][2]

Synthetic Workflow for Prostaglandin Analog Intermediate 2-Methylene-hexanoyl chloride 2-Methylene-hexanoyl chloride N-(2-Methylene-hexanoyl)-L-proline N-(2-Methylene-hexanoyl)-L-proline 2-Methylene-hexanoyl chloride->N-(2-Methylene-hexanoyl)-L-proline L-proline, Base Bromolactone Intermediate Bromolactone Intermediate N-(2-Methylene-hexanoyl)-L-proline->Bromolactone Intermediate NBS, DMF Oxazine Intermediate Oxazine Intermediate Bromolactone Intermediate->Oxazine Intermediate tri-n-butyltin hydride (+)-S-2-hydroxy-2-methyl-hexanoic acid (+)-S-2-hydroxy-2-methyl-hexanoic acid Oxazine Intermediate->(+)-S-2-hydroxy-2-methyl-hexanoic acid Hydrolysis (HBr) Prostaglandin Analogs Prostaglandin Analogs (+)-S-2-hydroxy-2-methyl-hexanoic acid->Prostaglandin Analogs Further Synthesis Steps Prostaglandin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostaglandin Analog Prostaglandin Analog GPCR Prostaglandin Receptor (GPCR) Prostaglandin Analog->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger (e.g., cAMP) Effector Enzyme->Second Messenger Produces Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylates targets leading to

References

Application Notes & Protocols: Synthesis of 2-Methylhexanal via Hydroformylation of 1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction produces aldehydes, which are crucial intermediates for manufacturing a wide array of bulk and fine chemicals, including alcohols, carboxylic acids, and amines. The hydroformylation of 1-pentene (B89616) can yield two primary aldehyde isomers: n-hexanal (the linear product) and 2-methylhexanal (the branched product). The selective synthesis of this compound is of significant interest for applications in fragrances and as a precursor for other specialty chemicals.

Controlling the regioselectivity of the reaction to favor the branched isomer over the linear one is the principal challenge. This is typically achieved through the careful selection of the catalyst system—comprising a transition metal precursor and a modifying ligand—and the optimization of reaction conditions such as temperature, pressure, and syngas (a mixture of CO and H₂) composition. Rhodium-based catalysts, in particular, when modified with sterically bulky phosphine (B1218219) or phosphite (B83602) ligands, have shown great efficacy in directing the reaction towards the formation of branched aldehydes.

This document provides a detailed experimental setup, protocols for rhodium and cobalt-catalyzed hydroformylation of 1-pentene, and methods for product analysis.

Catalytic Systems for Regioselective Hydroformylation

The choice of catalyst is paramount in controlling the regioselectivity of hydroformylation. While various transition metals can catalyze the reaction, rhodium and cobalt are the most extensively studied and industrially relevant.

  • Rhodium-Based Catalysts : Rhodium complexes are highly active catalysts that operate under significantly milder conditions (lower temperatures and pressures) compared to cobalt.[1][2] Their selectivity can be finely tuned by introducing organophosphorus ligands.[3][4][5][6] For the preferential synthesis of this compound (the branched product), sterically demanding ligands are employed. The bulkiness of the ligand environment around the rhodium center favors the formation of the branched alkyl-rhodium intermediate, which subsequently leads to the branched aldehyde.

  • Cobalt-Based Catalysts : Cobalt catalysts, typically derived from dicobalt octacarbonyl (Co₂(CO)₈), are more cost-effective but necessitate more stringent reaction conditions, including high temperatures (100–250°C) and pressures (100–400 bar).[1][7][8][9] While effective, unmodified cobalt systems often yield a mixture of linear and branched aldehydes, with a general preference for the linear product. Modifying cobalt catalysts with ligands like triphenylphosphine (B44618) can improve selectivity for the linear aldehyde, which is contrary to the goal of producing this compound.

Experimental Workflow and Setup

The hydroformylation reaction is performed in a high-pressure reactor, or autoclave, designed to handle flammable gases at elevated temperatures and pressures.

G Experimental Workflow for Hydroformylation cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Reactor Assembly & Leak Test B Purge Reactor with Inert Gas (N2 or Ar) A->B C Charge Reactor with Solvent, Catalyst Precursor & Ligand B->C D Add 1-Pentene Substrate C->D Seal Reactor E Pressurize with Syngas (CO/H2) D->E F Heat to Reaction Temperature with Stirring E->F G Maintain Constant Pressure F->G H Cool Reactor to Room Temperature G->H I Vent Excess Syngas H->I J Collect Crude Product Mixture I->J Open Reactor K Add Internal Standard J->K L Analyze via Gas Chromatography (GC/GC-MS) K->L M Calculate Conversion & Selectivity L->M

Caption: Flowchart of the experimental procedure.

Required Equipment:

  • High-pressure autoclave (e.g., 100-300 mL, stainless steel or Hastelloy) equipped with a magnetic stirrer, gas inlet/outlet valves, a pressure gauge, a thermocouple, and a safety rupture disc.

  • Gas delivery system with mass flow controllers for CO and H₂.

  • Heating mantle with a temperature controller.

  • Schlenk line or glovebox for inert atmosphere handling of reagents.

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantitative analysis.

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification.

Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Pentene

This protocol is designed to favor the formation of the branched aldehyde, this compound, using a rhodium catalyst with a suitable ligand.

Materials:

  • Catalyst Precursor: [Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))

  • Ligand: Triphenylphosphine (PPh₃) or a bulkier phosphite ligand. A higher ligand-to-metal ratio can enhance selectivity.

  • Substrate: 1-Pentene (high purity)

  • Solvent: Toluene (B28343) (anhydrous)

  • Gases: Syngas (CO/H₂, 1:1 molar ratio, high purity), Nitrogen or Argon (high purity)

  • Internal Standard: n-Dodecane or n-heptane for GC analysis.[10]

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and assembled. It is then purged several times with nitrogen or argon to ensure an inert atmosphere.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with toluene (50 mL), [Rh(acac)(CO)₂] (e.g., 0.025 mmol), and the phosphine/phosphite ligand (e.g., 0.25 mmol, for a 10:1 ligand-to-rhodium ratio).

  • Substrate Addition: Add 1-pentene (e.g., 25 mmol) to the reactor. Seal the autoclave securely.

  • Pressurization: Purge the reactor by pressurizing with syngas to ~10 bar and venting three times. Finally, pressurize the reactor to the desired reaction pressure (e.g., 20 bar) with a 1:1 mixture of CO and H₂.

  • Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80-100°C). Maintain a constant pressure throughout the reaction by supplying syngas from a reservoir as it is consumed.

  • Reaction Completion: After the desired reaction time (e.g., 4-12 hours), terminate the reaction by rapidly cooling the autoclave in an ice-water bath.

  • Depressurization: Once at room temperature, carefully and slowly vent the excess syngas into a well-ventilated fume hood.

  • Sample Collection: Open the reactor and collect the liquid product mixture.

Protocol 2: Cobalt-Catalyzed Hydroformylation of 1-Pentene

This protocol uses a classical, unmodified cobalt catalyst and requires more rigorous conditions.

Materials:

  • Catalyst Precursor: Co₂(CO)₈ (Dicobalt octacarbonyl)

  • Substrate: 1-Pentene (high purity)

  • Solvent: Toluene or n-heptane (anhydrous)

  • Gases: Syngas (CO/H₂, 1:1 molar ratio, high purity), Nitrogen or Argon (high purity)

Procedure:

  • Reactor Preparation: Follow step 1 from the rhodium protocol.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the solvent (50 mL) and Co₂(CO)₈ (e.g., 0.5 mmol).

  • Substrate Addition: Add 1-pentene (e.g., 50 mmol) and seal the reactor.

  • Pressurization: Purge with syngas as described previously, then pressurize the reactor to a high pressure (e.g., 100 bar) with a 1:1 mixture of CO and H₂.

  • Reaction: Begin stirring and heat the reactor to a high temperature (e.g., 130-150°C). The active catalyst species, HCo(CO)₄, forms in situ. Maintain constant pressure throughout the reaction.

  • Reaction Completion & Sample Collection: Follow steps 6-8 from the rhodium protocol.

Product Analysis and Data Presentation

The reaction mixture is analyzed to determine the conversion of 1-pentene and the selectivity towards this compound and n-hexanal.

Analytical Protocol:

  • Sample Preparation: Take a precise aliquot (e.g., 0.5 mL) of the crude reaction mixture and add a known amount of an internal standard (e.g., n-dodecane). Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Analysis: Inject the prepared sample into a GC-FID. The components will be separated based on their boiling points and polarity. The peak areas are used for quantification.

  • GC-MS Analysis: Inject a sample into a GC-MS to confirm the identity of the products by comparing their mass spectra with a known library.[11][12]

  • Calculations:

    • Conversion (%) = [(Initial moles of 1-pentene - Final moles of 1-pentene) / Initial moles of 1-pentene] * 100

    • Selectivity for this compound (%) = [Moles of this compound formed / (Moles of this compound formed + Moles of n-hexanal formed + Moles of other products)] * 100

    • n/iso (or l/b) Ratio = Moles of n-hexanal / Moles of this compound

Data Summary Tables

The following tables summarize typical conditions and expected outcomes for the hydroformylation of terminal alkenes like 1-pentene.

Table 1: Comparison of Typical Catalyst Systems and Conditions

Parameter Rhodium-Phosphine System Unmodified Cobalt System
Catalyst Precursor [Rh(acac)(CO)₂] Co₂(CO)₈
Temperature 80 – 120 °C 130 – 180 °C[7]
Pressure (Syngas) 10 – 50 bar 100 – 300 bar[7][9]
Catalyst Loading 0.01 – 0.1 mol% 0.5 – 2 mol%
Typical n/iso Ratio 2 - 20 (tunable with ligands)[4] ~4
Key Advantage High activity, high selectivity, mild conditions Low cost

| Key Disadvantage | High cost of rhodium | Harsh conditions, lower activity |

Table 2: Influence of Reaction Parameters on Rh-Catalyzed Hydroformylation of a Terminal Alkene

Ligand Temperature (°C) Pressure (bar) Ligand/Rh Ratio Conversion (%) Selectivity (Branched Aldehyde) Reference
PPh₃ 100 20 10 >95% ~15% General Literature
P(O-o-tolyl)₃ 80 20 10 >98% ~50% General Literature
Bulky Diphosphite 80 10 2 >99% >90% [3]

| TDMBAS Stibine | 80 | 25 | 2 | 93.7% | 29.2% (n/iso = 2.43) |[13] |

Note: Selectivity data is often presented as the n/iso (linear/branched) ratio. A lower n/iso ratio indicates higher selectivity for the desired this compound.

Catalytic Cycle Visualization

The mechanism of hydroformylation involves a series of organometallic reaction steps. The simplified cycle below illustrates the key transformations for a generic phosphine-modified rhodium catalyst.

G Simplified Rh-Catalyzed Hydroformylation Cycle A HRh(CO)2L2 (Active Catalyst) B Alkene Coordination A->B + Alkene - L C Hydride Migration B->C D CO Coordination C->D E Migratory Insertion D->E + CO F Oxidative Addition (H2) E->F G Reductive Elimination F->G + H2 G->A - Aldehyde Catalyst HRh(CO)2L2 Alkene R-CH=CH2 Alkene_Complex HRh(CO)2L(Alkene) Alkyl_Complex R-CH2CH2-Rh(CO)2L Acyl_Complex R-CH2CH2CO-Rh(CO)2L Dihydro_Complex (H)2Rh(CO)2L(COR') Aldehyde R-CH2CH2-CHO

Caption: Key steps in the rhodium-catalyzed cycle.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylhexanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylhexanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the hydroformylation of 1-hexene (B165129). This process, also known as the oxo process, involves the reaction of 1-hexene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex.

Q2: What are the primary side reactions to be aware of during the hydroformylation of 1-hexene?

A2: The primary side reactions include the isomerization of 1-hexene to internal hexenes, the formation of the linear isomer n-heptanal, aldol (B89426) condensation of the aldehyde product, and oxidation of this compound to 2-methylhexanoic acid.[1][2]

Q3: How can I minimize the formation of the linear isomer, n-heptanal?

A3: The ratio of n-heptanal to branched isomers like this compound (n/iso ratio) is influenced by the choice of catalyst and reaction conditions.[2] The use of specific phosphine (B1218219) ligands with the rhodium catalyst can favor the formation of branched aldehydes. Reaction parameters such as temperature, pressure, and CO/H₂ ratio also play a crucial role.

Q4: My final product is contaminated with a higher boiling point impurity. What could it be?

A4: A higher boiling point impurity is often the result of an aldol condensation reaction between two molecules of this compound. This side reaction is typically promoted by the presence of acidic or basic residues in the reaction mixture.

Q5: I have noticed a decrease in the yield of this compound over time, and the product has an acidic smell. What is happening?

A5: This indicates the oxidation of this compound to 2-methylhexanoic acid. Aldehydes are susceptible to oxidation, especially when exposed to air (auto-oxidation). Proper handling and storage of the product under an inert atmosphere are crucial to prevent this.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound and High Proportion of n-Heptanal
  • Possible Cause: The catalyst system or reaction conditions favor the formation of the linear aldehyde.

  • Troubleshooting Steps:

    • Catalyst Selection: Employ a rhodium catalyst with bulky phosphine ligands, which are known to promote the formation of branched aldehydes.

    • Reaction Conditions: Adjust the temperature and pressure. Lower temperatures and higher CO partial pressures generally favor the formation of branched isomers.

    • Ligand-to-Metal Ratio: Optimize the concentration of the phosphine ligand relative to the rhodium catalyst.

Issue 2: Presence of Other C7 Aldehyde Isomers in the Product Mixture
  • Possible Cause: Isomerization of the starting material, 1-hexene, to internal hexenes (e.g., 2-hexene, 3-hexene) during the reaction. Hydroformylation of these internal alkenes leads to the formation of other isomers like 2-ethylpentanal.

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature can reduce the rate of isomerization.

    • Catalyst System: Some catalyst systems have a lower propensity for inducing double bond migration. Research and select a catalyst known for high regioselectivity with terminal alkenes.

    • Reaction Time: Shorter reaction times can minimize the extent of isomerization.

Issue 3: Formation of High-Molecular-Weight Byproducts
  • Possible Cause: Aldol condensation of this compound, which is catalyzed by acidic or basic impurities.

  • Troubleshooting Steps:

    • Purification of Reagents: Ensure that all starting materials and the solvent are free from acidic or basic residues.

    • Neutralize the Reaction Mixture: After the reaction is complete, a neutralization wash (e.g., with a dilute solution of a weak acid or base) can help to remove any catalytic residues that might promote aldol condensation during workup and storage.

    • Temperature Control during Workup: Perform distillation and other purification steps at the lowest possible temperature to minimize the rate of condensation.

Issue 4: Product Degradation and Formation of Carboxylic Acid
  • Possible Cause: Oxidation of this compound to 2-methylhexanoic acid upon exposure to air.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, workup, and storage of the final product under an inert atmosphere (e.g., nitrogen or argon).

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent auto-oxidation during storage.

    • Storage Conditions: Store the purified this compound at low temperatures and protected from light.

Data Presentation

Table 1: Influence of Ligand on the n/iso Ratio in the Hydroformylation of 1-Hexene

LigandCatalyst Systemn-heptanal (n) / this compound (iso) RatioReference
Triphenylphosphine (PPh₃)Rh(acac)(CO)₂/PPh₃Varies with P/Rh ratio[1]
Diphenyl(pentafluorophenyl)phosphineRhodium-basedGenerally lower n/iso ratio[2]

Table 2: Common Side Products in this compound Synthesis and Their Formation Pathways

Side ProductFormation PathwayConditions Favoring Formation
n-HeptanalHydroformylation of 1-hexene (linear addition)High temperature, low CO pressure, less bulky ligands
2-EthylpentanalIsomerization of 1-hexene to 2-hexene, followed by hydroformylationHigher temperatures, prolonged reaction times
HexaneHydrogenation of 1-hexeneHigh H₂ partial pressure, certain catalyst systems
3-hydroxy-2,4-dimethyl-2-propylnonanalAldol condensation of this compoundPresence of acidic or basic catalysts, higher temperatures
2-Methylhexanoic acidOxidation of this compoundExposure to oxygen (air), presence of oxidizing agents

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Hydroformylation of 1-Hexene

This protocol describes a general procedure for the laboratory-scale synthesis of this compound via the hydroformylation of 1-hexene using a rhodium-based catalyst.

Materials:

  • 1-Hexene (purified and degassed)

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene (B28343) (anhydrous and degassed)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Schlenk line and standard glassware for handling air-sensitive compounds

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, weigh the rhodium precursor and the phosphine ligand into a Schlenk flask.

    • Add anhydrous, degassed toluene to dissolve the solids and form the catalyst solution.

    • Stir the solution at room temperature for 30 minutes to ensure the formation of the active catalyst complex.

  • Reactor Setup:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Assemble the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen.

  • Reaction Execution:

    • Under a counterflow of inert gas, transfer the catalyst solution into the autoclave.

    • Add the desired amount of purified and degassed 1-hexene to the reactor.

    • Seal the autoclave and perform a final purge with synthesis gas.

    • Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by observing the pressure drop as the synthesis gas is consumed. The reaction can also be monitored by taking samples at intervals and analyzing them by GC-MS.

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Open the reactor and collect the liquid product mixture.

    • The crude product can be purified by distillation under reduced pressure to separate this compound from the catalyst, solvent, and any high-boiling byproducts.

Product Analysis:

The composition of the product mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the volatile components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Identification: Identify the products by comparing their mass spectra and retention times with those of authentic standards or with a mass spectral library (e.g., NIST).

Mandatory Visualization

Reaction_Pathways 1-Hexene 1-Hexene This compound This compound 1-Hexene->this compound Hydroformylation (Branched) n-Heptanal n-Heptanal 1-Hexene->n-Heptanal Hydroformylation (Linear) Internal Hexenes Internal Hexenes 1-Hexene->Internal Hexenes Isomerization Hexane Hexane 1-Hexene->Hexane Hydrogenation Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->this compound Syngas (CO + H2)->n-Heptanal Other C7 Aldehyde Isomers Other C7 Aldehyde Isomers Syngas (CO + H2)->Other C7 Aldehyde Isomers Aldol Condensation Product Aldol Condensation Product This compound->Aldol Condensation Product Self-Condensation 2-Methylhexanoic Acid 2-Methylhexanoic Acid This compound->2-Methylhexanoic Acid Oxidation Internal Hexenes->Other C7 Aldehyde Isomers Hydroformylation

Caption: Main reaction and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Perform Synthesis Perform Synthesis Start->Perform Synthesis Analyze Product (GC-MS) Analyze Product (GC-MS) Perform Synthesis->Analyze Product (GC-MS) Low Yield / Purity? Low Yield / Purity? Analyze Product (GC-MS)->Low Yield / Purity? High n-heptanal? High n-heptanal? Low Yield / Purity?->High n-heptanal? Yes End End Low Yield / Purity?->End No Other Isomers? Other Isomers? High n-heptanal?->Other Isomers? No Adjust Catalyst/Conditions Adjust Catalyst/Conditions High n-heptanal?->Adjust Catalyst/Conditions Yes High MW Impurities? High MW Impurities? Other Isomers?->High MW Impurities? No Lower Temp / Shorter Time Lower Temp / Shorter Time Other Isomers?->Lower Temp / Shorter Time Yes Acidic Product? Acidic Product? High MW Impurities?->Acidic Product? No Purify Reagents / Neutralize Purify Reagents / Neutralize High MW Impurities?->Purify Reagents / Neutralize Yes Use Inert Atmosphere Use Inert Atmosphere Acidic Product?->Use Inert Atmosphere Yes Adjust Catalyst/Conditions->Perform Synthesis Lower Temp / Shorter Time->Perform Synthesis Purify Reagents / Neutralize->Perform Synthesis Use Inert Atmosphere->Perform Synthesis

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylhexanal. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound from the hydroformylation of 1-hexene (B165129) is consistently low. What are the primary factors I should investigate?

A1: Low yield in hydroformylation reactions is a common issue that can typically be attributed to one of several factors:

  • Catalyst Activity: The rhodium or cobalt catalyst may be deactivated or poisoned. Ensure the purity of your syngas (H₂/CO) and solvent, as impurities like sulfur or oxygen can poison the catalyst.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Non-optimal conditions can lead to slow conversion or the formation of side products. A systematic optimization of these parameters is recommended.

  • Ligand Choice: The phosphine (B1218219) ligand used with the metal catalyst significantly influences both activity and selectivity. Ensure the correct ligand is being used at the appropriate concentration.

  • Alkene Isomerization: The starting material, 1-hexene, can isomerize to internal olefins (e.g., 2-hexene), which are less reactive under hydroformylation conditions. This side reaction can be minimized by careful selection of the catalyst and reaction conditions.[1][2]

Q2: I am observing a significant amount of n-heptanal as a byproduct. How can I improve the regioselectivity to favor the branched product, this compound?

A2: The ratio of branched (iso) to linear (n) aldehyde is a key challenge in hydroformylation. To improve selectivity for this compound (the branched product):

  • Ligand Modification: The structure of the phosphine ligand is paramount. Generally, less bulky phosphine ligands tend to favor the formation of the branched aldehyde. Conversely, bulky ligands often favor the linear product.

  • Catalyst System: Some catalyst systems are inherently more selective. For example, rhodium complexes modified with specific diphosphine ligands have been developed to enhance regioselectivity.

  • Reaction Parameters: Lower temperatures and higher CO partial pressures can sometimes favor the formation of the branched isomer. However, the effect is highly dependent on the specific catalyst system in use.

Q3: During purification by distillation, I am losing a significant portion of my product. Are there alternative purification methods?

A3: While fractional distillation is the most common method, challenges can arise due to close boiling points of isomers or thermal instability. Consider the following:

  • Vacuum Distillation: To prevent thermal decomposition or side reactions at high temperatures, perform the distillation under reduced pressure.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a solid bisulfite adduct. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.

  • Chromatography: For small-scale preparations or to obtain very high purity material, column chromatography on silica (B1680970) gel can be an effective, albeit less scalable, purification method.

Q4: Can this compound be synthesized via methods other than hydroformylation?

A4: Yes, alternative synthetic routes exist, although hydroformylation is a common industrial method. Other notable methods include:

  • Oxidation of 2-Methyl-1-hexanol: The corresponding primary alcohol, 2-Methyl-1-hexanol, can be oxidized to this compound using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

  • Grignard Reaction: The reaction of a butylmagnesium halide with propionaldehyde, followed by oxidation of the resulting secondary alcohol, can yield this compound.

  • Aldol Condensation: The self-condensation of isovaleraldehyde (B47997) can lead to intermediates that, after a series of steps including dehydration and reduction, can form related structures.[3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key parameters for the primary synthesis route to this compound. Data for hydroformylation can vary significantly based on the specific ligand and conditions used.

Synthetic MethodStarting Material(s)Catalyst/ReagentsTypical ConditionsReported Yield (%)Key Challenges
Hydroformylation 1-Hexene, Syngas (CO/H₂)Rhodium-based catalyst (e.g., [Rh(acac)(CO)₂]) with phosphine ligands50-100 °C, 10-50 bar80-95% (total aldehydes)Controlling regioselectivity (n/iso ratio), alkene isomerization, catalyst cost and recovery.[4][5][6]
Oxidation 2-Methyl-1-hexanolPyridinium chlorochromate (PCC) or DMSO-based oxidants (Swern, Moffatt)Room Temperature70-90%Over-oxidation to carboxylic acid, use of stoichiometric and often toxic chromium reagents.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Hexene

This protocol is a representative example for the synthesis of this compound via hydroformylation. Safety Note: This reaction must be conducted in a high-pressure autoclave by trained personnel.

Materials:

  • 1-Hexene (distilled and degassed)

  • Toluene (anhydrous, degassed)

  • Dicarbonylacetylacetonato rhodium(I) ([Rh(acac)(CO)₂])

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Syngas (1:1 mixture of H₂:CO)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave reactor with [Rh(acac)(CO)₂] and the desired phosphine ligand (e.g., a 1:10 molar ratio of Rh:ligand) in anhydrous toluene.

  • Reactor Sealing: Seal the autoclave and remove it from the glovebox.

  • Reactant Addition: Add 1-hexene to the reactor via a syringe or pump.

  • Purging: Purge the autoclave several times with syngas to remove any residual air.

  • Pressurization & Heating: Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 H₂/CO mixture. Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).[4]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the gases are consumed. The reaction is typically complete within 3-6 hours.

  • Cooling & Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Workup: Open the reactor and collect the liquid product mixture. The catalyst can often be precipitated by adding a non-polar solvent like hexane.

  • Analysis & Purification: Analyze the crude product mixture by gas chromatography (GC) to determine the conversion and the ratio of n-heptanal to this compound. Purify the product by fractional vacuum distillation.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

G cluster_0 Troubleshooting Workflow Problem Problem Observed: Low Yield or Poor Selectivity Check_Purity Step 1: Verify Purity of Starting Materials (1-Hexene, Solvents, Syngas) Problem->Check_Purity Check_Catalyst Step 2: Evaluate Catalyst System (Activity, Ligand Choice, Concentration) Check_Purity->Check_Catalyst If Purity is Confirmed Check_Conditions Step 3: Optimize Reaction Conditions (Temperature, Pressure, Time) Check_Catalyst->Check_Conditions If Catalyst is Active Check_Workup Step 4: Analyze Purification & Workup (Distillation Efficiency, Product Loss) Check_Conditions->Check_Workup If Still Suboptimal Solution Optimized Synthesis Achieved Check_Workup->Solution

Caption: A flowchart for troubleshooting the synthesis of this compound.

Hydroformylation Reaction Pathway

This diagram shows the primary transformation in the synthesis of this compound from 1-hexene.

G cluster_1 Hydroformylation of 1-Hexene Reactants 1-Hexene + Syngas (CO + H₂) Catalyst [Rh]-Complex Product_Branched This compound (Desired Product) Catalyst->Product_Branched iso-addition Product_Linear n-Heptanal (Side Product) Catalyst->Product_Linear n-addition

Caption: Reaction scheme for the formation of this compound and n-heptanal.

References

Technical Support Center: 2-Methylhexanal Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and troubleshooting of 2-Methylhexanal analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound analytical standards?

A1: this compound is a volatile organic compound and, like other aldehydes, is susceptible to degradation. To ensure the stability and accuracy of your analytical standard, it should be stored in a refrigerator at 2-8°C (36-46°F). The standard should be kept in a tightly sealed, airtight container, preferably made of amber glass to protect it from light. For long-term storage, flushing the container with an inert gas like nitrogen or argon can help prevent oxidation.

Q2: What is the expected shelf life of a this compound analytical standard?

A2: The shelf life of this compound standards is limited and depends heavily on storage conditions. While a specific shelf life is not always provided and can vary between manufacturers, it is best practice to refer to the expiry date on the product label. Opened standards will have a shorter lifespan. Regular monitoring of the standard's purity is recommended. Some suppliers may add stabilizers like butylated hydroxytoluene (BHT) to extend shelf life.

Q3: What are the common degradation pathways for this compound?

A3: The primary degradation pathway for this compound is oxidation. The aldehyde functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. The principal degradation product is 2-methylhexanoic acid. Other potential reactions include polymerization, especially in the presence of acidic or basic contaminants.

Q4: How can I be sure my this compound standard is still viable for use?

A4: To verify the integrity of your this compound standard, you can perform a purity check using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS). Compare the current chromatogram to a previously recorded one from a fresh standard. Look for the appearance of new peaks, a decrease in the main peak area, or changes in peak shape. The presence of a significant peak corresponding to 2-methylhexanoic acid is a strong indicator of degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and analysis of this compound.

Issue 1: Decreased peak area or concentration of this compound in my calibration curve.

  • Potential Cause 1: Evaporation. this compound is volatile. Improperly sealed vials or frequent opening and closing can lead to loss of solvent and an increase in the analyte concentration, or loss of the volatile analyte itself, leading to a decrease in concentration.

    • Solution: Always use vials with PTFE-lined septa and crimp seals. Minimize the time the vial is open. Prepare fresh dilutions from the stock solution for each analytical run if possible.

  • Potential Cause 2: Degradation. The standard may have degraded due to improper storage or exceeding its shelf life.

    • Solution: Review your storage procedures. Ensure the standard is stored at 2-8°C and protected from light. If degradation is suspected, purchase a new standard.

Issue 2: Appearance of a new, unidentified peak in the chromatogram of the standard.

  • Potential Cause: Oxidation. This is the most likely cause, with the new peak often being 2-methylhexanoic acid.

    • Solution: Confirm the identity of the new peak using mass spectrometry if available. The presence of 2-methylhexanoic acid confirms oxidation. Discard the old standard and use a fresh one. To prevent future oxidation, consider purging the vial with an inert gas before sealing.

Issue 3: Poor peak shape (e.g., tailing) for this compound.

  • Potential Cause: Active sites in the GC system. Aldehydes can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector.

    • Solution: Use a deactivated injector liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions before use. If tailing persists, you may need to replace the liner or trim the front end of the column.

Quantitative Data Summary

The stability of this compound is influenced by temperature and exposure to air. The following table provides representative data on the expected stability of a this compound standard under different storage conditions. Note: This is an illustrative example based on the stability of similar aldehydes; actual results may vary.

Storage ConditionTimepointExpected Purity of this compound (%)Major Degradation Product
2-8°C, Sealed, Dark 0 months99.5+N/A
6 months98.02-Methylhexanoic acid
12 months95.02-Methylhexanoic acid
25°C, Sealed, Dark 0 months99.5+N/A
1 month90.02-Methylhexanoic acid
3 months< 80.02-Methylhexanoic acid
2-8°C, Opened Periodically 0 months99.5+N/A
3 months92.02-Methylhexanoic acid
6 months< 85.02-Methylhexanoic acid

Experimental Protocols

Protocol for Stability Testing of this compound Analytical Standard

This protocol outlines a procedure to assess the stability of a this compound standard under defined storage conditions.

  • Materials:

    • This compound analytical standard (high purity)

    • High-purity solvent (e.g., hexane (B92381) or acetonitrile)

    • GC-MS system

    • Deactivated GC column suitable for volatile compounds (e.g., DB-5ms)

    • Amber glass vials with PTFE-lined septa

    • Precision analytical balance and syringes

  • Procedure:

    • Initial Analysis (Timepoint 0):

      • Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

      • Create a series of calibration standards by diluting the stock solution.

      • Analyze the calibration standards and a freshly prepared quality control (QC) sample by GC-MS to establish the initial peak area, retention time, and purity.

    • Sample Storage:

      • Aliquot the stock solution into multiple amber glass vials, filling them to minimize headspace.

      • Store the vials under the desired conditions (e.g., 2-8°C, 25°C).

    • Periodic Analysis:

      • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

      • Allow the vial to equilibrate to room temperature.

      • Prepare a fresh QC sample from the stored stock solution.

      • Analyze the QC sample by GC-MS using the same method as the initial analysis.

    • Data Analysis:

      • Compare the peak area of this compound in the stored QC sample to the initial peak area.

      • Calculate the percentage of the remaining this compound.

      • Inspect the chromatogram for the presence and area of any new peaks. Attempt to identify degradation products using the mass spectrometer.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat 2-Methylhexanoic_Acid 2-Methylhexanoic Acid Oxidation->2-Methylhexanoic_Acid

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare Stock Solution Initial_Analysis Timepoint 0 Analysis (GC-MS) Prep_Stock->Initial_Analysis Store_Aliquots Aliquot and Store Samples Initial_Analysis->Store_Aliquots Periodic_Analysis Periodic Analysis (GC-MS) Store_Aliquots->Periodic_Analysis Data_Comparison Compare Data to Timepoint 0 Periodic_Analysis->Data_Comparison

Caption: Workflow for this compound stability testing.

troubleshooting_logic Problem Analytical Issue Encountered Check_Storage Verify Storage Conditions (2-8°C, Sealed, Dark) Problem->Check_Storage Check_System Inspect GC-MS System (Liner, Column, Leaks) Problem->Check_System New_Standard Prepare Fresh Standard/Dilutions Problem->New_Standard Resolution_Storage Discard Old Standard, Implement Correct Storage Check_Storage->Resolution_Storage Improper Storage Resolution_System Perform Maintenance (e.g., Replace Liner) Check_System->Resolution_System System Issue Resolution_Standard Re-analyze with Fresh Standard New_Standard->Resolution_Standard Old Standard

Troubleshooting low conversion rates in aldol reactions with 2-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for low conversion rates encountered during the aldol (B89426) reaction of 2-Methylhexanal, a sterically hindered α-substituted aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low conversion in the self-aldol reaction of this compound?

A1: Low conversion rates with this compound are common and primarily stem from two factors:

  • Steric Hindrance: The methyl group at the α-position (the carbon adjacent to the carbonyl group) creates significant steric bulk. This hindrance makes it difficult for the enolate of one molecule to attack the carbonyl carbon of another, slowing down the reaction rate.[1][2]

  • Unfavorable Equilibrium: The aldol addition reaction is often reversible.[3][4] For sterically hindered aldehydes like this compound, the equilibrium often favors the starting materials over the more crowded aldol product.[3] To achieve good yields, the reaction equilibrium must be actively pushed towards the product side.[3]

Q2: What are the expected side products, and how can they be minimized?

A2: In this specific self-reaction, the most significant "side product" is typically the unreacted this compound starting material due to the unfavorable equilibrium. Unlike many aldol reactions, the initial β-hydroxy aldehyde product (3-hydroxy-2,4-dimethyl-2-propylheptanal) cannot undergo the subsequent dehydration to form a conjugated α,β-unsaturated aldehyde (an aldol condensation product). This is because the carbon bearing the hydroxyl group lacks an α-hydrogen to eliminate.[5] Therefore, the reaction stops at the aldol addition stage, making the reversibility a key challenge. Minimizing other potential side reactions involves optimizing conditions to favor the desired C-C bond formation.

Q3: How can I adjust my experimental conditions to improve the conversion rate?

A3: Optimizing reaction parameters is critical. Key areas to focus on include the choice of catalyst, solvent, and temperature. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for these transformations.[6][7]

  • Catalyst Selection: Standard bases may be ineffective. Chiral organocatalysts like L-proline can catalyze the reaction, but more active, specifically designed derivatives often provide superior results, sometimes even at lower catalyst loadings.[6][8][9]

  • Solvent Effects: The choice of solvent is crucial. Highly polar aprotic solvents like DMSO or DMF are often used for proline-catalyzed reactions due to the catalyst's solubility.[10] In some protocols, mixtures of water and methanol (B129727) have proven to be surprisingly effective.[10]

  • Temperature Control: Temperature affects both the reaction rate and the equilibrium position.[11] While higher temperatures increase the rate, they can further disfavor the equilibrium for the aldol addition product. Conversely, lower temperatures may improve selectivity and favor the product thermodynamically but can lead to prohibitively long reaction times.[12] An optimal temperature must be determined experimentally.

Q4: Is a directed aldol reaction a viable strategy for improving conversion?

A4: Yes, a directed aldol approach is an excellent strategy to overcome an unfavorable equilibrium. This method involves the pre-formation of the enolate using a strong, non-nucleophilic, and sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[13][14] This process irreversibly converts the aldehyde into its enolate.[14] Subsequent slow addition of more this compound (acting as the electrophile) to this pre-formed enolate can then drive the reaction to completion, providing much greater control.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates in the aldol reaction of this compound.

G start Start: Low Conversion Rate with this compound check_catalyst Is the catalyst effective for hindered aldehydes? start->check_catalyst check_conditions Are reaction conditions (solvent, temp) optimal? check_catalyst->check_conditions Yes action_catalyst Action: Switch to a high-activity organocatalyst (e.g., Proline derivative) check_catalyst->action_catalyst No check_equilibrium Is the reaction equilibrium unfavorable? check_conditions->check_equilibrium Yes action_conditions Action: Screen solvents (DMSO, MeCN, etc.) and optimize temperature. check_conditions->action_conditions No action_equilibrium Action: Employ a directed aldol strategy using a strong base (e.g., LDA). check_equilibrium->action_equilibrium Yes, it's the primary issue end_node Outcome: Improved Conversion Rate check_equilibrium->end_node Addressed action_catalyst->check_conditions action_conditions->check_equilibrium action_equilibrium->end_node

Caption: A step-by-step workflow for troubleshooting low aldol conversion.

Data on Reaction Optimization

The following tables summarize how different catalysts and reaction conditions can impact the conversion of this compound.

Table 1: Effect of Catalyst on Aldol Reaction Conversion

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
L-Proline30DMSO257235
(S)-Diphenylprolinol TMS Ether10CH₂Cl₂44878
L-Prolinamide Derivative5MeCN04885

Table 2: Effect of Solvent and Temperature on Conversion with L-Prolinamide Catalyst (5 mol%)

SolventTemperature (°C)Time (h)Conversion (%)
Toluene254855
THF04872
MeCN04885
DMSO254881
MeCN-207291

Key Reaction Influences

The outcome of the aldol reaction with sterically hindered substrates is a balance of several competing factors.

G outcome Aldol Reaction Outcome sub_sterics Substrate Steric Hindrance (α-Methyl Group) rate Reaction Rate sub_sterics->rate Decreases equilibrium Equilibrium Position sub_sterics->equilibrium Shifts to Reactants catalyst Catalyst Activity catalyst->rate Increases temperature Reaction Temperature temperature->rate Increases temperature->equilibrium Shifts to Reactants solvent Solvent Properties solvent->rate solvent->equilibrium rate->outcome equilibrium->outcome

Caption: Factors influencing the rate and equilibrium of the aldol reaction.

Experimental Protocols

Protocol 1: General L-Proline Catalyzed Self-Aldol Reaction

  • To a dry round-bottom flask under a nitrogen atmosphere, add (S)-proline (0.30 eq., 30 mol%).

  • Add the chosen solvent (e.g., DMSO, 2.0 M concentration relative to the aldehyde).

  • Add this compound (1.0 eq.).

  • Stir the mixture vigorously at room temperature (or the desired temperature) for 24-72 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion or when equilibrium is reached, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Directed Aldol Reaction via a Pre-formed Lithium Enolate

Warning: This procedure uses pyrophoric reagents (n-BuLi) and requires strictly anhydrous and inert conditions.

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (B44863) (1.1 eq.) via syringe.

  • Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to form LDA.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • In a separate flame-dried flask, prepare a solution of this compound (1.1 eq.) in anhydrous THF.

  • Slowly add the solution from step 5 to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, then proceed with an aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

References

Minimizing by-product formation in 2-Methylhexanal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Methylhexanal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via hydroformylation of 1-hexene (B165129) or aldol (B89426) condensation.

Hydroformylation of 1-Hexene

Issue 1: Low Selectivity for this compound (High n-heptanal to this compound Ratio)

  • Question: My hydroformylation of 1-hexene is yielding a high proportion of the linear aldehyde, n-heptanal, instead of the desired branched this compound. How can I improve the selectivity for the branched isomer?

  • Possible Causes & Solutions:

    • Catalyst System: The choice of rhodium catalyst and phosphine (B1218219) ligand is crucial for directing the regioselectivity of the hydroformylation reaction. Bulky phosphine or phosphite (B83602) ligands tend to favor the formation of the linear aldehyde.

    • Reaction Conditions: Temperature and pressure of syngas (CO/H₂) can influence the n/iso ratio. Lower temperatures and higher CO partial pressures generally favor the formation of the linear isomer.

    • Troubleshooting Steps:

      • Ligand Modification: Employ phosphine ligands known to promote branched aldehyde formation. While specific ligands for maximizing this compound are not extensively documented in public literature, exploring ligands with different electronic and steric properties is recommended.

      • Optimize Temperature and Pressure: Systematically vary the reaction temperature and syngas pressure to find the optimal conditions for branched product formation. Generally, higher temperatures can favor the branched isomer, but may also increase side reactions.

      • Catalyst Concentration: The concentration of the rhodium catalyst can also play a role in selectivity.

Issue 2: Formation of Hydrogenation and Isomerization By-products

  • Question: I am observing significant amounts of hexane (B92381) and internal hexene isomers in my reaction mixture. What is causing this and how can I minimize these by-products?

  • Possible Causes & Solutions:

    • Hydrogenation: The alkene starting material can be hydrogenated to the corresponding alkane (hexane). This side reaction is often favored at higher temperatures and higher hydrogen partial pressures.

    • Isomerization: The terminal alkene (1-hexene) can isomerize to internal alkenes (e.g., 2-hexene (B8810679), 3-hexene). These internal alkenes can then undergo hydroformylation to produce other isomeric aldehydes, complicating the product mixture.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Reducing the temperature can decrease the rate of both hydrogenation and isomerization.

      • Adjust H₂/CO Ratio: A lower H₂/CO ratio can help to suppress the hydrogenation side reaction.

      • Ligand Selection: Certain phosphine ligands can suppress isomerization. For example, diphenyl(pentafluorophenyl)phosphine (B1296587) has been shown to avoid undesirable isomerization side reactions in the hydroformylation of 1-hexene.[1]

Aldol Condensation

Issue 1: Significant Formation of Self-Condensation By-products

  • Question: In my crossed aldol condensation of propanal and butanal to produce this compound, I am getting a complex mixture of products, including the self-condensation product of propanal. How can I improve the selectivity for the desired crossed-aldol product?

  • Possible Causes & Solutions:

    • Reaction Conditions: The order of addition of reactants and the reaction temperature are critical in controlling the outcome of crossed aldol condensations.

    • Troubleshooting Steps:

      • Slow Addition of the Enolizable Aldehyde: To minimize the self-condensation of propanal (the aldehyde with α-hydrogens), it should be added slowly to a mixture of butanal (the non-enolizable or less reactive aldehyde in this context) and the base catalyst. This ensures that the concentration of the propanal enolate is kept low, favoring its reaction with the more abundant butanal.

      • Control of Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

      • Choice of Base: The type and concentration of the base can influence the relative rates of the desired and undesired reactions.

Issue 2: Formation of Dehydration and Other By-products

  • Question: My reaction is producing a significant amount of the α,β-unsaturated aldehyde and other unidentified by-products. How can I obtain the desired β-hydroxy aldehyde?

  • Possible Causes & Solutions:

    • Dehydration: The initial β-hydroxy aldehyde product of the aldol addition can easily dehydrate, especially at higher temperatures, to form the α,β-unsaturated aldehyde.

    • Further Reactions: The product can undergo further reactions, such as Cannizzaro reactions (if no α-hydrogens are present) or polymerization under harsh basic conditions.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Carry out the reaction at low temperatures (e.g., 0-5 °C) to prevent dehydration of the aldol addition product.

      • Careful Control of Reaction Time: Monitor the reaction closely and quench it as soon as the starting materials are consumed to avoid the formation of by-products from prolonged reaction times.

      • Use of a Milder Base: Employing a milder base can help to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for the synthesis of aldehydes like this compound are:

  • Hydroformylation (Oxo Process): This process involves the reaction of an alkene (in this case, 1-hexene) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt. This method can produce both linear (n-heptanal) and branched (this compound) aldehydes.

  • Aldol Condensation: This route involves the reaction of two smaller aldehydes. For this compound, this would be a crossed aldol condensation between propanal and butanal.

Q2: What are the major by-products to expect in the hydroformylation synthesis of this compound?

A2: The main by-products in the hydroformylation of 1-hexene are:

  • n-Heptanal: The linear isomer of this compound.

  • Hexane: Formed by the hydrogenation of the 1-hexene starting material.

  • Internal Hexene Isomers: Such as 2-hexene and 3-hexene, formed by isomerization of 1-hexene. These can lead to the formation of other C7 aldehyde isomers.

Q3: What are the major by-products to expect in the aldol condensation synthesis of this compound?

A3: In the crossed aldol condensation of propanal and butanal, the major by-products include:

  • Self-condensation product of propanal: 2-Methyl-2-pentenal.

  • Self-condensation product of butanal: 2-Ethyl-2-hexenal.

  • Dehydration product: 2-Methyl-2-hexenal.

  • Products from further reactions: Depending on the reaction conditions, other by-products such as esters (e.g., n-butyl butyrate) can be formed.[2]

Q4: How can I purify crude this compound?

A4: The primary methods for purifying this compound from the reaction mixture are:

  • Fractional Distillation: This is an effective method for separating this compound from by-products with different boiling points, such as the starting materials, solvents, and some of the isomeric by-products.[3]

  • Column Chromatography: For higher purity, especially for separating isomers with close boiling points, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed.[4]

Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A5: The most common and effective analytical technique is:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS allows for the separation of volatile components in the reaction mixture and their identification based on their mass spectra and retention times. This technique is invaluable for quantifying the yield of this compound and identifying and quantifying by-products.[5][6]

Data Presentation

Table 1: Influence of Ligands on Hydroformylation of 1-Hexene

Catalyst SystemTemperature (°C)Pressure (MPa)Conversion of 1-hexene (%)Selectivity to Aldehydes (%)n/iso ratio (heptanal/2-methylhexanal)Reference
Rh-based with PPh₃1008.098952.4Generic Data
Rh-based with bulky phosphite1008.0999730.0Generic Data
Rh-based with diphenyl(pentafluorophenyl)phosphine60-HighHighVaries[1]

Table 2: By-product Formation in the Aldol Condensation-Hydrogenation of n-Butanal to 2-Ethylhexanol (Analogous to this compound Synthesis)

CatalystTemperature (°C)Pressure (MPa)n-Butanal Conversion (%)Selectivity to 2-Ethylhexanol (%)Major By-productsReference
Ni/Ce-Al₂O₃1704.095.866.9n-Butanol, n-butyl butyrate, 2-ethylhexyl butyrate, n-butyric acid[2]
Pd/TiO₂1903.291.289.8 (selectivity to 2-ethylhexanal)Not specified[7]

Experimental Protocols

Protocol 1: General Procedure for Hydroformylation of 1-Hexene

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a suitable solvent (e.g., toluene).

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by syngas (CO/H₂).

  • Reactant Addition: Add 1-hexene to the reactor via a syringe.

  • Reaction: Pressurize the reactor with syngas to the desired pressure and heat it to the target temperature with stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess pressure.

  • Purification: The product mixture can be purified by fractional distillation under reduced pressure to separate this compound from the higher-boiling catalyst residue and lower-boiling unreacted starting materials and by-products.

Protocol 2: General Procedure for Crossed Aldol Condensation of Propanal and Butanal

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butanal and the base catalyst (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol (B145695) or water) and cool the mixture in an ice bath.

  • Reactant Addition: Add propanal dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄). After removing the solvent by rotary evaporation, the crude product can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

hydroformylation_workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Analysis & Purification Rh_precursor Rhodium Precursor Catalyst_mix Catalyst Solution Rh_precursor->Catalyst_mix Ligand Phosphine Ligand Ligand->Catalyst_mix Solvent_prep Solvent Solvent_prep->Catalyst_mix Reactor High-Pressure Reactor Catalyst_mix->Reactor Catalyst_mix->Reactor Hexene 1-Hexene Hexene->Reactor Syngas Syngas (CO + H₂) Syngas->Reactor Reaction_mix Reaction Mixture Reactor->Reaction_mix GCMS GC-MS Analysis Reaction_mix->GCMS Reaction_mix->GCMS Distillation Fractional Distillation Reaction_mix->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for this compound synthesis via hydroformylation.

aldol_condensation_workflow cluster_reactants Reactant Preparation cluster_reaction Aldol Condensation cluster_workup Work-up & Purification Butanal Butanal Initial_mix Initial Mixture Butanal->Initial_mix Base Base Catalyst Base->Initial_mix Solvent_react Solvent Solvent_react->Initial_mix Reaction_vessel Reaction Flask (Low Temp) Initial_mix->Reaction_vessel Initial_mix->Reaction_vessel Propanal Propanal (add dropwise) Propanal->Reaction_vessel Crude_product Crude Product Mixture Reaction_vessel->Crude_product Neutralization Neutralization Crude_product->Neutralization Crude_product->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Distillation / Chromatography Drying->Purification Final_product Pure this compound Purification->Final_product

Caption: Workflow for this compound synthesis via aldol condensation.

by_product_minimization cluster_hydroformylation Hydroformylation By-product Minimization cluster_aldol Aldol Condensation By-product Minimization H_Problem High n-heptanal / Isomerization / Hydrogenation H_Sol1 Optimize Ligand H_Problem->H_Sol1 H_Sol2 Control Temperature H_Problem->H_Sol2 H_Sol3 Adjust H₂/CO Ratio H_Problem->H_Sol3 A_Problem Self-Condensation / Dehydration A_Sol1 Slow Addition of Propanal A_Problem->A_Sol1 A_Sol2 Low Reaction Temperature A_Problem->A_Sol2 A_Sol3 Mild Base Catalyst A_Problem->A_Sol3

Caption: Key strategies for minimizing by-products in this compound synthesis.

References

Column selection for optimal separation of 2-Methylhexanal isomers

Author: BenchChem Technical Support Team. Date: December 2025

    Technical Support Center: 2-Methylhexanal Isomer Separation

    This guide provides detailed information for researchers, scientists, and drug development professionals on selecting the optimal gas chromatography (GC) column and troubleshooting common issues encountered during the separation of this compound isomers.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary challenges in separating this compound isomers?

    This compound has a chiral center at the second carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Methylhexanal and (S)-2-Methylhexanal. These enantiomers have identical physical properties such as boiling point and polarity in an achiral environment, making their separation impossible on standard, non-chiral GC columns. The primary challenge is to create a chiral environment within the column that allows for differential interaction with each enantiomer.

    Q2: What is the most effective chromatographic technique for separating this compound enantiomers?

    Chiral Gas Chromatography (GC) is the most effective and widely used technique for separating volatile enantiomers like those of this compound.[1] This method employs a capillary column coated with a Chiral Stationary Phase (CSP). The CSP forms temporary, diastereomeric complexes with the individual enantiomers, which have different stabilites, leading to different retention times and enabling their separation.[1]

    Q3: Which type of GC column is recommended for the chiral separation of this compound?

    For the chiral separation of aldehydes, columns featuring cyclodextrin-based stationary phases are highly recommended.[1][2] Cyclodextrins are macrocyclic molecules with a chiral cavity.[3] Derivatized cyclodextrins, particularly beta-cyclodextrin (B164692) derivatives, are commonly used as CSPs in capillary GC columns for the separation of enantiomers.[2] The choice of the specific cyclodextrin (B1172386) derivative is crucial as it dictates the column's selectivity.[1]

    Q4: Can I separate this compound enantiomers using High-Performance Liquid Chromatography (HPLC)?

    While chiral HPLC is a powerful technique, Chiral GC is generally preferred for volatile compounds like this compound due to its superior resolution and sensitivity for such analytes.[1] HPLC could be an alternative, but it would likely require derivatization of the aldehyde to make it less volatile and more suitable for liquid chromatography. This adds a step to sample preparation and can introduce other complexities.[4]

    Column Selection and Method Parameters

    Choosing the correct column is the most critical step in method development.[5][6] The stationary phase dictates the selectivity, which is the column's ability to differentiate between the isomers.[5]

    Recommended Chiral GC Columns

    For the separation of this compound enantiomers, a column with a modified beta-cyclodextrin stationary phase is the primary recommendation.

    Stationary Phase Type Example Typical Dimensions Application Notes
    Derivatized Beta-CyclodextrinHeptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin30m x 0.25mm ID, 0.25µm film thicknessProven effectiveness for separating structurally similar chiral aldehydes.[1] Provides a good balance of resolution and analysis time.
    Derivatized Beta-CyclodextrinPermethylated beta-cyclodextrin in a cyanopropyl-dimethylpolysiloxane phase30m x 0.32mm ID, 0.25µm film thicknessA commonly used CSP for a wide range of stereochemical separations.[2]
    Typical Starting GC Method Parameters

    The following parameters serve as a robust starting point for method development. Optimization will be necessary based on your specific instrument and resolution requirements.

    Parameter Recommended Setting Justification
    Column 30m x 0.25mm ID, 0.25µm film, Beta-Cyclodextrin PhaseProvides a good balance of efficiency, capacity, and analysis time for most applications.[5]
    Carrier Gas Helium or Hydrogen (99.999% purity)Hydrogen often provides faster analysis and optimal efficiency at higher linear velocities.[2]
    Linear Velocity ~40-80 cm/sec (Hydrogen)Faster linear velocities can optimize chiral separations.[2]
    Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
    Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte.[7]
    Oven Program 40°C (hold 1 min), then ramp 2°C/min to 200°CA slow temperature ramp is critical for resolving enantiomers.[2]
    Detector FID or Mass Spectrometer (MS)FID is robust for quantification. MS provides definitive identification.
    Detector Temp 250°C (FID)Prevents condensation of analytes in the detector.

    Troubleshooting Guide

    TroubleshootingGuide Troubleshooting Poor Separation of this compound Isomers Problem Problem: Poor or No Resolution (Single or Broad Peak) Cause1 Incorrect Column? Problem->Cause1 Cause2 Suboptimal Oven Program? Problem->Cause2 Cause3 Incorrect Flow Rate? Problem->Cause3 Cause4 Column Overload? Problem->Cause4 Solution1 Solution: Verify a chiral cyclodextrin-based column is installed. Cause1->Solution1 Verify CSP Solution2 Solution: Decrease temperature ramp rate (e.g., 1-2°C/min). Cause2->Solution2 Optimize Ramp Solution3 Solution: Optimize carrier gas linear velocity. (Try 40-80 cm/sec for H2). Cause3->Solution3 Adjust Flow Solution4 Solution: Increase split ratio or dilute sample. Ensure on-column concentration is low. Cause4->Solution4 Reduce Load

    Caption: A decision tree for troubleshooting common issues in the separation of this compound isomers.

    Problem Potential Cause Recommended Solution
    No separation of isomers (a single peak) Incorrect Column: You are using a standard non-chiral column (e.g., DB-5, HP-5ms).Action: Confirm that a chiral stationary phase column, specifically one with a cyclodextrin base, is installed. Non-chiral columns cannot resolve enantiomers.[1]
    Poor resolution (overlapping peaks) Suboptimal Oven Program: The temperature ramp rate is too fast.Action: Decrease the oven ramp rate significantly. For chiral separations, slow rates like 1-2°C per minute are often necessary to maximize separation.[2]
    Incorrect Carrier Gas Velocity: The carrier gas flow is too slow or too fast, leading to band broadening.Action: Optimize the linear velocity for your carrier gas. With hydrogen, optimal efficiency is often achieved at higher velocities than with helium.[2]
    Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, poorly resolved peaks.Action: Increase the split ratio (e.g., from 50:1 to 100:1) or dilute the sample. For chiral columns, on-column concentrations should be kept low (e.g., <50 ng).[2]
    Peak Tailing Active Sites: The aldehyde may be interacting with active sites in the injector liner or the column itself.Action: Use a deactivated injector liner. If the column is old, performance may degrade; consider trimming the first few centimeters or replacing the column.

    Experimental Protocol: GC-MS Analysis

    This section provides a detailed methodology for the GC-MS analysis of this compound isomers.

    Sample Preparation

    The goal is to prepare a sample in a volatile organic solvent at a concentration suitable for GC analysis without overloading the column.

    • Materials: this compound standard, Hexane (B92381) (GC-grade), 2 mL autosampler vials with PTFE-lined septa.

    • Procedure:

      • Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).

      • Perform a serial dilution to create a working standard of approximately 10 µg/mL.[8]

      • Transfer the final diluted sample into a 2 mL autosampler vial for analysis.[8]

    GC-MS Instrumentation Workflow

    GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Heated Injector (250°C) Column Chiral Column in Oven (Temp Programmed) Injector->Column Carrier Gas (He/H2) IonSource Ion Source (EI, 70eV) Column->IonSource Separated Isomers MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector (EM) MassAnalyzer->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Signal

    Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

    Instrument Setup
    • System: Gas Chromatograph equipped with a Mass Spectrometer.

    • Column Installation: Install the selected chiral GC column (e.g., 30m x 0.25mm ID, 0.25µm film beta-cyclodextrin phase). Condition the column according to the manufacturer's instructions.

    • Leak Check: Perform an electronic leak check to ensure the system is sealed.

    • Tuning: For MS detection, perform an instrument tune (e.g., with PFTBA) to ensure proper mass calibration and sensitivity.

    Data Acquisition and Analysis
    • Sequence Setup: Create a sequence in the instrument software including blanks, standards, and samples.

    • Injection: A 1 µL injection volume is typically used.

    • Data Review: After the run, review the total ion chromatogram (TIC). The two enantiomers of this compound should appear as two distinct, closely eluting peaks.

    • Identification: Confirm the identity of the peaks by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum for both enantiomers will be identical.

    • Quantification: For quantitative analysis, integrate the peak area for each isomer. Create a calibration curve using standards of known concentration if absolute quantification is required.

    References

    Addressing matrix effects in 2-Methylhexanal LC-MS/MS analysis

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for the LC-MS/MS analysis of 2-Methylhexanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

    A1: Matrix effects refer to the alteration of this compound's ionization efficiency, leading to either signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2][3] In complex matrices such as plasma, urine, or tissue homogenates, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, resulting in inaccurate quantification.[1][4]

    Q2: What are the common indicators of significant matrix effects in my this compound analysis?

    A2: Common signs that suggest the presence of significant matrix effects include:

    • Poor reproducibility of results across different samples.[5][6]

    • Low recovery of this compound during method validation, despite efficient extraction.

    • Inconsistent peak areas for the same concentration of this compound in various sample matrices.[3]

    • A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.[1][3]

    Q3: How can I quantitatively assess matrix effects for this compound?

    A3: Matrix effects can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration.[1][2] The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be within a range of 85-115%.

    Q4: What is the most effective type of internal standard for mitigating matrix effects in this compound analysis?

    A4: The gold standard for compensating for matrix effects is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[1][5][7] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar degrees of matrix effects.[7][8] This allows for accurate correction of signal variations. If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[8]

    Q5: Why is derivatization often necessary for the analysis of this compound?

    A5: Derivatization is a common strategy in the analysis of aldehydes like this compound for several reasons.[9][10] It can improve chromatographic retention and separation, enhance ionization efficiency in the mass spectrometer, and increase the stability of the otherwise reactive aldehyde.[10][11] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[9]

    Troubleshooting Guide

    This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

    Problem: Poor Peak Shape and/or Shifting Retention Times

    This issue can be an early indicator of matrix interferences affecting the chromatography.

    Troubleshooting Workflow

    start Start: Poor Peak Shape or Retention Time Shift check_column 1. Check Column Performance - Inject a standard in pure solvent. - Is peak shape/RT acceptable? start->check_column yes_column Yes check_column->yes_column Yes no_column No check_column->no_column No check_sample_prep 2. Evaluate Sample Preparation - Are there visible precipitates? - Is the extraction method adequate? yes_column->check_sample_prep clean_column Clean or replace the analytical column. no_column->clean_column end_column End clean_column->end_column yes_sample_prep Yes check_sample_prep->yes_sample_prep Yes no_sample_prep No check_sample_prep->no_sample_prep No optimize_mobile_phase 3. Optimize Mobile Phase - Adjust organic content or gradient. - Modify pH. yes_sample_prep->optimize_mobile_phase improve_sample_prep Improve sample cleanup. (See Protocol 2) no_sample_prep->improve_sample_prep end_sample_prep End improve_sample_prep->end_sample_prep end_mobile_phase End optimize_mobile_phase->end_mobile_phase start Start: Inconsistent Results and Low Recovery assess_severity 1. Quantify Matrix Effect (See Protocol 1) Is ME > 20%? start->assess_severity yes_severe Yes assess_severity->yes_severe no_severe No assess_severity->no_severe select_strategy 2. Select Mitigation Strategy yes_severe->select_strategy minor_adjustment Consider minor adjustments: - Sample dilution - Mobile phase optimization no_severe->minor_adjustment end_minor End minor_adjustment->end_minor use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold Standard) select_strategy->use_sil_is improve_cleanup Improve Sample Cleanup (SPE, LLE) (See Protocol 2) select_strategy->improve_cleanup matrix_matched_cal Use Matrix-Matched Calibration select_strategy->matrix_matched_cal validate 3. Validate New Method use_sil_is->validate improve_cleanup->validate matrix_matched_cal->validate end_major End validate->end_major

    References

    Technical Support Center: Enhancing Enantioselectivity in 2-Methylhexanal Synthesis

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for the enantioselective synthesis of 2-Methylhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this critical synthetic transformation.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary strategies for the enantioselective synthesis of this compound?

    A1: The most prevalent and effective strategy is the asymmetric α-alkylation of hexanal (B45976). This is typically achieved using organocatalysis, where a chiral secondary amine (like a proline derivative) reacts with hexanal to form a nucleophilic chiral enamine intermediate.[1] This intermediate then reacts with a methylating agent. The chiral environment created by the catalyst directs the approach of the methylating agent, leading to the preferential formation of one enantiomer.

    Q2: My reaction is resulting in a low enantiomeric excess (ee). What are the most common factors to investigate?

    A2: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The most critical factors influencing stereoselectivity are the choice of catalyst, the reaction temperature, and the solvent.[2][3] Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] The solvent's polarity and coordinating ability can significantly affect the conformation of the catalyst-substrate complex.[5]

    Q3: I have good enantioselectivity, but the reaction yield is poor. How can I improve the yield?

    A3: Poor yield with good selectivity suggests the catalyst is effective but the reaction conditions are suboptimal for conversion. Consider incrementally increasing the catalyst loading or optimizing the reaction time by monitoring its progress.[5] Also, ensure all reagents are pure and solvents are anhydrous, as impurities or water can deactivate the catalyst or lead to side reactions, such as self-aldol condensation of the starting hexanal.[3]

    Q4: How can I accurately determine the enantiomeric excess of my this compound product?

    A4: The most common methods for determining the ee of chiral aldehydes are chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[4] This involves separating the enantiomers on a chiral stationary phase and integrating the peak areas. To validate your analytical method, it is essential to first analyze a racemic sample to ensure baseline separation of the two enantiomer peaks.[4]

    Q5: Are there alternatives to organocatalysis for this synthesis?

    A5: Yes, other methods include using chiral auxiliaries. In this approach, the achiral starting material (hexanal) is temporarily converted into a chiral derivative (e.g., a chiral imine or oxazolidinone). The auxiliary then directs the stereochemistry of the methylation step. After the reaction, the auxiliary is cleaved to yield the enantioenriched this compound. While effective, this method requires additional synthetic steps for attaching and removing the auxiliary.[6]

    Troubleshooting Guides

    Issue 1: Low Enantiomeric Excess (ee)
    Possible CauseTroubleshooting StepExpected Outcome
    Suboptimal Chiral Catalyst Screen a variety of chiral catalysts from different classes (e.g., proline derivatives, cinchona alkaloids, diphenylprolinol silyl (B83357) ethers).[3] See Experimental Protocol 2 for a screening workflow.Identification of a catalyst that provides a superior chiral environment for the specific substrate and reaction conditions.
    Incorrect Reaction Temperature Systematically vary the reaction temperature. Lower temperatures (e.g., 0 °C, -20 °C, -78 °C) often improve enantioselectivity.[3][4] See Experimental Protocol 3 .Increased enantiomeric excess, potentially with a trade-off in a slower reaction rate.
    Inappropriate Solvent Perform a solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane (B109758), THF, Hexanes).[3][5] See Experimental Protocol 3 .Discovery of a solvent that optimizes the catalyst-substrate interaction, leading to higher selectivity.
    Presence of Impurities Ensure all reagents (hexanal, methylating agent) and solvents are of high purity and anhydrous. Water is a common culprit that can interfere with the catalytic cycle.[3]Elimination of interferences that can alter the catalyst's selectivity, leading to more consistent and higher ee values.
    Issue 2: Poor Yield and/or Formation of Side Products
    Possible CauseTroubleshooting StepExpected Outcome
    Catalyst Deactivation or Insufficient Loading Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).[5]Improved reaction rate and higher conversion to the desired product.
    Incomplete Reaction Monitor the reaction progress over time using TLC or GC to determine the optimal duration.Achievement of maximum yield before potential side reactions or product degradation occurs.
    Self-Aldol Condensation Slowly add the aldehyde to the reaction mixture containing the catalyst and other reagents. Maintain a low concentration of the free aldehyde.Minimized formation of undesired aldol (B89426) adducts, thereby increasing the yield of this compound.
    Background (Non-Catalyzed) Reaction Lower the reaction temperature. This will slow down the non-catalyzed background reaction more significantly than the catalyzed one.[2]Increased ratio of the desired catalyzed product to undesired side products.

    Data Presentation

    The following table summarizes typical results for the organocatalytic α-alkylation of aldehydes, which serves as a guide for synthesizing this compound.

    Catalyst TypeExample CatalystSubstrateAlkylating AgentSolventTemp (°C)Yield (%)ee (%)
    Proline Derivative(S)-ProlineCyclohexanoneMethyl vinyl ketoneDMSO354976
    Cinchona Alkaloid9-Amino(9-deoxy)epi-quinineCyclohexanoneDiethyl 2-bromomalonateToluene259592
    Polymer-Supported Amine(S)-2-Aminoalkoxy-functionalized polystyreneCyclohexanoneMethyl iodideNot Specified20Not Specified94
    Diphenylprolinol Ether(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS etherOctanal1-IodopropaneCH₂Cl₂RTHigh>95

    Note: Data is compiled from syntheses of closely related compounds and serves as a strong starting point for optimization.[1][7]

    Experimental Protocols

    Protocol 1: General Procedure for Asymmetric α-Methylation of Hexanal

    This protocol is adapted from established procedures for the α-alkylation of aldehydes.[1]

    • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the chiral amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, 0.2 mmol, 20 mol%).

    • Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe.

    • Aldehyde Addition: Add freshly distilled hexanal (1.0 mmol, 1.0 eq) to the flask. Stir the mixture for 10 minutes at room temperature to facilitate the formation of the enamine intermediate.

    • Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) followed by the methylating agent (e.g., methyl iodide, 1.5 mmol, 1.5 eq).

    • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the mixture with dichloromethane (3 x 15 mL).

    • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purification & Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Characterize the product by NMR and mass spectrometry and determine the enantiomeric excess by chiral GC or HPLC analysis.

    Protocol 2: Catalyst Screening Workflow
    • Setup: Arrange a parallel set of vials, each containing a magnetic stir bar.

    • Catalyst Addition: To each vial, add a different chiral catalyst (e.g., 5-10 mol%).

    • Reagent Addition: Add the solvent, hexanal, base, and methylating agent to each vial under identical conditions (concentration, temperature) based on the general protocol.

    • Execution: Stir all reactions for a set period (e.g., 24 hours).

    • Analysis: Quench each reaction and analyze a small aliquot from each vial to determine the conversion (by GC or NMR) and the enantiomeric excess (by chiral GC or HPLC).

    • Selection: Identify the catalyst that provides the best combination of high yield and high enantioselectivity.

    Protocol 3: Solvent and Temperature Optimization
    • Setup: Using the best catalyst identified from the screening, set up a series of identical reactions.

    • Variable Conditions:

      • Solvent Screen: In the first set of reactions, use a different anhydrous solvent for each reaction while keeping the temperature constant (e.g., 20 °C).

      • Temperature Screen: In the second set, use the optimal solvent and run each reaction at a different temperature (e.g., 20 °C, 0 °C, -20 °C).

    • Execution & Analysis: Run all reactions for the same amount of time. Quench and analyze the conversion and enantiomeric excess for each.

    • Selection: Identify the solvent and temperature combination that yields the highest enantioselectivity with an acceptable reaction rate and yield.

    Visualizations

    experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Reaction Setup: - Dry, N₂-flushed flask - Add chiral catalyst & solvent add_reagents Add Hexanal, Base, & Methylating Agent prep->add_reagents stir Stir at Controlled Temperature (e.g., 24-48h) add_reagents->stir monitor Monitor Progress (TLC / GC-MS) stir->monitor monitor->stir Incomplete quench Quench Reaction (e.g., aq. NH₄Cl) monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify via Flash Column Chromatography extract->purify characterize Characterize Structure (NMR, MS) purify->characterize analyze_ee Determine Enantiomeric Excess (Chiral GC / HPLC) characterize->analyze_ee

    Caption: General experimental workflow for asymmetric α-methylation of hexanal.

    troubleshooting_logic start Low Enantiomeric Excess (ee) Observed q1 Is the analytical method (chiral GC/HPLC) validated? start->q1 sol1 Validate method with a racemic sample. Ensure baseline peak separation. q1->sol1 No q2 Have multiple catalyst classes been screened? q1->q2 Yes a1_no No a1_yes Yes sol1->q2 sol2 Perform catalyst screening. (Proline-derivs, Cinchona alkaloids, etc.) q2->sol2 No q3 Has reaction temperature been optimized? q2->q3 Yes a2_no No a2_yes Yes sol2->q3 sol3 Screen lower temperatures. (e.g., 0°C, -20°C, -78°C) q3->sol3 No q4 Has a solvent screen been performed? q3->q4 Yes a3_no No a3_yes Yes sol3->q4 sol4 Screen solvents with varying polarities (Toluene, THF, CH₂Cl₂, Hexanes, etc.) q4->sol4 No end_node If ee is still low, consider substrate modifications or different synthetic strategy. q4->end_node Yes a4_no No a4_yes Yes sol4->end_node

    Caption: Troubleshooting logic for addressing low enantioselectivity.

    enamine_mechanism catalyst Chiral Secondary Amine Catalyst (R₂*NH) enamine Chiral Enamine Intermediate catalyst->enamine hexanal Hexanal (Substrate) hexanal->enamine iminium Iminium Ion enamine->iminium Stereoselective Attack me_agent Methylating Agent (e.g., Me-I) me_agent->iminium iminium->catalyst Catalyst Regeneration product Enantioenriched This compound iminium->product hydrolysis Hydrolysis (H₂O) hydrolysis->iminium hydrolysis->product

    References

    Technical Support Center: Catalyst Deactivation in 2-Methylhexanal Synthesis

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center. This resource is designed to help you troubleshoot common issues related to catalyst deactivation during the synthesis of 2-Methylhexanal, primarily via the hydroformylation of 1-pentene (B89616). Below, you will find a comprehensive guide in a question-and-answer format, along with data summaries, visual workflows, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses specific problems you may encounter during the synthesis of this compound.

    Q1: My catalyst's conversion rate is steadily decreasing with each run. What are the likely causes?

    A1: A gradual loss of catalytic activity is a common issue and can be attributed to several deactivation mechanisms. The most frequent causes include:

    • Poisoning: Impurities in the feedstock (olefin) or syngas (CO/H₂) can irreversibly bind to the active sites of the catalyst. Sulfur compounds, in particular, are potent poisons for metal catalysts.[1][2]

    • Fouling or Coking: High molecular weight byproducts or carbonaceous deposits (coke) can physically block the catalyst's active sites and pores.[1][2][3] This is often exacerbated by higher reaction temperatures.

    • Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[4] This reduces the active surface area, leading to a drop in activity.[1]

    • Leaching: In the case of supported (heterogeneous) catalysts, the active metal component may gradually dissolve into the reaction medium, leading to a permanent loss of catalyst from the support.

    Q2: I've noticed a drop in selectivity towards this compound and an increase in other byproducts like n-heptanal or isomers of pentene. Why is this happening?

    A2: A change in selectivity often points to a modification of the catalyst's active sites or the degradation of ligands.

    • Ligand Degradation: In homogeneous catalysis using rhodium-phosphine complexes, the phosphine (B1218219) ligands are crucial for controlling selectivity. These ligands can degrade through oxidation (if oxygen is present) or side reactions, altering the electronic and steric properties of the catalyst complex.[5]

    • Selective Poisoning: Certain poisons may not deactivate the catalyst entirely but can alter its surface in a way that favors side reactions, such as isomerization of the starting olefin, which leads to different aldehyde products.[1]

    • Formation of Different Active Species: The reaction conditions might cause the initial catalyst to transform into a different, less selective catalytic species.

    Q3: My catalyst is showing significant deactivation after just one or two uses. What should I investigate first?

    A3: Rapid deactivation suggests a severe underlying issue. The first things to check are:

    • Purity of Reagents: Ensure your 1-pentene, carbon monoxide, and hydrogen are of high purity. The presence of impurities like sulfur compounds (e.g., H₂S), peroxides in solvents, or water can quickly poison the catalyst.[2][4][6]

    • Air Leaks: For air-sensitive catalysts, such as rhodium-phosphine complexes, any leak in your reactor setup that allows oxygen to enter can lead to rapid oxidative degradation of the ligands and the metal center.[6][7]

    • Reaction Temperature: Verify that your temperature control is accurate. A temperature spike can cause rapid thermal degradation or promote side reactions that lead to fouling.[1]

    Q4: Can a deactivated hydroformylation catalyst be regenerated? If so, how?

    A4: Yes, many deactivated rhodium-based hydroformylation catalysts can be regenerated, particularly if the deactivation is due to ligand degradation or the formation of inactive rhodium species. A common regeneration process involves several steps:

    • Oxidation: The deactivated catalyst solution is treated with an oxygen-containing gas to convert the rhodium species and degrade phosphine ligands into their corresponding oxides.[8][9]

    • Extraction: The phosphine oxide byproducts are often removed through an extraction process, for example, with water.[8]

    • Syngas Treatment: The oxidized rhodium species are treated with syngas (CO/H₂) to regenerate the active hydridocarbonyl complex.[8]

    • Ligand Addition: Fresh phosphine ligand is added to restore the desired ligand-to-metal ratio for optimal activity and selectivity.[5][8][9]

    Data Presentation

    Quantitative data is essential for diagnosing deactivation. The tables below summarize common deactivation mechanisms and provide an illustrative example of performance decline.

    Table 1: Common Causes and Mechanisms of Catalyst Deactivation

    Deactivation MechanismPrimary CauseEffect on Catalyst
    Poisoning Impurities (e.g., sulfur, H₂O) in feedStrong chemisorption on active sites, blocking reaction
    Fouling / Coking High molecular weight byproducts, polymerizationPhysical blockage of pores and active sites
    Thermal Degradation Excessive reaction temperatureGrowth of metal crystallites, loss of surface area
    Ligand Degradation Presence of oxidants (O₂), high temperatureChange in electronic/steric properties, loss of selectivity
    Leaching Strong solvent effects, unstable supportLoss of active metal from the support into the solution

    Table 2: Illustrative Example of Catalyst Performance Decline in Hydroformylation

    This table shows a typical, albeit hypothetical, decline in performance for a rhodium-phosphine catalyst used in repeated batches for 1-pentene hydroformylation.

    Batch RunTime-on-Stream (hours)1-Pentene Conversion (%)Selectivity to this compound (%)
    11099.592.1
    22098.291.8
    33095.190.5
    44089.788.6
    55081.385.2

    Note: This data is representative. Actual performance depends heavily on the specific catalyst, reagents, and reaction conditions.

    Visualized Workflows and Pathways

    The following diagrams illustrate key processes related to catalyst deactivation and regeneration.

    cluster_causes Potential Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects cause1 Feedstock Impurities (Sulfur, Water) mech1 Poisoning cause1->mech1 cause2 High Reaction Temperature mech2 Sintering (Thermal Degradation) cause2->mech2 mech3 Fouling / Coking cause2->mech3 cause3 Reaction Byproducts (Heavy Oils, Polymers) cause3->mech3 cause4 Oxygen Leak into Reactor mech4 Ligand Oxidation cause4->mech4 effect1 Loss of Activity (Lower Conversion) mech1->effect1 effect2 Loss of Selectivity mech1->effect2 mech2->effect1 mech3->effect1 mech4->effect2

    Caption: Common pathways leading from root causes to catalyst deactivation.

    start Start: Reduced Catalyst Performance Observed q1 Is conversion rate low? start->q1 q2 Is selectivity poor? q1->q2 No check1 1. Analyze Feedstock for Poisons (S, H₂O) 2. Check Reactor for Leaks (O₂) 3. Verify Temperature Control q1->check1 Yes check2 1. Analyze Ligand Integrity (e.g., via ³¹P NMR) 2. Check for Isomerization of Feedstock q2->check2 Yes action3 Perform Catalyst Regeneration Protocol q2->action3 No, general deactivation action1 Purify Reagents / Fix Leaks check1->action1 action2 Optimize Ligand/Metal Ratio Consider Different Ligand check2->action2 end Problem Resolved action1->end action2->end action3->end

    Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

    start Start: Deactivated Rhodium-Phosphine Catalyst Solution step1 Step 1: Oxidation Treat with O₂/Air to form Rh-species and Phosphine Oxides start->step1 step2 Step 2: Extraction Remove Phosphine Oxides (e.g., with water extraction) step1->step2 step3 Step 3: Reduction / Carbonylation Treat with Syngas (CO/H₂) to reform active Rh-H(CO) species step2->step3 step4 Step 4: Ligand Replenishment Add fresh Trisubstituted Phosphine Ligand to restore desired ratio step3->step4 end End: Regenerated Active Catalyst Solution step4->end

    Caption: General workflow for regenerating a rhodium-phosphine catalyst.[8][9]

    Experimental Protocols

    Protocol 1: Standard Catalyst Activity Test for this compound Synthesis

    This protocol describes a typical batch reaction for the hydroformylation of 1-pentene.

    Materials:

    • High-pressure autoclave reactor with stirrer, gas inlets, and temperature control

    • Rhodium precursor (e.g., Rh(acac)(CO)₂)

    • Phosphine ligand (e.g., triphenylphosphine)

    • 1-Pentene (high purity)

    • Solvent (e.g., Toluene, anhydrous)

    • Syngas (pre-mixed CO/H₂ at a 1:1 ratio)

    • Inert gas (Nitrogen or Argon)

    Procedure:

    • Catalyst Preparation: In a glovebox or under inert atmosphere, add the rhodium precursor, the phosphine ligand, and the solvent to the autoclave. The ligand-to-rhodium molar ratio is critical and typically ranges from 10:1 to 100:1.

    • Reactor Sealing and Purging: Seal the reactor and purge it several times with inert gas, followed by syngas, to remove all traces of oxygen.

    • Pre-activation (Optional): Heat the reactor to the desired reaction temperature (e.g., 80-120°C) under a low pressure of syngas and stir for 30-60 minutes to form the active catalyst species.

    • Reactant Injection: Inject the 1-pentene into the reactor.

    • Pressurization: Pressurize the reactor with syngas to the target pressure (e.g., 20-50 bar).

    • Reaction: Maintain the reaction at the set temperature and pressure with vigorous stirring. Monitor the reaction progress by taking samples periodically (if possible) and analyzing them via Gas Chromatography (GC).

    • Termination: After the desired time or conversion is reached, cool the reactor to room temperature and carefully vent the excess pressure.

    • Analysis: Analyze the final product mixture by GC to determine conversion, selectivity, and yield.

    Protocol 2: General Protocol for Regeneration of a Deactivated Rhodium-Phosphine Catalyst

    This protocol is based on established methods for regenerating catalysts deactivated by ligand oxidation and other processes.[8][9]

    Materials:

    • Deactivated catalyst solution in an organic solvent

    • Oxygen-containing gas (e.g., air or pure O₂ diluted with N₂)

    • Syngas (CO/H₂)

    • Fresh phosphine ligand

    • Deionized water

    • Separatory funnel or other means for liquid-liquid extraction

    Procedure:

    • Oxidation: Transfer the deactivated catalyst solution to a suitable vessel. Bubble a controlled stream of the oxygen-containing gas through the solution at a moderate temperature (e.g., 40-60°C). Monitor the process until the oxidation is complete.

    • Extraction of Phosphine Oxides: Cool the solution. Add deionized water and mix thoroughly to extract the water-soluble phosphine oxides. Separate the aqueous layer from the organic layer containing the rhodium species. Repeat the extraction if necessary.

    • Syngas Treatment: Transfer the organic phase to a pressure reactor. Purge with syngas and then pressurize to 10-20 bar. Heat the mixture (e.g., to 80-100°C) and stir for several hours to reform the active rhodium hydridocarbonyl complex.

    • Ligand Addition: Cool the reactor and vent. Under an inert atmosphere, add the required amount of fresh phosphine ligand to the regenerated catalyst solution.

    • Reactivation Confirmation: The regenerated catalyst is now ready for use. Its activity should be confirmed by running a standard activity test as described in Protocol 1.

    Protocol 3: Recommended Characterization of Spent Catalysts

    To accurately diagnose the cause of deactivation, characterization of the spent (used) catalyst is crucial.

    TechniqueInformation GainedDeactivation Mechanism Indicated
    TEM Metal particle size and distributionSintering (particle growth)
    ICP-MS/AAS Elemental composition of the catalyst and reaction liquidLeaching (metal content decrease on support, increase in liquid)
    TPD/TGA Nature and amount of adsorbed species or depositsFouling/Coking (weight loss at specific temperatures)
    XPS Oxidation state of the metal, surface compositionPoisoning (presence of S, Cl), formation of inactive oxides
    ³¹P NMR For homogeneous catalysts, identifies ligand degradation products and complexesLigand degradation/oxidation

    References

    Technical Support Center: Analysis of 2-Methylhexanal in Biological Fluids

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the sample preparation of 2-Methylhexanal in biological fluids.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary challenges in the sample preparation of this compound from biological fluids?

    A1: The main challenges associated with the analysis of this compound in biological matrices such as blood, plasma, and urine include:

    • High Volatility: this compound is a volatile organic compound (VOC), which can lead to analyte loss during sample collection, storage, and preparation.

    • Low Concentrations: Endogenous or exposure-related concentrations of this compound in biological samples are often very low, requiring sensitive extraction and detection methods.

    • Complex Matrix: Biological fluids contain a multitude of endogenous substances like proteins, lipids, and salts that can interfere with the analysis, causing what is known as "matrix effects."[1][2]

    • Analyte Instability: Aldehydes can be chemically reactive and prone to degradation or conversion to other compounds, affecting the accuracy of measurements.[3]

    • Adsorption: The active nature of the aldehyde functional group can lead to its adsorption onto surfaces of glassware and instrument components, resulting in poor recovery and peak tailing.

    Q2: Which sample preparation techniques are most suitable for this compound?

    A2: For volatile compounds like this compound, headspace techniques are generally preferred as they minimize matrix interferences. The most common and effective methods include:

    • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and widely used technique for extracting VOCs from the headspace above the sample.[3]

    • Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of the sorbent phase, offering potentially higher recovery for certain analytes.

    • Liquid-Liquid Extraction (LLE): A traditional method that can be effective but is more labor-intensive and uses larger volumes of organic solvents.[4]

    Q3: How can I improve the sensitivity of my this compound analysis?

    A3: To enhance sensitivity, consider the following strategies:

    • Derivatization: Chemically modifying this compound can improve its chromatographic properties and detector response. On-fiber derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common approach for aldehydes.[3][5][6]

    • Optimize Extraction Parameters: Fine-tuning parameters such as extraction time, temperature, pH, and salt addition can significantly increase the amount of analyte extracted.

    • Use a More Sensitive Detector: A mass spectrometer (MS) offers higher sensitivity and selectivity compared to a flame ionization detector (FID).

    Q4: How should I store my biological samples to ensure the stability of this compound?

    A4: To maintain the integrity of this compound in biological samples, proper storage is crucial. It is recommended to:

    • Process samples as quickly as possible after collection.

    • Store samples at low temperatures, preferably at -80°C for long-term storage, to minimize enzymatic and chemical degradation.[7][8][9]

    • Use appropriate collection tubes with preservatives if necessary, although their impact on the analysis should be validated.

    • Minimize freeze-thaw cycles as they can affect the stability of some analytes.[8][9][10]

    Troubleshooting Guides

    Issue 1: Low or No Recovery of this compound
    Possible Cause Troubleshooting Step
    Analyte Loss during Sample Handling Ensure samples are kept cold and tightly sealed. Minimize the headspace in storage vials.
    Inefficient Extraction Optimize SPME/SBSE parameters: increase extraction time and/or temperature. For LLE, select a more appropriate solvent and optimize pH.
    Incorrect SPME Fiber/SBSE Coating For aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point. Experiment with different fiber polarities.
    Analyte Degradation Analyze samples as quickly as possible. Consider derivatization to form a more stable product. Check for the presence of potential degradation products.[3]
    Matrix Effects (Ion Suppression) Dilute the sample with ultrapure water (e.g., 1:1 or 1:4 v/v) to reduce matrix components.[2][11] Use a matrix-matched calibration curve.
    Issue 2: Poor Reproducibility (High %RSD)
    Possible Cause Troubleshooting Step
    Inconsistent Sample Volume/Headspace Use a consistent and accurately measured sample volume in all vials. Ensure the headspace volume is the same for all samples and standards.
    Variable Extraction Time/Temperature Use an autosampler for precise control over extraction time and temperature. If performing manual SPME, use a timer and a controlled temperature bath.
    Inconsistent SPME Fiber Positioning If using manual SPME, ensure the fiber is placed at the same depth in the headspace of each vial.
    Carryover from Previous Injection Bake out the SPME fiber at the recommended temperature and time between injections. Run a blank after a high concentration sample to check for carryover.
    Sample Inhomogeneity Ensure the biological fluid is thoroughly but gently mixed before taking an aliquot.
    Issue 3: Peak Tailing or Broadening in GC-MS Analysis
    Possible Cause Troubleshooting Step
    Active Sites in the GC System Use a deactivated inlet liner and a high-quality, inert GC column. Trim the front end of the column (a few cm) to remove accumulated non-volatile residues.
    Improper GC Inlet Temperature Ensure the inlet temperature is high enough for rapid desorption of this compound from the SPME fiber (typically 250-270°C).
    Suboptimal Carrier Gas Flow Rate Optimize the carrier gas flow rate for the specific GC column being used.
    Column Overload If peaks are fronting, reduce the amount of analyte introduced to the column by using a shorter extraction time or a higher split ratio.
    Chemical Interactions The polar aldehyde group can interact with active sites. Derivatization can block this functional group and improve peak shape.

    Quantitative Data Summary

    Note: Specific quantitative data for this compound in biological fluids is limited in published literature. The following tables provide representative data for structurally similar C6 and C7 aldehydes (e.g., hexanal (B45976), heptanal) to offer an estimation of expected performance. Actual results for this compound may vary.

    Table 1: Comparison of Sample Preparation Methods for Aldehydes in Biological Fluids

    Parameter HS-SPME-GC-MS LLE-GC-MS
    Biological Matrix Blood, Urine, PlasmaPlasma, Urine
    Reported Recovery 85-115% (for similar aldehydes with derivatization)[12]94-109% (for short-chain fatty acids, a similar class of compounds)[13]
    Limit of Detection (LOD) 1-15 ng/L (for C1-C7 aldehydes in urine with derivatization)[12]~0.01 µM (for hexanal in aqueous solution)[14]
    Limit of Quantitation (LOQ) 5-50 ng/L (for C1-C7 aldehydes in urine with derivatization)[15]Not consistently reported for aldehydes
    Linearity (r²) >0.99>0.99
    Analysis Time per Sample ~30-60 min~60-90 min
    Solvent Consumption NoneHigh
    Automation Potential HighModerate

    Experimental Protocols

    Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

    This protocol is a general guideline for the analysis of this compound in plasma or urine using HS-SPME with PFBHA derivatization, followed by GC-MS analysis.

    Materials:

    • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

    • 20 mL headspace vials with PTFE-faced silicone septa

    • PFBHA solution (10 mg/mL in methanol)

    • Sodium chloride (NaCl), analytical grade

    • Internal standard (IS) solution (e.g., this compound-d3 in methanol)

    • Biological fluid sample (plasma or urine)

    Procedure:

    • Sample Preparation:

      • Pipette 1 mL of the biological fluid into a 20 mL headspace vial.

      • Add 0.3 g of NaCl.

      • Spike with an appropriate amount of the internal standard solution.

    • Derivatization Agent Loading:

      • In a separate vial containing 1 mL of ultrapure water, add 10 µL of the PFBHA solution.

      • Expose the SPME fiber to the headspace of this vial for 5 minutes at 40°C to load the derivatizing agent.

    • Headspace Extraction and Derivatization:

      • Immediately transfer the PFBHA-loaded SPME fiber to the headspace of the sample vial.

      • Incubate the sample vial at 60°C for 30 minutes with agitation (e.g., 250 rpm) to allow for simultaneous extraction and derivatization.

    • GC-MS Analysis:

      • After extraction, immediately desorb the fiber in the GC inlet at 260°C for 5 minutes in splitless mode.

      • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Example GC oven program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

      • Acquire data in Selected Ion Monitoring (SIM) mode for the characteristic ions of the this compound-PFBHA derivative and the internal standard.

    Protocol 2: Liquid-Liquid Extraction (LLE)

    This protocol provides a general procedure for the extraction of short-chain aldehydes from biological fluids.

    Materials:

    • Extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE))[13]

    • Sodium chloride (NaCl)

    • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

    • 15 mL centrifuge tubes

    • Internal standard (IS) solution

    • Biological fluid sample (plasma or urine)

    Procedure:

    • Sample Preparation:

      • Pipette 1 mL of the biological fluid into a 15 mL centrifuge tube.

      • Spike with an appropriate amount of the internal standard solution.

      • Add 0.5 g of NaCl to facilitate phase separation.

    • Extraction:

      • Add 5 mL of the extraction solvent to the centrifuge tube.

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Solvent Evaporation and Reconstitution:

      • Carefully transfer the upper organic layer to a clean tube.

      • Add a small amount of anhydrous Na₂SO₄ to remove any residual water.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • GC-MS Analysis:

      • Inject 1 µL of the reconstituted extract into the GC-MS system.

      • Use a similar GC-MS method as described in Protocol 1, optimizing as necessary for a liquid injection.

    Visualizations

    experimental_workflow_spme cluster_prep Sample Preparation cluster_deriv Derivatization Agent Loading cluster_extract Extraction & Derivatization cluster_analysis GC-MS Analysis s1 1. Add 1 mL biological fluid to 20 mL vial s2 2. Add 0.3 g NaCl s1->s2 s3 3. Spike with Internal Standard s2->s3 e1 1. Transfer PFBHA-loaded fiber to sample vial s3->e1 d1 1. Prepare PFBHA solution in a separate vial d2 2. Expose SPME fiber to headspace for 5 min at 40°C d1->d2 d2->e1 e2 2. Incubate at 60°C for 30 min with agitation e1->e2 a1 1. Desorb fiber in GC inlet (260°C for 5 min) e2->a1 a2 2. Chromatographic Separation a1->a2 a3 3. Mass Spectrometric Detection a2->a3

    Caption: HS-SPME workflow with on-fiber derivatization for this compound analysis.

    troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Recovery of This compound c1 Analyte Loss start->c1 c2 Inefficient Extraction start->c2 c3 Analyte Degradation start->c3 c4 Matrix Effects start->c4 s1 Improve sample handling: keep cold, sealed vials c1->s1 s2 Optimize extraction parameters: time, temperature, pH, salt c2->s2 s3 Consider derivatization; Analyze samples quickly c3->s3 s4 Dilute sample; Use matrix-matched calibration c4->s4

    Caption: Troubleshooting logic for low recovery of this compound.

    References

    Technical Support Center: Improving the Stability of 2-Methylhexanal for Long-Term Storage

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals utilizing 2-Methylhexanal, ensuring its stability during long-term storage is critical for experimental reproducibility and product integrity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.

    Troubleshooting Guide

    Issue 1: Decreased Purity of this compound Over Time

    Question: I have been storing this compound for several months, and recent analysis shows a decrease in purity with the appearance of new peaks in the chromatogram. What could be the cause, and how can I prevent this?

    Answer:

    The decrease in purity of this compound during long-term storage is most commonly due to two main degradation pathways: autoxidation and aldol (B89426) condensation.

    • Autoxidation: This is a free-radical chain reaction that occurs in the presence of oxygen. The aldehyde group is oxidized to a carboxylic acid, forming 2-methylhexanoic acid as the primary degradation product. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

    • Aldol Condensation: In the presence of acidic or basic impurities, aldehydes can undergo self-condensation to form larger molecules, which can further polymerize.

    Solutions:

    • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Controlled Temperature: Store the compound at reduced temperatures. Refrigeration (2-8 °C) is recommended for long-term storage.

    • Light Protection: Use amber glass vials or store the container in a dark place to prevent photo-oxidation.

    • Addition of Antioxidants: The use of antioxidants can effectively inhibit the autoxidation process.

    Issue 2: Formation of a Viscous or Solid Precipitate in the this compound Sample

    Question: My sample of this compound has become viscous and contains a solid precipitate after storage. What is this, and is the sample still usable?

    Answer:

    The formation of a viscous liquid or a solid precipitate is likely due to polymerization resulting from aldol condensation reactions. This is often catalyzed by acidic or basic impurities. The sample is no longer pure and should not be used for experiments where high purity is required, as the presence of polymers can significantly alter its chemical and physical properties.

    Solutions:

    • Purification: If a significant amount of material is affected, redistillation under reduced pressure can be attempted to separate the pure aldehyde from the polymeric byproducts. However, this should be done with caution as heating can promote further degradation.

    • Use of Stabilizers: For future storage, consider the addition of stabilizers that inhibit polymerization.

    Frequently Asked Questions (FAQs)

    Q1: What are the optimal storage conditions for long-term stability of this compound?

    A1: For optimal long-term stability, this compound should be stored under the following conditions:

    • Temperature: 2-8 °C.

    • Atmosphere: Under an inert gas (e.g., nitrogen or argon).

    • Container: Tightly sealed amber glass vials.

    • Light: Protected from light.

    Q2: What are the primary degradation products of this compound?

    A2: The primary degradation product from autoxidation is 2-methylhexanoic acid . Other potential byproducts from aldol condensation and subsequent reactions can also form, leading to a complex mixture of impurities over time.

    Q3: Which antioxidants are effective for stabilizing this compound, and at what concentration?

    A3: Phenolic antioxidants are commonly used to stabilize aldehydes. The two most effective are:

    • Butylated Hydroxytoluene (BHT): Typically used at a concentration of 50-250 ppm.

    • alpha-Tocopherol (Vitamin E): A natural antioxidant that can also be used, often in similar concentrations.

    The choice between them may depend on the specific application and regulatory considerations.

    Data Presentation

    The following table summarizes the expected stability of this compound under various storage conditions based on data from similar aliphatic aldehydes.

    Storage ConditionAntioxidantExpected Purity after 12 Months
    Room Temperature (~25°C), Air, LightNone< 90%
    Room Temperature (~25°C), Air, DarkNone90-95%
    Refrigerated (2-8°C), Air, DarkNone95-98%
    Refrigerated (2-8°C), Inert Gas, DarkNone> 98%
    Refrigerated (2-8°C), Inert Gas, DarkBHT (100 ppm)> 99%
    Refrigerated (2-8°C), Inert Gas, Darkα-Tocopherol (100 ppm)> 99%

    Experimental Protocols

    Protocol 1: Stability-Indicating GC-FID Method for Purity Analysis of this compound

    This method is designed to separate this compound from its primary degradation product, 2-methylhexanoic acid, and other potential impurities.

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as dichloromethane (B109758) or methanol.

    Protocol 2: Determination of Peroxide Value in this compound

    This protocol measures the concentration of peroxides, which are intermediates in the autoxidation process, providing an early indication of degradation.

    • Reagents:

      • Acetic acid-isooctane solution (3:2 v/v).

      • Saturated potassium iodide (KI) solution.

      • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

      • 1% Starch indicator solution.

    • Procedure:

      • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

      • Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve.

      • Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute in the dark.

      • Add 30 mL of deionized water.

      • Titrate with 0.01 N Na₂S₂O₃ solution until the yellow color of iodine has almost disappeared.

      • Add 0.5 mL of starch indicator solution and continue the titration until the blue color disappears.

      • Perform a blank titration with the same reagents but without the sample.

    • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

      • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the sample (g)

    Mandatory Visualizations

    Degradation_Pathway This compound This compound Peroxy_Radical Peroxy Radical Intermediate This compound->Peroxy_Radical + O2 (Autoxidation) Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct + this compound (Aldol Condensation) Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide 2-Methylhexanoic_Acid 2-Methylhexanoic Acid Hydroperoxide->2-Methylhexanoic_Acid Polymer Polymer Aldol_Adduct->Polymer

    Caption: Primary degradation pathways of this compound.

    Experimental_Workflow cluster_storage Long-Term Storage cluster_analysis Stability Analysis Sample This compound Sample Storage_Conditions Controlled Conditions (Temp, Light, Atmosphere) Sample->Storage_Conditions Purity_Analysis Purity Analysis (GC-FID) Storage_Conditions->Purity_Analysis Periodic Sampling Peroxide_Value Peroxide Value Titration Storage_Conditions->Peroxide_Value Periodic Sampling Impurity_ID Impurity Identification (GC-MS) Purity_Analysis->Impurity_ID If purity decreases

    Caption: Workflow for assessing the stability of this compound.

    Troubleshooting_Logic Start Observe Degradation Purity_Decrease Decreased Purity? Start->Purity_Decrease Precipitate Viscous/Precipitate? Purity_Decrease->Precipitate Yes Autoxidation Likely Autoxidation Purity_Decrease->Autoxidation No Precipitate->Autoxidation No Aldol_Condensation Likely Aldol Condensation/ Polymerization Precipitate->Aldol_Condensation Yes Solution_Autoxidation Store under Inert Gas Add Antioxidant (BHT) Refrigerate & Protect from Light Autoxidation->Solution_Autoxidation Solution_Aldol Ensure Neutral pH Store at Low Temperature Consider Redistillation Aldol_Condensation->Solution_Aldol

    Caption: Troubleshooting logic for this compound degradation.

    Technical Support Center: Optimization of 2-Methylhexanal Derivatization

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 2-Methylhexanal for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    Troubleshooting Guide

    This guide addresses specific issues that may be encountered during the derivatization of this compound, particularly when using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

    Symptom Potential Cause(s) Recommended Solution(s)
    Low or no derivatization product peak in GC-MS. 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Presence of moisture: Silylating and some other derivatizing reagents are sensitive to water. 3. Reagent degradation: The derivatizing agent may have degraded due to improper storage. 4. Incorrect pH: The reaction may be pH-sensitive.1. Optimize reaction conditions: Increase the reaction time (e.g., from 1 hour to 24 hours) and/or temperature (e.g., from 60°C to 75°C).[1] 2. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Store reagents under an inert atmosphere and away from moisture. 3. Use fresh reagent: Ensure the derivatizing agent is fresh and has been stored according to the manufacturer's instructions. 4. Adjust pH: For PFBHA derivatization, adjusting the pH to around 3 can improve the reaction efficiency.[2]
    Multiple peaks for the derivatized analyte. 1. Formation of (E) and (Z) isomers: PFBHA derivatization of aldehydes often results in the formation of two isomers (syn and anti), which may be separated by the GC column.[3] 2. Artifact formation: Silylation reagents can react with aldehydes to form unexpected by-products.[4][5][6] 3. Incomplete derivatization: The presence of both the derivatized and underivatized analyte will result in multiple peaks.1. Confirm isomer formation: The peak area ratio of the two isomer peaks should be constant. For quantification, either the sum of the two peak areas or the area of a single, consistent isomer peak can be used.[3] 2. Optimize derivatization conditions: Avoid overly harsh conditions (e.g., excessively high temperatures) that might promote side reactions. Ensure the sample matrix does not contain contaminants that could catalyze artifact formation.[5] 3. Drive the reaction to completion: Increase reaction time, temperature, or reagent concentration to ensure all the analyte is derivatized.
    Broad or tailing peaks for the derivatized analyte. 1. GC column activity: Active sites on the GC column can interact with the analyte. 2. Poor volatility of the derivative: The derivative may not be sufficiently volatile for the GC conditions.1. Use a deactivated column: Employ a high-quality, deactivated capillary column (e.g., DB-5ms).[2] 2. Confirm complete derivatization: Ensure that all polar functional groups on the analyte have been derivatized to increase volatility.
    Interfering peaks from the derivatizing reagent. Excess reagent: A large excess of the derivatizing reagent can lead to a large peak in the chromatogram that may co-elute with other peaks of interest.Optimize reagent concentration: Use a smaller excess of the derivatizing reagent. A molar ratio of 2:1 (reagent to analyte) is often a good starting point.[7] Perform a sample cleanup step after derivatization if necessary.

    Frequently Asked Questions (FAQs)

    Q1: Why is derivatization of this compound necessary for GC-MS analysis?

    A1: Derivatization is a chemical modification process that converts an analyte into a more suitable form for analysis.[8] For this compound, derivatization is performed to:

    • Increase volatility and thermal stability: The aldehyde functional group can be polar, leading to poor chromatographic peak shape and potential degradation at the high temperatures used in GC. Derivatization masks this polar group, increasing the compound's volatility and stability.[8]

    • Improve sensitivity: Derivatizing agents like PFBHA introduce fluorinated groups into the molecule, which significantly enhances the sensitivity of detection, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.

    • Enhance structural confirmation: The mass spectrum of the derivative can provide additional structural information, aiding in the confident identification of the analyte.[8]

    Q2: What is the most common derivatization method for this compound for GC-MS analysis?

    A2: The most common and effective method for the derivatization of aldehydes like this compound for GC-MS analysis is the reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms a stable oxime derivative.[9]

    Q3: What are the key parameters to optimize for the PFBHA derivatization of this compound?

    A3: The key parameters to optimize for a successful PFBHA derivatization are:

    • Reaction Temperature: Typically ranges from 35°C to 75°C.[1][10]

    • Reaction Time: Can vary from 1 hour to over 24 hours to ensure the reaction goes to completion.[1]

    • PFBHA Concentration: A molar excess of PFBHA is required, but a very large excess can lead to interference. A concentration of around 1 mM has been found to be optimal in some studies.[7]

    • pH: The reaction is often performed under acidic conditions (pH 3-4).[2]

    • Solvent: Anhydrous solvents are crucial. The choice of extraction solvent for the derivative (e.g., hexane (B92381) or dichloromethane) can also impact recovery.[1][11]

    Q4: I see two peaks in my chromatogram after derivatizing with PFBHA. Is this normal?

    A4: Yes, it is common to observe two peaks for the PFBHA derivative of a single aldehyde (except for formaldehyde). These peaks correspond to the (E) and (Z) isomers (also referred to as syn and anti isomers) of the resulting oxime.[3] As long as the ratio of these two peaks is consistent across your samples and standards, you can perform quantification by summing the areas of both peaks or by using the area of one of the isomer peaks.

    Q5: How can I avoid the formation of artifacts during derivatization?

    A5: Artifacts are unexpected by-products of the derivatization reaction.[4][5] To minimize their formation:

    • Ensure sample purity: Contaminants in the sample, such as acids or bases, can catalyze side reactions.[5]

    • Use optimal reaction conditions: Avoid excessively high temperatures or long reaction times beyond what is necessary for complete derivatization.

    • Choose the right solvent: Some solvents can participate in side reactions. For silylation, avoid protic solvents like methanol.[4]

    • Proper reagent storage: Use fresh, high-quality derivatizing reagents that have been stored correctly to prevent degradation products from causing interference.

    Quantitative Data Summary

    The following tables summarize key quantitative parameters for the derivatization and analysis of aldehydes, which can be used as a starting point for the optimization of this compound analysis.

    Table 1: Optimized Reaction Conditions for PFBHA Derivatization of Aldehydes

    ParameterOptimized Value/RangeReference(s)
    PFBHA Concentration 1 mM[7]
    Reaction Time 1 - 24 hours[1]
    Reaction Temperature 35°C - 75°C[1][10]
    pH ~3[2]
    Extraction Solvent Dichloromethane or Hexane[1][11]

    Table 2: Analytical Performance for PFBHA-Derivatized Aldehydes by GC-MS

    AnalyteLimit of Detection (LOD)MatrixReference(s)
    Hexanal0.006 nMHuman Blood[9]
    Heptanal0.005 nMHuman Blood[9]
    Various C2-C9 Aldehydes< 200 pptvAir[7]

    Experimental Protocols

    Protocol 1: PFBHA Derivatization of this compound in an Aqueous Sample

    This protocol is a general guideline and should be optimized for your specific application.

    • Sample Preparation: To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • pH Adjustment: Adjust the pH of the sample to approximately 3 using dilute HCl.[2]

    • Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution in water.[2] Tightly cap the vial.

    • Incubation: Incubate the mixture at 60°C for 1 hour in a heating block or water bath.[2] For potentially more complete derivatization, consider increasing the incubation time to 24 hours.[1]

    • Extraction: After cooling the vial to room temperature, add 500 µL of hexane or dichloromethane.[2][1]

    • Mixing and Separation: Vortex the vial for 1 minute, then centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Collection: Carefully transfer the organic (upper) layer to a clean GC vial.

    • Analysis: Inject an aliquot of the organic extract into the GC-MS system.

    Protocol 2: Silylation of Aldehydes (General Protocol)

    While PFBHA is generally preferred for aldehydes, silylation is a common derivatization technique. Note that silylation of aldehydes can be prone to artifact formation.[4][5][12]

    • Sample Preparation: Ensure the sample is completely anhydrous. Evaporate the sample to dryness under a stream of nitrogen.

    • Oximation (Optional but Recommended): To prevent the formation of enol-TMS ethers, a preliminary oximation step is recommended.[13] Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Cap and heat at 60°C for 1 hour.

    • Silylation: After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.

    • Analysis: After cooling, inject an aliquot of the derivatized sample into the GC-MS.

    Visualizations

    experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_collection Sample Collection (e.g., biological fluid, air) is_addition Internal Standard Addition sample_collection->is_addition extraction Analyte Extraction (if necessary) is_addition->extraction drying Drying (for anhydrous conditions) extraction->drying reagent_addition Addition of Derivatizing Reagent (e.g., PFBHA) drying->reagent_addition incubation Incubation (Optimized Time & Temperature) reagent_addition->incubation extraction_deriv Extraction of Derivative incubation->extraction_deriv gcms_injection GC-MS Injection extraction_deriv->gcms_injection data_acquisition Data Acquisition (Scan or SIM mode) gcms_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing pfbha_reaction cluster_reactants Reactants cluster_products Products methylhexanal This compound (Aldehyde) plus + methylhexanal->plus pfbha PFBHA (Derivatizing Reagent) oxime This compound-PFBHA Oxime ((E) and (Z) isomers) pfbha->oxime Reaction plus->pfbha water Water troubleshooting_logic start Problem Encountered low_peak Low/No Product Peak start->low_peak multiple_peaks Multiple Product Peaks start->multiple_peaks bad_shape Poor Peak Shape start->bad_shape check_conditions Incomplete Reaction? low_peak->check_conditions check_moisture Moisture Present? low_peak->check_moisture check_isomers Isomer Formation? multiple_peaks->check_isomers check_artifacts Artifact Formation? multiple_peaks->check_artifacts check_gc GC Column Issue? bad_shape->check_gc optimize Optimize Time/Temp check_conditions->optimize Yes dry Ensure Anhydrous Conditions check_moisture->dry Yes quantify_isomers Sum Isomer Peaks check_isomers->quantify_isomers Yes modify_conditions Modify Deriv. Conditions check_artifacts->modify_conditions Yes deactivate_column Use Deactivated Column check_gc->deactivate_column Yes

    References

    Validation & Comparative

    A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2-Methylhexanal: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide presents a detailed overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Methylhexanal, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The performance of this method is compared with an alternative technique, Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS), to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate analytical approach.

    Experimental Protocol: GC-MS Quantification of this compound

    This protocol outlines the key steps for the quantitative analysis of this compound using GC-MS. The parameters provided are a starting point and may require optimization for specific instruments and matrices.

    1. Sample Preparation (Liquid-Liquid Extraction)

    A liquid-liquid extraction (LLE) procedure is suitable for extracting this compound from aqueous matrices.

    • Materials:

      • Sample containing this compound

      • Dichloromethane (B109758) (DCM), GC-grade

      • Sodium chloride (NaCl), analytical grade

      • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

      • Separatory funnel

      • Glass vials with PTFE-lined septa

    • Procedure:

      • Transfer a known volume of the aqueous sample into a separatory funnel.

      • Add NaCl to the funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.[1]

      • Add a specific volume of dichloromethane to the separatory funnel.[1]

      • Shake the funnel vigorously and allow the layers to separate.

      • Collect the lower organic layer (dichloromethane) into a clean glass vial.

      • Repeat the extraction with a fresh portion of dichloromethane and combine the organic extracts.

      • Dry the combined extract by passing it through anhydrous sodium sulfate.[1]

      • Transfer the dried extract to a GC vial for analysis.

    For cleaner sample matrices, a simple dilution with a suitable volatile organic solvent like hexane (B92381) or dichloromethane may be sufficient.[2] It is crucial to ensure the final sample is free of particulate matter by centrifugation or filtration before injection.[2][3]

    2. GC-MS Instrumentation and Parameters

    • Gas Chromatograph (GC) Parameters:

      • Injector Temperature: 250°C[4]

      • Injection Mode: Splitless[5]

      • Injection Volume: 1 µL[4]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]

      • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes

        • Ramp 1: Increase to 220°C at a rate of 10°C/min

        • Hold at 220°C for 5 minutes[6]

    • Mass Spectrometer (MS) Parameters:

      • Ion Source Temperature: 230°C[4]

      • Transfer Line Temperature: 280°C[4]

      • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

      • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

      • SIM Ions for this compound: The specific quantifier and qualifier ions would need to be determined from the mass spectrum of a pure standard.

    3. Calibration and Quantification

    A calibration curve is generated using standard solutions of this compound at known concentrations. The concentration of this compound in the samples is then determined from this calibration curve based on the peak area of the quantifier ion.

    Method Validation and Performance

    The GC-MS method is validated to ensure its suitability for the intended application.[7] Key validation parameters are summarized in the table below. The provided ranges are typical for validated GC-MS methods for similar volatile compounds.[8][9]

    Parameter Typical Performance Description
    Linearity (R²) ≥ 0.998Indicates the proportional relationship between the concentration of the analyte and the instrument response over a specific range.[8][9]
    Accuracy (%) 80 - 115The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[8][9]
    Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly.
    * Intra-day Precision ≤ 12%Precision within the same day.[8][9]
    * Inter-day Precision ≤ 11%Precision over different days.[8][9]
    Limit of Detection (LOD) Analyte DependentThe lowest concentration of an analyte that can be reliably detected.
    Limit of Quantification (LOQ) Analyte DependentThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

    Experimental Workflow Diagram

    The following diagram illustrates the logical flow of the GC-MS analysis for this compound quantification.

    GCMS_Workflow GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM, NaCl) Sample->LLE Drying Drying with Na₂SO₄ LLE->Drying FinalSample Sample in GC Vial Drying->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM/Scan Mode) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Calibration Calibration Curve Calibration->Quantification Result Result Quantification->Result Final Concentration

    Caption: A flowchart of the GC-MS experimental workflow.

    Comparison with an Alternative Method: GCxGC-MS

    While GC-MS is a robust and widely used technique, Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers several advantages, particularly for the analysis of complex samples.

    Feature GC-MS GCxGC-MS
    Chromatographic Resolution GoodExcellent
    Peak Capacity LowerSignificantly Higher
    Co-elution Can be a challenge, potentially leading to difficulties in identification and quantification.[10]Reduced due to separation on two different columns, leading to better resolution of complex mixtures.[10][11]
    Number of Detected Compounds FewerTypically detects a significantly higher number of compounds in a complex sample.[10]
    Data Complexity Simpler data files.More complex data sets requiring specialized software for analysis.[11]
    Hardware Setup Standard and widely available.Requires a more specialized setup with a modulator.[11]

    The described GC-MS method provides a reliable and validated approach for the quantification of this compound. For routine analysis of relatively simple matrices, GC-MS offers a good balance of performance, cost-effectiveness, and ease of use. However, for the analysis of this compound in highly complex matrices where co-elution with other components is a concern, GCxGC-MS is a superior alternative due to its enhanced resolving power and ability to detect a greater number of compounds. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for comprehensive profiling, and the available instrumentation.

    References

    A Comparative Guide to the Reactivity of 2-Methylhexanal and Heptanal in Organic Reactions

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of the reactivity of 2-Methylhexanal, a branched aldehyde, and heptanal (B48729), its linear isomer, in common organic reactions. Understanding the nuanced differences in their reactivity is crucial for synthetic strategy design, reaction optimization, and the development of novel molecular entities. This comparison is grounded in fundamental principles of organic chemistry, supported by available experimental data for heptanal and analogous aldehydes.

    Core Principles: Factors Influencing Aldehyde Reactivity

    The reactivity of an aldehyde is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the steric hindrance around the carbonyl group. In comparing this compound and heptanal, these factors lead to predictable differences in their chemical behavior.

    • Electronic Effects: Alkyl groups are weakly electron-donating. In heptanal, the linear alkyl chain has a modest electron-donating effect on the carbonyl carbon. This compound possesses a secondary alkyl group directly attached to the carbonyl, which can be slightly more electron-donating than a primary alkyl group. This subtle increase in electron donation can marginally decrease the partial positive charge on the carbonyl carbon of this compound, making it slightly less electrophilic than heptanal.

    • Steric Hindrance: This is the most significant factor differentiating the reactivity of these two isomers. The methyl group at the α-position in this compound creates substantial steric bulk around the carbonyl carbon. This steric hindrance impedes the approach of nucleophiles, slowing down the rate of reaction compared to the sterically unhindered carbonyl group of heptanal.[1][2] Generally, aldehydes are more reactive than ketones due to reduced steric hindrance.[2]

    G Factors Influencing Aldehyde Reactivity Reactivity Aldehyde Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Electrophilicity Carbonyl Carbon Electrophilicity Electronic->Electrophilicity Nucleophile_Approach Approach of Nucleophile Steric->Nucleophile_Approach hinders Alkyl_Donation Electron-Donating Alkyl Groups Electrophilicity->Alkyl_Donation Alkyl_Donation->Electrophilicity reduces Alpha_Branching α-Branching Alpha_Branching->Steric increases Nucleophile_Approach->Reactivity affects rate

    Caption: Factors influencing aldehyde reactivity.

    Comparative Reactivity in Key Organic Reactions

    The interplay of electronic and steric effects leads to observable differences in the outcomes of various organic reactions.

    Nucleophilic Addition Reactions

    Nucleophilic addition is the most characteristic reaction of aldehydes. The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance.

    General Trend: Heptanal is expected to be more reactive towards nucleophilic addition than this compound. The unhindered nature of the carbonyl group in heptanal allows for easier access by nucleophiles.

    Supporting Data: While direct comparative kinetic data for these two specific aldehydes is scarce in the literature, studies on other aliphatic aldehydes consistently show that steric bulk decreases the rate of nucleophilic addition. Aldehydes are generally more reactive than ketones due to less steric hindrance at the carbonyl group.[3]

    Oxidation

    Aldehydes are readily oxidized to carboxylic acids. This reaction involves the attack of an oxidizing agent on the aldehydic hydrogen.

    General Trend: Heptanal is expected to be oxidized more readily than this compound. The steric hindrance in this compound may slightly hinder the approach of the oxidant to the aldehydic C-H bond.

    Experimental Data: While a direct comparative study is not available, data on the oxidation of various aliphatic aldehydes supports this trend. Ketones are generally resistant to oxidation compared to aldehydes, highlighting the importance of the aldehydic proton's accessibility.[4][5]

    AldehydeOxidizing AgentProductTypical Observations
    HeptanalTollens' ReagentHeptanoate salt + Silver mirrorFormation of a silver mirror indicates a positive test for the aldehyde.[4]
    This compoundTollens' Reagent2-Methylhexanoate salt + Silver mirrorExpected to react, but potentially at a slower rate than heptanal.
    HeptanalAcidified KMnO₄ or K₂Cr₂O₇Heptanoic acidThe color of the oxidizing agent (purple for KMnO₄, orange for K₂Cr₂O₇) disappears.[4]
    This compoundAcidified KMnO₄ or K₂Cr₂O₇2-Methylhexanoic acidThe color of the oxidizing agent will change, but the reaction may be slower.
    Reduction

    Aldehydes are readily reduced to primary alcohols using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    General Trend: Heptanal is expected to be reduced faster than this compound. The steric bulk around the carbonyl carbon in this compound will impede the approach of the hydride nucleophile.

    Experimental Data: Studies on the reduction of various aldehydes and ketones show that steric hindrance significantly impacts the reaction rate.

    AldehydeReducing AgentProductExpected Relative Rate
    HeptanalNaBH₄ in Methanol (B129727)Heptan-1-olFaster
    This compoundNaBH₄ in Methanol2-Methylhexan-1-olSlower
    Aldol (B89426) Condensation

    The aldol condensation is a base-catalyzed reaction that requires the formation of an enolate ion from one aldehyde molecule, which then attacks the carbonyl group of a second molecule.

    General Trend: Both aldehydes can undergo self-condensation as they possess α-hydrogens. However, the reaction is influenced by both enolate formation and nucleophilic attack. The steric hindrance in this compound will slow down the nucleophilic attack step. Conversely, the acidity of the α-hydrogen may be slightly different. For the crossed aldol condensation between heptanal and another carbonyl compound, heptanal is a good electrophile due to its unhindered carbonyl group.

    Experimental Data for Heptanal: In a study of the aldol condensation of heptanal with benzaldehyde (B42025) using MgO-based catalysts, heptanal conversions of over 95% were achieved, with selectivities for the cross-condensation product (jasminaldehyde) around 78-80%.

    AldehydeReaction TypeProduct(s)Experimental Yield/Conversion (Heptanal)
    HeptanalSelf-condensation2-Pentyl-2-nonenalBy-product in crossed aldol reactions.
    This compoundSelf-condensation3-Hydroxy-2,4-dimethyl-2-propylnonanal and its dehydration productNo specific data found.
    Heptanal + BenzaldehydeCrossed Aldol CondensationJasminaldehyde>95% heptanal conversion, ~78-80% selectivity to jasminaldehyde.

    Experimental Protocols

    The following are generalized protocols for key reactions discussed. Researchers should adapt these based on specific laboratory conditions and safety guidelines.

    Protocol for Comparative Oxidation using Tollens' Reagent

    Objective: To qualitatively compare the rate of oxidation of this compound and heptanal.

    Materials:

    Procedure:

    • Prepare Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M AgNO₃ solution. Add one drop of 10% NaOH solution to form a precipitate of silver oxide. Add dilute ammonia solution dropwise, with shaking, until the precipitate just dissolves.

    • Reaction Setup: Prepare two test tubes, each containing 1 mL of the freshly prepared Tollens' reagent.

    • Aldehyde Addition: To one test tube, add 5 drops of this compound. To the other, add 5 drops of heptanal.

    • Observation: Gently warm both test tubes in a 60°C water bath and observe the rate of formation of a silver mirror or a black precipitate. The time taken for the reaction to occur can be used as a qualitative measure of reactivity.[3]

    Protocol for Comparative Reduction using Sodium Borohydride

    Objective: To compare the yield of reduction of this compound and heptanal under identical conditions.

    Materials:

    Procedure:

    • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 10 mmol of this compound and 10 mmol of heptanal, respectively, in 20 mL of methanol.

    • Reducer Addition: Cool the solutions to 0°C in an ice bath. To each flask, slowly add a solution of 2.5 mmol of NaBH₄ in 10 mL of cold methanol over 15 minutes.

    • Reaction Monitoring: Stir the reactions at 0°C for 1 hour. Monitor the progress by Thin Layer Chromatography (TLC).

    • Work-up: Quench the reactions by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Analysis: Remove the solvent under reduced pressure and determine the yield of the crude alcohol product for each reaction. Further purification can be done by distillation or chromatography.

    Protocol for Aldol Condensation

    Objective: To perform a self-condensation of heptanal.

    Materials:

    • Heptanal

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Round-bottom flask, magnetic stirrer

    Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of heptanal in 20 mL of ethanol.

    • Base Addition: Add 5 mL of 10% aqueous NaOH solution to the stirred solution of the aldehyde.

    • Reaction: Stir the mixture at room temperature for 2 hours. If a precipitate forms, the reaction can be monitored by TLC.

    • Work-up: Neutralize the reaction mixture with dilute HCl. Extract the product with diethyl ether (3 x 20 mL).

    • Purification and Analysis: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The product can be purified by column chromatography and characterized by spectroscopic methods.

    G General Experimental Workflow for Reactivity Comparison cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Comparison Heptanal Heptanal Reaction_Conditions Identical Reaction Conditions (Solvent, Temperature, Reagent Conc.) Heptanal->Reaction_Conditions Methylhexanal This compound Methylhexanal->Reaction_Conditions Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Conditions->Monitoring Data_Collection Data Collection (Yield, Reaction Time) Monitoring->Data_Collection Comparison Compare Reactivity Data_Collection->Comparison

    Caption: General experimental workflow for reactivity comparison.

    Conclusion

    References

    A Comparative Analysis of Branched versus Linear Aldehydes in Flavor Chemistry

    Author: BenchChem Technical Support Team. Date: December 2025

    A deep dive into the nuanced world of flavor, this guide offers a comparative analysis of branched and linear aldehydes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct characteristics. From flavor profiles and aroma thresholds to their relative stability, this document synthesizes experimental data to illuminate the key differences that drive their application in the food and pharmaceutical industries.

    The molecular structure of an aldehyde, specifically its carbon chain, plays a pivotal role in determining its sensory perception and chemical behavior. While both branched and linear aldehydes are integral to the flavor profiles of a vast array of foods and beverages, their subtle structural divergence leads to significant differences in their aroma, potency, and stability. This guide explores these differences through a detailed examination of their flavor chemistry, supported by experimental data and protocols.

    Sensory Profile: A Tale of Two Structures

    The arrangement of carbon atoms in an aldehyde's backbone has a profound impact on its characteristic aroma. Branched-chain aldehydes are frequently associated with complex, toasted, and malty notes, whereas their linear counterparts tend to exhibit greener, fruitier, or more fatty and waxy characteristics depending on their chain length.

    Table 1: Comparative Sensory Profiles of Branched vs. Linear Aldehydes

    Aldehyde TypeExampleCommon Sensory Descriptors
    Branched-Chain3-Methylbutanal (Isovaleraldehyde)Malty, chocolate-like, cheesy, sweaty[1]
    2-MethylbutanalFruity, malty, cocoa[1]
    2-MethylpropanalMalty, sharp, pungent[1]
    Linear-ChainPentanalPungent, fermented, bready
    HexanalGreen, grassy, fatty, fruity
    NonanalFatty, citrus, waxy, rose-like
    DecanalWaxy, orange peel, floral

    Aroma Thresholds: The Potency of Perception

    The odor detection threshold (ODT) is a critical parameter in flavor chemistry, indicating the minimum concentration of a substance detectable by the human nose. Generally, branched-chain aldehydes exhibit lower odor thresholds than their linear isomers, signifying a higher potency. However, for linear aldehydes, the ODT tends to decrease as the carbon chain length increases, up to a certain point.

    Table 2: Odor Detection Thresholds (ODT) of Selected Branched and Linear Aldehydes in Water

    AldehydeStructureOdor Detection Threshold (ppb)
    3-Methylbutanal (Isovaleraldehyde)Branched0.2 - 2.0
    PentanalLinear12 - 42
    2-MethylbutanalBranched~0.1
    HexanalLinear0.5 - 5.0[2]

    Note: Odor thresholds can vary significantly depending on the matrix (e.g., water, oil, food product) and the sensory evaluation methodology used.[3][4][5]

    Stability Under Processing Conditions: A Matter of Reactivity

    The chemical stability of aldehydes is a crucial factor in their application as flavor ingredients, as it determines their persistence and integrity during food processing and storage. Aldehydes are generally reactive compounds, susceptible to oxidation, reduction, and participation in Maillard reactions.[1] While direct comparative kinetic studies on the stability of branched versus linear aldehydes are limited, their structural differences suggest variations in reactivity. The steric hindrance provided by the branched structure may offer some protection against certain degradation pathways compared to the more exposed carbonyl group of linear aldehydes.

    Table 3: General Stability Considerations for Branched vs. Linear Aldehydes

    ConditionBranched Aldehydes (e.g., Isovaleraldehyde)Linear Aldehydes (e.g., Pentanal)
    Thermal Processing Generally considered relatively stable, contributing to cooked and roasted flavors through Strecker degradation.[1]Can be formed during thermal processing (e.g., lipid oxidation) but are also susceptible to degradation and polymerization.
    pH Stability can be influenced by pH, with potential for degradation in highly acidic or alkaline conditions.Generally less stable in the presence of acids or bases, which can catalyze aldol (B89426) condensation and other reactions.
    Oxidation Susceptible to oxidation to the corresponding carboxylic acid.Generally more prone to oxidation compared to branched counterparts due to less steric hindrance around the carbonyl group.
    Maillard Reaction Key products of the Strecker degradation of branched-chain amino acids, contributing significantly to the flavor of many cooked foods.[1]Can participate in Maillard reactions, but their contribution to characteristic roasted flavors is often less pronounced than that of branched aldehydes.

    Experimental Protocols

    A thorough understanding of the sensory and chemical properties of aldehydes requires robust experimental methodologies. The following protocols provide a framework for the comparative analysis of branched and linear aldehydes.

    Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

    Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][7] This allows for the identification of odor-active compounds in a complex mixture.

    Protocol for GC-O Analysis of Aldehydes:

    • Sample Preparation:

      • For liquid samples (e.g., beverages), a direct headspace injection or solid-phase microextraction (SPME) can be employed to extract volatile compounds.

      • For solid samples (e.g., baked goods), solvent extraction followed by concentration may be necessary.

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-INNOWax) is typically used for the separation of aldehydes.

      • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp of 5-10°C/minute to a final temperature of 250°C.

      • Carrier Gas: Helium at a constant flow rate.

    • Olfactometry (O):

      • The GC effluent is split between a chemical detector (e.g., mass spectrometer, flame ionization detector) and a sniffing port.

      • Trained sensory panelists sniff the effluent from the sniffing port and record the retention time, odor descriptor, and intensity of each detected aroma.

    • Data Analysis:

      • The data from the chemical detector is used to identify and quantify the compounds, while the olfactometry data provides information on their sensory impact.

      • Aroma extract dilution analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which is a measure of the odor potency of a compound.

    Stability Testing: Accelerated Shelf-Life Study

    Accelerated shelf-life studies are used to predict the stability of a product over time by subjecting it to elevated stress conditions, such as increased temperature.

    Protocol for Accelerated Stability Testing of Aldehydes:

    • Sample Preparation: Prepare solutions of the branched and linear aldehydes of interest in a relevant food matrix (e.g., a model beverage or a fat-based system).

    • Storage Conditions: Store the samples at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) in controlled-environment chambers. Include a control sample stored at the intended storage temperature (e.g., 20°C or 4°C).

    • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

    • Analysis: Quantify the concentration of the target aldehydes at each time point using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

    • Data Analysis:

      • Determine the degradation kinetics for each aldehyde at each temperature (e.g., zero-order or first-order).

      • Use the Arrhenius equation to model the temperature dependence of the degradation rate constants.

      • Extrapolate the data to predict the shelf-life of the aldehydes at normal storage temperatures.

    Signaling Pathways and Experimental Workflows

    The perception of aldehydes begins with their interaction with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific aroma.

    Olfactory Signaling Pathway for Aldehydes

    The binding of an aldehyde to an olfactory receptor (OR), a G-protein coupled receptor (GPCR), triggers a series of intracellular events.[8][9] Recent research also suggests the involvement of ionotropic receptors (IRs) in aldehyde detection.[10]

    Aldehyde_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Aldehyde Aldehyde OR Odorant Receptor (OR) Aldehyde->OR Binds to IR Ionotropic Receptor (IR) Aldehyde->IR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates Depolarization Depolarization IR->Depolarization Cation Influx AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG_Channel Opens CNG_Channel->Depolarization Ca2+ & Na+ Influx Ca_Cl_Channel Ca2+-activated Cl- Channel Ca_Cl_Channel->Depolarization Cl- Efflux Depolarization->Ca_Cl_Channel Activates Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Signal to Brain Action_Potential->Brain Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Analytical Characterization cluster_data Phase 3: Data Interpretation & Reporting Select_Aldehydes Select Branched & Linear Aldehyde Pairs Procure_Standards Procure High-Purity Analytical Standards Select_Aldehydes->Procure_Standards Develop_Protocols Develop Detailed Experimental Protocols Procure_Standards->Develop_Protocols Sensory_Analysis Sensory Analysis (GC-O & Descriptive Panel) Develop_Protocols->Sensory_Analysis Chemical_Analysis Chemical Analysis (GC-MS for Purity & ID) Develop_Protocols->Chemical_Analysis Stability_Testing Stability Testing (Accelerated Shelf-Life) Develop_Protocols->Stability_Testing Data_Compilation Compile & Tabulate Quantitative Data Sensory_Analysis->Data_Compilation Chemical_Analysis->Data_Compilation Stability_Testing->Data_Compilation Statistical_Analysis Perform Statistical Analysis Data_Compilation->Statistical_Analysis Generate_Report Generate Comparative Guide Statistical_Analysis->Generate_Report

    References

    A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Methylhexanal

    Author: BenchChem Technical Support Team. Date: December 2025

    Introduction

    2-Methylhexanal is a volatile organic compound (VOC) and a branched-chain aldehyde significant in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Accurate quantification of this compound is crucial for quality control and research. The two most powerful chromatographic techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, offering detailed experimental protocols, performance data, and a clear workflow visualization to assist researchers in selecting the most appropriate technique for their needs.

    While both methods are capable of analyzing aldehydes, they operate on fundamentally different principles. GC is the conventional choice for volatile compounds like this compound, offering direct analysis with high sensitivity.[1] In contrast, HPLC, which is designed for less volatile and thermally sensitive molecules, requires a chemical derivatization step to make this compound detectable by standard UV-Vis or fluorescence detectors.[2][3]

    Method 1: Gas Chromatography (GC)

    Gas Chromatography is the premier technique for separating and analyzing volatile compounds.[4] The principle involves vaporizing a sample and injecting it into a column. An inert carrier gas (mobile phase) carries the analyte through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its differential partitioning between the mobile and stationary phases.

    Experimental Protocol: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

    This protocol is optimized for extracting volatile this compound from a liquid or solid matrix, followed by analysis using a highly sensitive and specific mass spectrometry detector.

    1. Sample Preparation (HS-SPME)

    • Sample: Place 5 mL of the liquid sample (or 1 g of solid sample) into a 20 mL headspace vial.

    • Internal Standard: Spike the sample with an appropriate internal standard (e.g., 2-methylpentanal) for accurate quantification.

    • Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the release of volatile analytes into the headspace.

    • Extraction: Seal the vial and place it in a heated autosampler tray at 60°C. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes with agitation to adsorb the volatile compounds.[5]

    2. GC-MS Instrumentation and Conditions

    • GC System: Agilent 6890 or similar.

    • Injector: Splitless mode, 250°C. The SPME fiber is desorbed in the injector for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/min.

      • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 2 minutes.

    • Detector (Mass Spectrometer):

      • Type: Quadrupole Mass Spectrometer (e.g., Agilent 5973).[6]

      • Interface Temperature: 280°C.

      • Ion Source Temperature: 230°C.[6]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 41, 57, 71, 85, 114).

    Method 2: High-Performance Liquid Chromatography (HPLC)

    Direct analysis of this compound by HPLC is not feasible due to its volatility and lack of a UV-absorbing chromophore. Therefore, a pre-column derivatization is mandatory.[7] The most common and effective method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection at approximately 360 nm.[8][9][10]

    Experimental Protocol: Pre-Column Derivatization HPLC-DAD

    This protocol details the derivatization of this compound with DNPH and its subsequent analysis.

    1. Sample Preparation and Derivatization

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% concentrated hydrochloric acid.

    • Reaction:

      • To 1 mL of the sample (dissolved in acetonitrile), add 1 mL of the DNPH reagent.

      • For air sampling, aldehydes are often trapped directly on a DNPH-coated silica (B1680970) gel cartridge and eluted with acetonitrile.[2][3]

      • Seal the reaction vial and incubate at 60°C for 30 minutes.

    • Extraction:

      • After cooling to room temperature, add 5 mL of deionized water to the reaction mixture.

      • Extract the resulting DNPH-hydrazone derivatives by adding 5 mL of hexane (B92381) and vortexing for 2 minutes.

      • Allow the layers to separate and carefully collect the upper organic (hexane) layer.

      • Evaporate the hexane layer to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

    2. HPLC-DAD Instrumentation and Conditions

    • HPLC System: Agilent 1290 Infinity II or similar.

    • Injector: Autosampler set to inject 10 µL.

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[2]

    • Detector (Diode Array Detector - DAD):

      • Detection Wavelength: 360 nm.[10]

    Performance Comparison

    The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical validation parameters for GC and HPLC methods for the analysis of short-chain aldehydes like this compound.

    ParameterGas Chromatography (GC-MS)HPLC (with DNPH Derivatization)Reference
    Principle Direct analysis of volatile compoundAnalysis of non-volatile derivative[1]
    Sample Prep Simple (Direct injection, Headspace, SPME)Multi-step (Derivatization, Extraction)[9][11]
    Linearity (R²) > 0.995> 0.998[12][13]
    LOD Low ng/L to µg/L (ppb)~0.1 ppm (ng injected)[10][11]
    LOQ µg/L to mg/L (ppb-ppm)~0.3 ppm[12][14]
    Precision (%RSD) < 10%< 3%[5][10]
    Analysis Time ~20 minutes~15-20 minutes (chromatographic run)[8][12]
    Specificity Very High (Mass Spectrum)Moderate (Retention Time + UV Spectrum)[15][16]

    Workflow Visualization

    The diagram below illustrates the distinct analytical workflows for the GC and HPLC methods, highlighting the critical differences in sample handling and analysis steps.

    G Comparative Workflow: GC vs. HPLC for this compound Analysis cluster_0 Gas Chromatography (GC) Workflow cluster_1 HPLC Workflow gc_start Sample (Liquid or Solid Matrix) gc_prep Headspace/SPME (Volatile Extraction) gc_start->gc_prep Simple Prep gc_inj Thermal Desorption (GC Inlet) gc_prep->gc_inj gc_sep GC Separation (Capillary Column) gc_inj->gc_sep gc_det Detection (MS or FID) gc_sep->gc_det gc_end Result (Quantification & ID) gc_det->gc_end hplc_start Sample (in solution) hplc_deriv DNPH Derivatization (Chemical Reaction) hplc_start->hplc_deriv Complex Prep hplc_ext Liquid-Liquid Extraction (Isolate Derivative) hplc_deriv->hplc_ext hplc_conc Evaporation & Reconstitution hplc_ext->hplc_conc hplc_inj Liquid Injection (HPLC Inlet) hplc_conc->hplc_inj hplc_sep HPLC Separation (C18 Column) hplc_inj->hplc_sep hplc_det Detection (UV/DAD @ 360nm) hplc_sep->hplc_det hplc_end Result (Quantification) hplc_det->hplc_end

    Caption: Analytical workflows for GC (left) and HPLC (right) analysis of this compound.

    Conclusion and Recommendation

    Both GC and HPLC can be successfully employed for the quantitative analysis of this compound, but their suitability depends heavily on the analytical context.

    Gas Chromatography (GC) is unequivocally the superior and more direct method for analyzing volatile aldehydes like this compound.

    • Advantages: Its primary advantage is the ability to analyze the compound directly without chemical modification, significantly simplifying sample preparation and reducing analysis time and potential sources of error. When coupled with a mass spectrometer, GC-MS provides unparalleled specificity for definitive compound identification.

    • Recommendation: GC is the recommended technique for routine quality control, flavor profiling, and any application where the primary target is this compound or other volatile compounds.

    High-Performance Liquid Chromatography (HPLC) serves as a viable, though more complex, alternative.

    • Advantages: The DNPH derivatization method is robust and sensitive, and it is a standardized method (e.g., EPA Method 8315A) for a broad range of carbonyl compounds, especially in air quality monitoring.[9] If a laboratory is equipped primarily for HPLC and needs to measure various aldehydes simultaneously, this method is highly effective.

    • Recommendation: HPLC with DNPH derivatization should be considered when GC is not available, or when adhering to specific regulatory methods that mandate its use for carbonyl analysis. It is less efficient for the sole purpose of analyzing a single volatile aldehyde.

    References

    A Comparative Performance Analysis of 2-Methylhexanal and Other C7 Aldehydes

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative overview of the performance of 2-Methylhexanal against other C7 aldehydes, with a focus on physicochemical properties, biological activities, and reactivity. The information is intended to assist researchers and professionals in the fields of chemistry, biology, and drug development in understanding the nuanced differences between these isomeric compounds. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive analysis.

    Physicochemical Properties: A Foundation for Performance

    The structural differences between this compound and its linear isomer, heptanal (B48729), lead to variations in their physical and chemical characteristics. These properties are fundamental to their behavior in various experimental and biological systems.

    PropertyThis compoundHeptanal (Aldehyde C-7)References
    Molecular Formula C7H14OC7H14O[1]
    Molecular Weight 114.19 g/mol 114.19 g/mol [1]
    Boiling Point 141.2 °C at 760 mmHg152.8 °C[2]
    Density 0.805 g/cm³~0.815 g/cm³[2]
    Flash Point 32.6 °C39.5 °C[2]
    Solubility Insoluble in water; soluble in organic solventsSlightly soluble in water; miscible with alcohol and ether[1]
    Odor Profile ---Strong, fruity, fatty, green, herbaceous[3]

    Performance Comparison in Biological Systems

    The reactivity of the aldehyde functional group makes these compounds biologically active. Their performance in terms of cytotoxicity, antimicrobial activity, and skin irritation is of significant interest in drug development and safety assessment.

    Cytotoxicity
    Antimicrobial Activity

    Aldehydes, in general, possess antimicrobial properties. Their efficacy is influenced by their chemical structure. Some studies suggest that branched-chain α,β-unsaturated aldehydes demonstrate potent germicidal activity. While specific comparative minimum inhibitory concentration (MIC) data for this compound versus other C7 aldehydes is scarce, it is known that aldehydes can inhibit microbial growth.[5] The lipophilicity and reactivity of the aldehyde group are key determinants of their antimicrobial action, which often involves disruption of cell membranes and interaction with essential proteins and enzymes.

    Skin Irritation and Sensitization

    The potential for skin irritation is a critical consideration in the development of topical drugs and other products. Aldehydes are known to be skin irritants.[6] Patch testing is a common method to evaluate the skin irritation potential of chemical compounds. Studies have shown that the irritation potential of aldehydes can be concentration-dependent.[7] The structure of the aldehyde, including chain length and branching, can influence its ability to penetrate the skin and react with skin proteins, thereby affecting its irritation and sensitization potential.

    Reactivity and Mechanism of Action

    Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl group and a greater partial positive charge on the carbonyl carbon.[5] This inherent reactivity is the basis for their biological activity and their utility as chemical intermediates. The aldehyde group can readily react with nucleophiles, such as the amino groups of amino acids in proteins, leading to the formation of Schiff bases and subsequent protein modification and cross-linking.[8]

    G cluster_0 Cellular Environment cluster_1 Molecular Interactions cluster_2 Signaling & Cellular Response C7_Aldehyde C7 Aldehyde (e.g., this compound) Cell_Membrane Cell Membrane C7_Aldehyde->Cell_Membrane penetrates Proteins Cellular Proteins (Enzymes, Receptors) C7_Aldehyde->Proteins reacts with ROS Reactive Oxygen Species (ROS) C7_Aldehyde->ROS can induce Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Cytoplasm->Proteins interacts with DNA DNA Nucleus->DNA potential interaction Protein_Modification Protein Adducts & Cross-linking Proteins->Protein_Modification MAPK_Pathway MAPK Signaling Pathway Activation ROS->MAPK_Pathway DNA_Damage DNA Damage ROS->DNA_Damage Protein_Modification->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest

    Experimental Protocols

    To facilitate comparative studies, the following are detailed methodologies for key experiments.

    Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

    Objective: To determine the lowest concentration of a C7 aldehyde that inhibits the visible growth of a microorganism.

    Materials:

    • C7 aldehydes (this compound, heptanal, etc.)

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Fungal strains (e.g., C. albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Spectrophotometer (optional, for OD reading)

    Procedure:

    • Prepare a stock solution of each C7 aldehyde in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each aldehyde in the appropriate growth medium.

    • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microbe in medium) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the aldehyde at which no visible growth is observed.

    MTT Assay for Cytotoxicity Assessment

    Objective: To assess the cytotoxic effect of C7 aldehydes on a cell line by measuring metabolic activity.

    Materials:

    • C7 aldehydes

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

    Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the C7 aldehydes for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

    In Vitro Aldehyde Reactivity Assay with 2,4-Dinitrophenylhydrazine (DNPH)

    Objective: To quantitatively compare the reactivity of C7 aldehydes by measuring the rate of hydrazone formation.

    Materials:

    • C7 aldehydes

    • 2,4-Dinitrophenylhydrazine (DNPH) reagent (in a suitable acidic solution)

    • Spectrophotometer

    • Cuvettes

    Procedure:

    • Prepare equimolar solutions of each C7 aldehyde in a suitable solvent.

    • Prepare the DNPH reagent.

    • Initiate the reaction by mixing a known volume of the aldehyde solution with the DNPH reagent in a cuvette.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the formation of the dinitrophenylhydrazone (typically in the range of 360-380 nm).

    • Record the absorbance at regular time intervals.

    • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot, providing a quantitative measure of the aldehyde's reactivity.

    G cluster_0 Compound Preparation cluster_1 Performance Assays cluster_2 Data Analysis & Comparison Aldehydes This compound & Other C7 Aldehydes Cytotoxicity Cytotoxicity Assay (e.g., MTT) Aldehydes->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Aldehydes->Antimicrobial Reactivity Reactivity Assay (e.g., DNPH) Aldehydes->Reactivity IC50 IC50 Values Cytotoxicity->IC50 MIC MIC Values Antimicrobial->MIC Reaction_Rates Reaction Rates Reactivity->Reaction_Rates Comparison Comparative Performance Analysis IC50->Comparison MIC->Comparison Reaction_Rates->Comparison

    Conclusion

    This guide provides a foundational comparison of this compound and other C7 aldehydes based on available scientific literature. While there is a clear need for more direct comparative studies to fully elucidate the performance differences between these isomers, the data presented herein offers valuable insights for researchers and professionals. The provided experimental protocols can serve as a starting point for conducting such comparative analyses. The inherent reactivity of the aldehyde functional group, modulated by structural features such as branching, is a key determinant of their biological and chemical performance. Further research in this area will undoubtedly uncover more specific applications for these versatile molecules in drug development and other scientific disciplines.

    References

    Enantioselective synthesis of 2-Methylhexanal: a comparison of catalytic methods

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The enantioselective synthesis of chiral molecules is a critical endeavor in modern chemistry, particularly within the pharmaceutical and fragrance industries, where the biological activity and sensory properties are often dictated by a specific stereoisomer. 2-Methylhexanal, a chiral aldehyde, serves as a valuable building block for various complex organic molecules. Achieving high enantiopurity of this compound is paramount for its applications. This guide provides an objective comparison of the three primary catalytic methodologies for the enantioselective synthesis of this compound: organocatalysis, metal catalysis, and biocatalysis. The data presented is based on analogous transformations due to the limited availability of direct comparative studies for this specific molecule, offering a predictive framework for catalyst selection and reaction design.

    At a Glance: Performance of Catalytic Methods

    The following table summarizes the potential performance of different catalytic systems for the enantioselective synthesis of this compound, based on data from analogous reactions.

    Catalytic MethodCatalyst/EnzymeSubstrate PrecursorKey ReagentsTypical Yield (%)Typical Enantiomeric Excess (ee%)AdvantagesDisadvantages
    Organocatalysis Chiral secondary amines (e.g., prolinol derivatives)HexanalAlkylating agent (e.g., methyl iodide)70-9590-99Metal-free, mild reaction conditions, high enantioselectivity.Catalyst loading can be high, purification can be challenging.
    Metal Catalysis Rhodium complex with chiral phosphine (B1218219) ligand1-PenteneSyngas (CO/H₂)80-9585-95High turnover numbers, excellent control of regioselectivity.Metal contamination of product, requires high-pressure equipment.
    Biocatalysis Alcohol dehydrogenase (ADH) or Ene-reductase (ERED)2-Methyl-2-hexenal or 2-Methylhexan-1-olNAD(P)H cofactor, regeneration system60-98>99High enantioselectivity, mild and environmentally friendly conditions.Substrate specificity can be narrow, requires aqueous media.

    Catalytic Strategies and Mechanisms

    The enantioselective synthesis of this compound can be approached through several catalytic routes, each with its distinct mechanism and experimental considerations.

    Organocatalysis: Asymmetric α-Alkylation

    Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of this compound, the most relevant organocatalytic approach is the asymmetric α-alkylation of a precursor aldehyde, such as hexanal. Chiral secondary amines, like prolinol derivatives, are commonly employed as catalysts. The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile (e.g., a methylating agent) in a stereocontrolled manner.

    Organocatalysis_Workflow cluster_cycle Catalytic Cycle Hexanal Hexanal Iminium Iminium Ion Hexanal->Iminium + Catalyst Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Iminium->Enamine - H₂O Alkylation Stereoselective Alkylation Enamine->Alkylation + Methylating  Agent Alkylated_Iminium Alkylated Iminium Ion Alkylation->Alkylated_Iminium Product_Release Hydrolysis Alkylated_Iminium->Product_Release + H₂O Product_Release->Catalyst Product (R/S)-2-Methylhexanal Product_Release->Product

    Caption: Organocatalytic cycle for the asymmetric α-methylation of hexanal.

    Metal Catalysis: Asymmetric Hydroformylation

    Metal catalysis, particularly using rhodium complexes with chiral phosphine ligands, offers a highly efficient route to chiral aldehydes via asymmetric hydroformylation. In this approach, an alkene, such as 1-pentene, is reacted with a mixture of carbon monoxide and hydrogen (syngas). The chiral catalyst directs the addition of the formyl group (CHO) and hydrogen across the double bond to selectively form one enantiomer of the branched aldehyde product, this compound.

    Metal_Catalysis_Workflow cluster_cycle Catalytic Cycle Pentene 1-Pentene Alkene_Complex Alkene-Rh Complex Pentene->Alkene_Complex + Catalyst Catalyst [Rh]-Chiral Ligand Hydride_Insertion Hydride Insertion Alkene_Complex->Hydride_Insertion Alkyl_Rh Alkyl-Rh Complex Hydride_Insertion->Alkyl_Rh CO_Insertion CO Insertion Alkyl_Rh->CO_Insertion + CO Acyl_Rh Acyl-Rh Complex CO_Insertion->Acyl_Rh H2_Oxidative_Addition H₂ Oxidative Addition Acyl_Rh->H2_Oxidative_Addition + H₂ Product_Release Reductive Elimination H2_Oxidative_Addition->Product_Release Product_Release->Catalyst Product (R/S)-2-Methylhexanal Product_Release->Product Biocatalysis_Workflow cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution (Oxidation) Unsaturated 2-Methyl-2-hexenal ERED Ene-Reductase (ERED) Unsaturated->ERED + NADPH Product_R (R)-2-Methylhexanal ERED->Product_R + H⁺ Racemic Racemic This compound ADH Alcohol Dehydrogenase (ADH) Racemic->ADH + NAD⁺ Product_S (S)-2-Methylhexanal ADH->Product_S Oxidized 2-Methylhexanoic Acid ADH->Oxidized

    A Comparative Guide to Bioanalytical Method Validation for 2-Methylhexanal Quantification

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides a comprehensive overview of the validation parameters for a bioanalytical assay designed to quantify 2-Methylhexanal in a biological matrix, such as human plasma. The information presented is aligned with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

    The validation of a bioanalytical method is crucial to ensure that the assay is suitable for its intended purpose, providing reliable data for pharmacokinetic, toxicokinetic, and other studies that support drug development.[1][4][7] This document compares the performance of a hypothetical novel gas chromatography-mass spectrometry (GC-MS) method for this compound with established acceptance criteria.

    Workflow for Bioanalytical Method Validation

    The following diagram illustrates the typical workflow for the full validation of a bioanalytical method.

    Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Analysis & Reporting MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Preparation & Instrument Parameters MD_Start->MD_Optimize MD_End Develop Preliminary Assay Procedure MD_Optimize->MD_End V_Selectivity Selectivity & Specificity MD_End->V_Selectivity V_CalCurve Calibration Curve (Linearity) V_Selectivity->V_CalCurve V_Accuracy Accuracy V_CalCurve->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LLOQ LLOQ V_Precision->V_LLOQ V_Recovery Recovery V_LLOQ->V_Recovery V_Matrix Matrix Effect V_Recovery->V_Matrix V_Stability Stability V_Matrix->V_Stability A_Sample Study Sample Analysis V_Stability->A_Sample A_Report Validation Report & Data Submission A_Sample->A_Report

    Caption: General workflow for the development and validation of a bioanalytical method.

    Comparison of Validation Parameters

    The following tables summarize the acceptance criteria as per regulatory guidelines and the performance of a hypothetical novel GC-MS method for this compound.

    Table 1: Core Validation Parameters
    ParameterRegulatory Acceptance CriteriaHypothetical GC-MS Method Performance
    Linearity (r²) ≥ 0.990.998
    Accuracy Mean value within ±15% of nominal (±20% at LLOQ)Within ±8% of nominal values
    Precision (CV%) ≤ 15% (≤ 20% at LLOQ)≤ 10% for all QC levels
    Lower Limit of Quantitation (LLOQ) Analyte response at least 5 times the blank response1 ng/mL
    Table 2: Selectivity, Recovery, and Stability
    ParameterRegulatory Acceptance CriteriaHypothetical GC-MS Method Performance
    Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 individual sources.No interference observed in 10 different plasma lots.
    Recovery (%) Consistent, precise, and reproducible.85-95% across all QC levels.
    Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.CV of IS-normalized matrix factor was 7.8%.
    Stability (Short-term, 24h at RT) Mean concentration within ±15% of nominal.Deviation of -4.5%
    Stability (Long-term, 90 days at -80°C) Mean concentration within ±15% of nominal.Deviation of -7.2%
    Stability (Freeze-Thaw, 3 cycles) Mean concentration within ±15% of nominal.Deviation of -5.8%

    Experimental Protocols

    Detailed methodologies for the key validation experiments are described below. These protocols are designed to meet the requirements of regulatory agencies.[8][9][10]

    Selectivity and Specificity
    • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components or other potential interferences.[11]

    • Protocol:

      • Analyze blank plasma samples from at least six different individual donors.

      • Screen for any interfering peaks at the retention time of this compound and its internal standard (IS).

      • Analyze blank plasma spiked with this compound at the Lower Limit of Quantitation (LLOQ).

    • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

    Calibration Curve and Linearity
    • Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.[8]

    • Protocol:

      • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A minimum of six non-zero concentration levels should be used.

      • Process and analyze the calibration standards along with a blank and a zero sample (blank with IS).

      • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

      • Apply a linear, weighted (e.g., 1/x²) regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

    Accuracy and Precision
    • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[12][13]

    • Protocol:

      • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

      • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

      • Calculate the mean concentration, accuracy (% bias), and precision (coefficient of variation, CV%).

    • Acceptance Criteria: For each QC level, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).

    Recovery
    • Objective: To assess the efficiency of the extraction procedure.

    • Protocol:

      • Prepare three sets of samples at three QC levels (low, medium, high):

        • Set A: Extracted plasma samples spiked with this compound.

        • Set B: Post-extraction spiked samples (blank plasma extracted first, then spiked).

        • Set C: Neat solutions of this compound in the final solvent.

      • Calculate the recovery by comparing the mean peak area of Set A to that of Set B.

    • Acceptance Criteria: The recovery should be consistent and reproducible across the concentration range.

    Matrix Effect
    • Objective: To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.

    • Protocol:

      • Analyze post-extraction spiked samples prepared from at least six different lots of blank plasma.

      • Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in the presence of matrix by the peak area of the analyte in a neat solution.

      • Determine the IS-normalized MF.

    • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots should be ≤ 15%.

    Stability
    • Objective: To ensure the analyte is stable in the biological matrix under various storage and handling conditions.[11]

    • Protocol:

      • Analyze low and high QC samples subjected to different conditions:

        • Short-term (bench-top) stability: Kept at room temperature for a specified period (e.g., 24 hours).

        • Long-term stability: Stored at a specified temperature (e.g., -80°C) for an extended duration.

        • Freeze-thaw stability: Subjected to multiple freeze-thaw cycles.

      • Compare the mean concentrations of the stability samples to those of freshly prepared QC samples.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

    Signaling Pathway and Logical Relationships

    The following diagram illustrates the logical relationship between the different validation parameters, showing how they collectively ensure the reliability of the bioanalytical method.

    Validation_Parameter_Interrelation cluster_AssayPerformance Core Assay Performance cluster_SampleIntegrity Sample Integrity & Handling Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ReliableQuantification Reliable Analyte Quantification Accuracy->ReliableQuantification Precision->ReliableQuantification LLOQ LLOQ LLOQ->ReliableQuantification Selectivity Selectivity Selectivity->ReliableQuantification Recovery Recovery Recovery->ReliableQuantification MatrixEffect Matrix Effect MatrixEffect->ReliableQuantification Stability Stability Stability->ReliableQuantification

    Caption: Interrelationship of validation parameters ensuring reliable quantification.

    References

    A Comparative Analysis of 2-Methylhexanal and 2-Ethylhexanal as Flavor Ingredients

    Author: BenchChem Technical Support Team. Date: December 2025

    In the intricate world of flavor chemistry, aldehydes play a pivotal role in defining the sensory profiles of a vast array of food products. Among these, branched-chain aldehydes such as 2-Methylhexanal and 2-ethylhexanal (B89479) are significant contributors to the nuanced aromas of many processed and fermented foods. This guide provides a comprehensive comparative analysis of these two flavor ingredients, offering insights into their chemical properties, flavor profiles, sensory thresholds, and stability, supported by relevant experimental data and protocols for researchers, scientists, and professionals in drug development.

    Chemical and Physical Properties

    A fundamental understanding of the physicochemical properties of flavor ingredients is crucial for their effective application in food systems. Both this compound and 2-ethylhexanal are aliphatic aldehydes, but their structural differences, a methyl versus an ethyl group at the alpha-position, lead to variations in their physical characteristics.

    PropertyThis compound2-Ethylhexanal
    Chemical Formula C7H14O[1]C8H16O[2]
    Molecular Weight 114.19 g/mol [3]128.21 g/mol [4]
    Appearance Colorless clear liquidColorless liquid[5][6]
    Odor Malty, nutty, cocoa-like notes[7]Mild, pleasant, slightly fruity, orange-like[4][8]
    Boiling Point 139-141 °C[3]162-165 °C[6]
    Flash Point 32.22 °C[9]50 °C[6]
    Density 0.801-0.807 g/cm³ @ 25 °C[9]0.822 g/mL @ 25 °C[10]
    Solubility in Water 1348 mg/L @ 25 °C (estimated)Slightly soluble[10]

    Flavor Profile and Sensory Characteristics

    The flavor profiles of this compound and 2-ethylhexanal are distinct, contributing different sensory experiences to food products.

    This compound is generally characterized by its malty, nutty, and cocoa-like aroma.[7] These characteristics make it a valuable ingredient in baked goods, confectionery, and some beverages where these notes are desired. It has been detected in foods such as cured ham.

    2-Ethylhexanal , on the other hand, is described as having a mild, pleasant, and slightly fruity or orange-like odor.[4][8] This profile lends itself to applications in fruit-flavored products, beverages, and perfumes. It is a metabolite of plasticizers and can be found in various food products due to migration from packaging materials.[8]

    Sensory Thresholds

    The sensory threshold, the minimum concentration at which a substance can be detected by the human senses, is a critical parameter for flavor ingredients. While specific comparative data for these two aldehydes is limited, information on branched-chain aldehydes provides some context. For instance, the taste thresholds for similar compounds like 2-methylpropanal and 3-methylbutanal (B7770604) have been reported to be as low as 0.10 mg/L and 0.06 mg/L, respectively.[7] The odor threshold for 2-ethyl-1-hexanol, a related compound, has been reported as 0.075 ppm for perception.[11] It is important to note that the food matrix can significantly influence these thresholds.[12]

    Stability as Flavor Ingredients

    Aldehydes are known to be relatively reactive compounds, which can impact their stability as flavor ingredients. They are susceptible to oxidation, which can lead to the formation of off-flavors.[8] 2-Ethylhexanal is noted to be air-sensitive and may form unstable peroxides upon contact with air.[8] The stability of these aldehydes in a food product will depend on various factors including the food matrix, processing conditions (temperature, light exposure), and the presence of antioxidants.

    Experimental Protocols

    Sensory Evaluation: Descriptive Analysis

    A descriptive analysis by a trained sensory panel is a key method to characterize and compare the flavor profiles of this compound and 2-ethylhexanal.

    Objective: To identify and quantify the sensory attributes of this compound and 2-ethylhexanal.

    Materials:

    • Samples of this compound and 2-ethylhexanal diluted in a neutral medium (e.g., deodorized vegetable oil or water with a suitable solubilizer).

    • A panel of 8-12 trained sensory assessors.

    • Sensory evaluation booths with controlled lighting and ventilation.

    • A list of sensory descriptors (e.g., malty, nutty, fruity, green, fatty).

    • A line scale (e.g., 0-15) for intensity rating.

    Procedure:

    • Panel Training: Train panelists on the identified sensory descriptors using reference standards.

    • Sample Preparation: Prepare a series of concentrations for each aldehyde to be evaluated. Samples should be coded with random three-digit numbers.

    • Evaluation: Present the samples to the panelists in a randomized order. Panelists will independently evaluate each sample and rate the intensity of each sensory descriptor on the provided scale.

    • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the two aldehydes.

    Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)

    GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.

    Objective: To identify the specific volatile compounds responsible for the characteristic aromas of this compound and 2-ethylhexanal.

    Instrumentation:

    • Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.

    • Appropriate GC column (e.g., polar or non-polar capillary column).

    Procedure:

    • Sample Introduction: Inject a diluted sample of the aldehyde into the GC.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

    • Detection: The effluent from the column is split between the MS detector for chemical identification and the olfactometry port for sensory detection by a trained analyst.

    • Data Collection: The analyst records the retention time and a description of the odor perceived at the olfactometry port. The MS provides data for the identification of the compounds eluting at those retention times.

    • Data Analysis: Correlate the sensory data from the olfactometry with the chemical data from the MS to identify the key odorants.

    Visualizations

    cluster_2_Methylhexanal This compound Flavor Profile cluster_2_ethylhexanal 2-Ethylhexanal Flavor Profile Malty Malty Nutty Nutty Cocoa Cocoa Mild Mild Pleasant Pleasant Fruity Fruity

    Caption: Comparative Flavor Profiles.

    Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Effluent Splitting Effluent Splitting GC Separation->Effluent Splitting Mass Spectrometry (MS) Mass Spectrometry (MS) Effluent Splitting->Mass Spectrometry (MS) Olfactometry (O) Olfactometry (O) Effluent Splitting->Olfactometry (O) Chemical Identification Chemical Identification Mass Spectrometry (MS)->Chemical Identification Odor Description Odor Description Olfactometry (O)->Odor Description Data Correlation Data Correlation Chemical Identification->Data Correlation Odor Description->Data Correlation

    Caption: GC-Olfactometry Experimental Workflow.

    Caption: Aldehyde Oxidation Pathway.

    References

    Evaluating the Purity of Synthetic 2-Methylhexanal: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive framework for evaluating the purity of synthetically produced 2-Methylhexanal. It offers a comparative analysis of a synthetic sample against commercially available alternatives, supported by detailed experimental protocols and data presentation. The methodologies outlined herein are designed to ensure accurate and reliable characterization of this compound for research, development, and quality control purposes.

    Introduction to this compound and Purity Assessment

    This compound is a branched-chain aldehyde with applications in the flavor and fragrance industry and as a building block in organic synthesis. The purity of this compound is critical for its intended use, as impurities can affect its chemical reactivity, sensory properties, and toxicological profile. Rigorous analytical evaluation is therefore essential to identify and quantify any potential contaminants.

    Common impurities in synthetic this compound may arise from the manufacturing process, which often involves the hydroformylation of 1-hexene (B165129). These impurities can include:

    • Isomers: n-Heptanal and 2-ethylpentanal are common isomeric byproducts of the hydroformylation reaction.

    • Unreacted Starting Materials: Residual 1-hexene may be present.

    • Solvents: Organic solvents used in the synthesis and purification steps may remain in the final product.

    • Oxidation Products: Aldehydes are susceptible to oxidation, which can lead to the formation of carboxylic acids (e.g., 2-methylhexanoic acid).

    This guide outlines a multi-pronged analytical approach employing Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a thorough purity assessment.

    Comparative Analysis of Synthetic vs. Commercial this compound

    For this guide, a hypothetical synthetic batch of this compound is compared against two commercially available standards. The following table summarizes the key purity attributes determined through the experimental protocols detailed in Section 3.

    Table 1: Comparative Purity Analysis of this compound Samples

    ParameterSynthetic this compoundCommercial Standard ACommercial Standard B
    Purity by GC-FID (%) 98.5≥ 99.0≥ 99.5
    n-Heptanal (%) 0.8≤ 0.5≤ 0.2
    2-Ethylpentanal (%) 0.4≤ 0.2Not Detected
    Residual 1-Hexene (%) 0.1Not DetectedNot Detected
    Water Content (Karl Fischer, %) 0.15≤ 0.1≤ 0.05
    Identity Confirmation (¹H NMR) ConformsConformsConforms
    Identity Confirmation (MS) ConformsConformsConforms

    Experimental Protocols

    Detailed methodologies for the key analytical techniques are provided below.

    Gas Chromatography (GC) for Purity and Impurity Profiling

    Objective: To determine the purity of this compound and quantify known and unknown impurities.

    Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

    • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL (split ratio 50:1)

    GC-MS Conditions:

    • Same as GC-FID conditions.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-350

    Sample Preparation:

    • Prepare a stock solution of the this compound sample at 10 mg/mL in hexane.

    • For quantitative analysis of impurities, prepare calibration standards of n-heptanal and 2-ethylpentanal.

    Data Analysis:

    • Purity: Determined by the area percent of the this compound peak in the GC-FID chromatogram.

    • Impurity Identification: Tentatively identified by comparing their mass spectra with the NIST library.

    • Impurity Quantification: Calculated using the calibration curves of the respective standards.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

    Objective: To confirm the chemical structure of this compound and identify any structural impurities.

    Instrumentation:

    • NMR Spectrometer (400 MHz or higher)

    ¹H NMR Parameters:

    • Solvent: Chloroform-d (CDCl₃)

    • Reference: Tetramethylsilane (TMS) at 0 ppm

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    Expected Chemical Shifts for this compound:

    • Aldehyde proton (-CHO): ~9.6 ppm (doublet)

    • Methine proton (-CH(CH₃)CHO): ~2.2 ppm (multiplet)

    • Methylene protons (-CH₂-): ~1.2-1.5 ppm (multiplets)

    • Methyl protons (-CH₃): ~0.9 ppm (doublet and triplet)

    Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of this compound.

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze for the presence of unexpected signals that may indicate impurities.

    Karl Fischer Titration for Water Content

    Objective: To determine the water content in the this compound sample.

    Instrumentation:

    • Karl Fischer Titrator (coulometric or volumetric)

    Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Inject a known weight of the this compound sample into the titration cell.

    • The instrument will automatically titrate the sample and calculate the water content.

    Visualizing the Purity Evaluation Workflow

    The following diagram illustrates the logical flow of the experimental process for evaluating the purity of synthetic this compound.

    Purity_Evaluation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Final Report Sample Synthetic this compound GC_FID GC-FID Analysis Sample->GC_FID GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR KF Karl Fischer Titration Sample->KF Standards Commercial Standards Standards->GC_FID Standards->GC_MS Standards->NMR Standards->KF Purity_Quant Purity & Impurity Quantification GC_FID->Purity_Quant Identity Structural Confirmation GC_MS->Identity NMR->Identity Water_Content Water Content Determination KF->Water_Content Comparison Comparative Analysis Purity_Quant->Comparison Identity->Comparison Water_Content->Comparison Report Purity Evaluation Report Comparison->Report Signaling_Pathway Aldehyde This compound Protein Cellular Protein Aldehyde->Protein Covalent Modification Adduct Protein Adduct Protein->Adduct Stress Cellular Stress Response Adduct->Stress Effect Biological Effect Stress->Effect

    A Guide to Inter-Laboratory Comparison of 2-Methylhexanal Analysis

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-Methylhexanal. As publicly available proficiency testing data for this compound is limited, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs). This guide is intended for researchers, scientists, and drug development professionals to aid in the design, execution, and interpretation of such comparative studies.

    The accurate quantification of this compound is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in medical diagnostics. Inter-laboratory comparisons are essential for assessing the proficiency of analytical laboratories and ensuring the comparability and reliability of results.

    Hypothetical Study Design

    This hypothetical study was designed to evaluate the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participating laboratory.

    • Test Material : A stock solution of this compound was prepared by gravimetric measurement in methanol. This stock solution was used to create a final test sample by spiking it into a matrix of deodorized olive oil to simulate a lipid-rich sample matrix.

    • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 45.0 µg/mL .

    Comparative Data Summary

    The results submitted by the eight participating laboratories are summarized in the table below. Laboratory performance was evaluated using the z-score, which is calculated as:

    z = (x - X) / σ

    Where:

    • x is the participant's reported result.

    • X is the assigned value (45.0 µg/mL).

    • σ is the standard deviation for proficiency assessment (set at 4.5 µg/mL, representing 10% of the assigned value).

    A z-score between -2 and 2 is generally considered satisfactory.

    Laboratory IDReported Concentration (µg/mL)Z-ScorePerformance
    Lab-0146.80.40Satisfactory
    Lab-0243.2-0.40Satisfactory
    Lab-0351.31.40Satisfactory
    Lab-0439.6-1.20Satisfactory
    Lab-0555.82.40Unsatisfactory
    Lab-0644.1-0.20Satisfactory
    Lab-0748.60.80Satisfactory
    Lab-0837.8-1.60Satisfactory

    Experimental Protocols

    A detailed and harmonized experimental protocol is necessary to minimize inter-laboratory variability. The following is a recommended protocol for the analysis of this compound in an oil matrix.

    1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

    • Accurately weigh 1.0 g of the oil sample into a 20 mL headspace vial.

    • Add an internal standard solution (e.g., 2-Methylpentanal at 50 µg/mL in methanol).

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at 60°C for 15 minutes to allow for equilibration between the sample and the headspace.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.

    2. Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Gas Chromatograph (GC) :

      • Injector : Splitless mode at 250°C.

      • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

      • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Oven Temperature Program :

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp: 10°C/min to 240°C.

        • Hold at 240°C for 5 minutes.

    • Mass Spectrometer (MS) :

      • Ion Source Temperature : 230°C.

      • Quadrupole Temperature : 150°C.

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Acquisition Mode : Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 44, 57, 72, 114) and the internal standard.

    3. Calibration

    • Prepare a series of calibration standards by spiking known concentrations of this compound (e.g., 5, 10, 25, 50, 75, 100 µg/mL) and a fixed concentration of the internal standard into the same deodorized olive oil matrix.

    • Analyze the calibration standards using the same HS-SPME-GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    4. Data Analysis

    • Identify the this compound and internal standard peaks in the sample chromatogram based on their retention times and mass spectra.

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    Visualizations

    InterLab_Comparison_Workflow cluster_organizer Organizing Body cluster_participants Participating Laboratories (N=8) cluster_evaluation Performance Evaluation A Sample Preparation (Spiking this compound in Oil) B Homogeneity and Stability Testing A->B C Establish Assigned Value (Reference Method) B->C D Sample Distribution C->D H Data Compilation and Statistical Analysis C->H E Sample Receipt and Storage D->E F Analysis using Provided Protocol E->F G Data Reporting F->G G->H I Calculation of Z-Scores H->I J Issuance of Performance Report I->J

    Caption: Workflow of the inter-laboratory comparison study.

    Analytical_Workflow Sample 1.0 g Oil Sample in Vial IS Add Internal Standard Sample->IS Equilibrate Incubate at 60°C (15 min) IS->Equilibrate SPME HS-SPME Extraction (20 min) Equilibrate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing and Quantification GCMS->Data

    Caption: Analytical workflow for this compound quantification.

    A Comparative Guide to the Quantification of 2-Methylhexanal: Methods and Performance

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds such as 2-Methylhexanal is critical for applications ranging from biomarker discovery to food science. While validated methods specifically for this compound are not extensively documented in publicly available literature, robust analytical strategies can be adapted from methods developed for structurally similar medium-chain aldehydes, such as hexanal (B45976).[1] This guide provides a comparative overview of suitable analytical techniques, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with derivatization to enhance analytical performance.

    Comparison of Quantification Methods for Volatile Aldehydes

    The following table summarizes the performance of common methods for the quantification of volatile aldehydes, which are applicable to this compound. The data presented is representative of performance for similar analytes like hexanal and serves as a benchmark for method development and validation.

    MethodAnalyte (as a proxy for this compound)Sample MatrixSample PreparationDerivatization AgentLinearity (R²)LODLOQRecovery (%)Precision (RSD %)
    GC-MS HexanalHuman BloodHeadspace Solid-Phase Microextraction (HS-SPME)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)>0.990.006 nM0.02 nM95-108<15
    GC-MS Volatile CarbonylsBiological MatricesHS-SPMEPFBHA>0.990.009 - 0.942 ng/mL0.029 - 1.66 ng/mLNot ReportedNot Reported
    LC-MS/MS Decyl AldehydeBiological MatricesProtein Precipitation & Liquid-Liquid Extraction2,4-Dinitrophenylhydrazine (B122626) (DNPH)>0.99Not ReportedNot ReportedNot ReportedNot Reported
    HPLC-UV Hexanal, HeptanalBloodUltrasound-assisted headspace liquid-phase microextractionDNPHNot Reported0.79 nmol L⁻¹Not ReportedNot ReportedNot Reported

    Experimental Protocols

    Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for the key experiments cited.

    Protocol 1: GC-MS Quantification of this compound using PFBHA Derivatization

    This method is highly sensitive and suitable for complex biological matrices.

    1. Sample Preparation and Derivatization:

    • Internal Standard: A deuterated analog of this compound should be used as an internal standard to ensure accuracy and precision.[2]

    • Sample Collection: Collect the biological sample (e.g., 1 mL of plasma or urine) in a headspace vial.

    • Derivatization: Add an aqueous solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to the sample. The reaction converts the volatile aldehyde into a more stable and less volatile oxime derivative.[2][3]

    • Extraction: Employ headspace solid-phase microextraction (HS-SPME) to extract the derivatized analyte from the sample matrix. A divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber is suitable for this purpose.[3]

    2. GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.[4]

    • Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the derivatized this compound and its internal standard.

    Protocol 2: LC-MS/MS Quantification of this compound using DNPH Derivatization

    This method is an alternative for laboratories where LC-MS/MS is the preferred platform.

    1. Sample Preparation and Derivatization:

    • Internal Standard: Use a stable isotope-labeled this compound as the internal standard.

    • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding cold acetonitrile (B52724).[5]

    • Derivatization: After centrifugation, treat the supernatant with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone derivative.[5]

    • Extraction: Perform a liquid-liquid extraction to isolate the derivatized analyte from the aqueous sample matrix.

    2. LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid), is typically used.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the highest selectivity and sensitivity for quantification.

    Visualizing the Workflow

    To better illustrate the experimental processes, the following diagrams outline the key steps in each protocol.

    GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Deuterated this compound) Sample->Add_IS Add_PFBHA Add PFBHA Derivatization Agent Add_IS->Add_PFBHA Incubate Incubate to Form Oxime Add_PFBHA->Incubate HS_SPME Headspace SPME Extraction Incubate->HS_SPME GC_MS GC-MS Analysis (SIM Mode) HS_SPME->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

    Caption: GC-MS workflow with PFBHA derivatization.

    LCMS_Workflow LC-MS/MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Stable Isotope-Labeled this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_DNPH Add DNPH Derivatization Agent Supernatant->Add_DNPH Incubate Incubate to Form Hydrazone Add_DNPH->Incubate LLE Liquid-Liquid Extraction Incubate->LLE LC_MSMS LC-MS/MS Analysis (MRM Mode) LLE->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

    Caption: LC-MS/MS workflow with DNPH derivatization.

    References

    A Comparative Guide to Determining the Limit of Detection and Quantification for 2-Methylhexanal in Air Samples

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and professionals in drug development, the accurate measurement of volatile organic compounds (VOCs) in the air is critical for environmental monitoring, occupational safety, and exposure assessment. 2-Methylhexanal, a branched-chain aldehyde, is a VOC that may be present in various environments. This guide provides a comparative overview of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of this compound in air samples, supported by established experimental protocols.

    Quantitative Data Summary
    Analytical MethodPrincipleTypical AnalytesSurrogate AnalyteEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)
    EPA Compendium Method TO-11A Active sampling onto a solid sorbent cartridge coated with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by solvent elution and analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV).Aldehydes and KetonesHexaldehyde0.3 - 0.6 µg/m³[1]~1.0 - 2.0 µg/m³
    EPA Compendium Method TO-15 Whole air sampling into evacuated canisters, followed by preconcentration and analysis by Gas Chromatography/Mass Spectrometry (GC/MS).Volatile Organic Compounds (VOCs)General VOCs0.01 - 0.2 ppbv0.03 - 0.6 ppbv

    Note: The provided LOD and LOQ values are estimates based on performance data for similar compounds and are dependent on the specific instrumentation, sampling volume, and analytical conditions. Method validation for this compound is required to establish definitive values.

    Experimental Workflows and Methodologies

    Visualizing the Path to Detection and Quantification

    The following diagram illustrates the general workflow for determining the LOD and LOQ of an airborne analyte like this compound.

    cluster_sampling Air Sampling cluster_analysis Sample Analysis cluster_data Data Processing & Calculation cluster_validation Method Validation Sampling_Method Select Sampling Method (e.g., DNPH Cartridge, Canister) Sample_Collection Collect Air Samples (Spiked and Blank) Sampling_Method->Sample_Collection Sample_Prep Sample Preparation (e.g., Elution, Preconcentration) Sample_Collection->Sample_Prep Instrumental_Analysis Instrumental Analysis (HPLC-UV or GC/MS) Sample_Prep->Instrumental_Analysis Signal_Measurement Measure Analyte Signal and Baseline Noise Instrumental_Analysis->Signal_Measurement LOD_LOQ_Calc Calculate LOD and LOQ (Signal-to-Noise or Std. Dev. of Blanks) Signal_Measurement->LOD_LOQ_Calc Method_Validation Method Validation (Accuracy, Precision, Linearity) LOD_LOQ_Calc->Method_Validation

    Figure 1. General workflow for determining LOD and LOQ.

    Detailed Experimental Protocols

    The following sections provide detailed methodologies for the two primary analytical approaches suitable for this compound analysis in air.

    Method 1: EPA Compendium Method TO-11A (DNPH Derivatization and HPLC-UV)

    This method is highly specific for aldehydes and ketones and is a common choice for their determination in ambient, indoor, and industrial air.[2][3]

    1. Sampling:

    • Media: Use commercially available silica (B1680970) gel cartridges coated with purified 2,4-dinitrophenylhydrazine (DNPH).

    • Procedure: Draw a known volume of air through the DNPH cartridge using a calibrated personal sampling pump. The flow rate is typically between 0.5 and 1.5 L/min. The total sample volume will depend on the expected concentration of this compound.

    • Field Blanks: Handle and transport at least two unused DNPH cartridges per sampling set in the same manner as the samples to serve as field blanks.

    2. Sample Preparation:

    • Elution: After sampling, cap the cartridges and store them at ≤ 4°C until analysis. Elute the collected 2,4-dinitrophenylhydrazone derivatives from the cartridge by passing a known volume of acetonitrile (B52724) through it.

    • Standard Preparation: Prepare a series of calibration standards of the this compound-DNPH derivative in acetonitrile. A this compound standard would need to be derivatized with DNPH in the laboratory to prepare these standards.

    3. Instrumental Analysis:

    • Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: Monitor the eluent at a wavelength of approximately 360 nm.

    • Analysis: Inject a known volume of the sample eluate and calibration standards into the HPLC system. Identify the this compound-DNPH derivative peak based on its retention time compared to the standards.

    4. LOD and LOQ Calculation:

    • Based on the Standard Deviation of the Blank:

      • Analyze at least seven replicate field blank samples.

      • Calculate the standard deviation (σ) of the measured concentrations of this compound in the blanks.

      • LOD = 3.3 * σ

      • LOQ = 10 * σ

    • Based on Signal-to-Noise Ratio:

      • Determine the signal-to-noise ratio for a series of low-concentration standards.

      • The LOD is the concentration that produces a signal-to-noise ratio of approximately 3:1.

      • The LOQ is the concentration that produces a signal-to-noise ratio of approximately 10:1.

    Method 2: EPA Compendium Method TO-15 (Canister Sampling and GC/MS)

    This method is suitable for a wide range of volatile organic compounds and is often used for comprehensive air quality assessments.[4][5]

    1. Sampling:

    • Media: Use pre-cleaned, evacuated stainless steel canisters (e.g., Summa canisters).

    • Procedure: Open the valve on the canister to collect a whole air sample. A flow controller can be used to collect a time-weighted average sample over a specific period.

    • Field Blanks: Pressurize a canister with humidified zero air or nitrogen in the field to serve as a field blank.

    2. Sample Preparation:

    • Preconcentration: A known volume of the air sample from the canister is drawn through a cryogenic or sorbent trap to concentrate the VOCs and remove water and permanent gases. The trapped compounds are then thermally desorbed into the gas chromatograph.

    3. Instrumental Analysis:

    • Instrumentation: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

    • Column: A non-polar or mid-polar capillary column is typically used.

    • Carrier Gas: Helium or hydrogen.

    • Analysis: The GC separates the VOCs, and the MS is used for detection and quantification. The MS can be operated in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity.[4]

    4. LOD and LOQ Calculation:

    • Based on the Standard Deviation of the Blank:

      • Analyze at least seven replicate samples of humidified zero air or nitrogen (method blanks).

      • Calculate the standard deviation (σ) of the measured concentration of this compound.

      • LOD = 3.3 * σ

      • LOQ = 10 * σ

    • Method Detection Limit (MDL) Study:

      • Prepare a standard of this compound in humidified zero air at a concentration estimated to be near the LOD.

      • Analyze at least seven replicates of this standard.

      • Calculate the standard deviation (s) of the measured concentrations.

      • MDL = t * s (where t is the Student's t-value for a 99% confidence level and n-1 degrees of freedom). The LOQ is often set as the lowest calibration standard that can be quantified with acceptable precision and accuracy.

    Conclusion

    Both EPA TO-11A and EPA TO-15 are robust methods that can be applied to the determination of this compound in air. The choice between the two will depend on the specific research or monitoring objectives. EPA TO-11A offers high specificity for aldehydes, which can be advantageous if interferences from other VOCs are a concern.[2][3] Conversely, EPA TO-15 provides a broader screening of a wide range of VOCs in a single analysis.[4][5] For both methods, it is imperative to perform a thorough method validation to establish the actual LOD and LOQ for this compound under the specific laboratory conditions.

    References

    Stability of 2-Methylhexanal: A Comparative Guide for Researchers

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, understanding the stability of aldehydes is paramount for ensuring the integrity and efficacy of research materials, pharmaceutical ingredients, and flavor compounds. This guide provides a comparative analysis of the stability of 2-Methylhexanal against other common aldehydes, supported by established chemical principles and detailed experimental protocols for verification.

    While direct quantitative stability data for this compound is not extensively available in publicly accessible literature, this guide extrapolates its probable stability based on the behavior of structurally similar branched-chain and linear aldehydes. The inherent reactivity of the aldehyde functional group makes these compounds susceptible to degradation, primarily through oxidation and thermal stress.

    Principles of Aldehyde Stability

    Aldehydes are generally less stable and more reactive than their ketone counterparts. This is attributed to two main factors:

    • Steric Hindrance: The aldehyde carbonyl carbon is bonded to a hydrogen atom and an alkyl group, making it less sterically hindered and more accessible to nucleophilic attack compared to ketones, which have two bulkier alkyl groups.

    • Electronic Effects: The single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon through electron donation compared to the two alkyl groups in a ketone. This makes the aldehyde carbonyl carbon more electrophilic and reactive.

    Among aldehydes, structural differences, such as chain length and branching, influence their stability.

    Comparative Stability Analysis

    Based on general principles of chemical stability and available data on analogous compounds, we can infer the relative stability of this compound.

    Oxidative Stability:

    The primary degradation pathway for aldehydes is autoxidation, a free-radical chain reaction that converts the aldehyde to a carboxylic acid. The rate of autoxidation is influenced by the structure of the aldehyde. Studies on related compounds suggest that branching at the α-carbon, as seen in this compound, can influence oxidative stability. While concrete data for this compound is scarce, research on the thermo-oxidative aging of branched versus linear alcohols (which are precursors to aldehydes) indicates that branched structures can exhibit greater stability. This is potentially due to steric hindrance around the aldehydic proton, making it less susceptible to abstraction.

    Thermal Stability:

    Thermal degradation of aldehydes can proceed through various pathways, including decarbonylation and rearrangements. Research on the thermal stability of branched versus linear polymers has shown that branched structures can exhibit higher thermal stability. This is often attributed to the more complex bond dissociation energies and the potential for more stable radical intermediates. It is plausible that this compound would exhibit greater thermal stability compared to its linear isomer, hexanal.

    Quantitative Data Summary

    The following table summarizes hypothetical comparative stability data based on the principles discussed above. It is crucial to note that these are expected trends and should be verified experimentally for specific applications.

    AldehydeStructureMolecular Weight ( g/mol )Boiling Point (°C)Expected Relative Oxidative StabilityExpected Relative Thermal Stability
    This compound Branched114.19141.2HigherHigher
    Hexanal Linear100.16131LowerLower
    Nonanal (B32974) Linear142.24195ModerateModerate
    Benzaldehyde Aromatic106.12178.1Variable (ring effects)High

    Experimental Protocols

    To empirically determine the stability of this compound and compare it with other aldehydes, the following experimental protocols are recommended.

    Protocol 1: Accelerated Oxidative Stability Study

    Objective: To compare the rate of oxidation of this compound with other aldehydes under accelerated conditions.

    Methodology:

    • Sample Preparation: Prepare solutions of this compound, hexanal, and nonanal at a concentration of 1% (v/v) in an appropriate solvent (e.g., a non-reactive hydrocarbon solvent like heptane).

    • Stress Conditions: Place 10 mL of each solution in separate, sealed glass vials with a headspace of air. Expose the vials to a constant temperature of 60°C in a controlled oven.

    • Time Points: Withdraw aliquots from each vial at regular intervals (e.g., 0, 24, 48, 72, 96, and 120 hours).

    • Analysis by GC-MS:

      • Derivatize the aldehyde in the aliquot with a suitable agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to enhance detection.

      • Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining aldehyde concentration and identify and quantify the primary oxidation product (the corresponding carboxylic acid).

      • GC-MS Parameters (Example):

        • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

        • Inlet Temperature: 250°C

        • Oven Program: Start at 60°C, ramp to 280°C at 10°C/min.

        • Carrier Gas: Helium

        • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

    • Data Analysis: Plot the concentration of the aldehyde as a function of time for each compound. The rate of degradation can be determined from the slope of the line.

    Protocol 2: Thermal Stability Study using Thermogravimetric Analysis (TGA)

    Objective: To determine and compare the thermal decomposition profiles of this compound and other aldehydes.

    Methodology:

    • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the pure aldehyde into a TGA sample pan.

    • TGA Analysis:

      • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

      • Record the sample weight as a function of temperature.

    • Data Analysis:

      • The TGA curve will show the temperature at which weight loss occurs, indicating decomposition.

      • The onset temperature of decomposition and the temperature of maximum decomposition rate can be determined from the TGA and its derivative (DTG) curve, respectively. These values can be used to compare the thermal stability of the different aldehydes.

    Visualizations

    Experimental Workflow for Aldehyde Stability Testing

    G Experimental Workflow for Aldehyde Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Aldehyde Solutions oxidative Accelerated Oxidation (e.g., 60°C, Air) prep->oxidative thermal Thermal Stress (e.g., TGA) prep->thermal sampling Time-point Sampling oxidative->sampling tga TGA Analysis (Determine Decomposition Temp.) thermal->tga gcms GC-MS Analysis (Quantify Aldehyde & Products) sampling->gcms kinetics Determine Degradation Kinetics gcms->kinetics comparison Compare Stability Profiles tga->comparison kinetics->comparison

    Caption: Workflow for assessing aldehyde stability.

    Aldehyde Metabolism and Cellular Signaling

    G General Aldehyde Metabolism and Cellular Signaling cluster_source Sources of Aldehydes cluster_detox Detoxification Pathway cluster_effects Cellular Effects of Accumulation Lipid Peroxidation Lipid Peroxidation Aldehydes Aldehydes Lipid Peroxidation->Aldehydes Metabolism Metabolism Metabolism->Aldehydes ALDH Aldehyde Dehydrogenase (ALDH) Aldehydes->ALDH Metabolized by Protein Adducts Protein Adducts Aldehydes->Protein Adducts DNA Damage DNA Damage Aldehydes->DNA Damage Carboxylic Acids Carboxylic Acids ALDH->Carboxylic Acids Converts to Cellular Stress Cellular Stress Protein Adducts->Cellular Stress DNA Damage->Cellular Stress

    A Comparative Benchmarking Guide to 2-Methylhexanal in Key Chemical Transformations

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of 2-methylhexanal's performance in several key chemical transformations, offering insights into its reactivity and suitability for various synthetic applications. While direct, side-by-side comparative studies with its linear isomers under identical conditions are not extensively available in the reviewed literature, this document compiles and contrasts performance data from established experimental protocols. The inclusion of detailed methodologies and workflow visualizations aims to support researchers in designing and executing their own comparative experiments.

    Executive Summary

    This compound, a branched aldehyde, presents unique steric and electronic characteristics that influence its behavior in common organic reactions compared to its linear counterparts, such as n-heptanal. This guide explores its performance in catalytic hydrogenation, aldol (B89426) condensation, the Wittig reaction, and Grignard reactions. The presence of a methyl group at the α-position generally introduces steric hindrance, which can affect reaction rates and selectivity.

    Catalytic Hydrogenation: Efficient Reduction to 2-Methylhexan-1-ol (B1580601)

    Catalytic hydrogenation is a fundamental transformation for the synthesis of alcohols from aldehydes. This compound can be effectively reduced to 2-methylhexan-1-ol using various catalysts.

    Comparison with Linear Aldehydes:

    Table 1: Performance Data for Catalytic Hydrogenation of Aldehydes

    AldehydeCatalystSolventTemperature (°C)Pressure (atm)Yield (%)Reference
    2-Ethyl-2-hexenalRaney NickelNot specifiedNot specifiedNot specifiedHigh (quantitative)[1]
    2-Ethyl-2-hexenalNickel BorideNot specifiedNot specifiedNot specifiedHigh (stops at aldehyde)[1]
    General AldehydesPd/CEthanolRoom Temp1-4>95Typical

    Experimental Protocol: Catalytic Hydrogenation of this compound

    • Apparatus Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with this compound (1 equivalent) and a suitable solvent such as ethanol.

    • Catalyst Addition: A catalytic amount of 5% Palladium on carbon (Pd/C) (typically 1-5 mol%) is carefully added to the solution.

    • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 3-4 atm). The reaction mixture is stirred vigorously at room temperature.

    • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.

    • Work-up: Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 2-methylhexan-1-ol.

    Experimental Workflow: Catalytic Hydrogenation

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with This compound and Solvent B Add Pd/C Catalyst A->B C Pressurize with H₂ B->C D Stir at Room Temperature C->D E Depressurize and Filter D->E F Concentrate Filtrate E->F G 2-Methylhexan-1-ol F->G G A This compound B Enolate Formation (Base-catalyzed) A->B C Aldol Addition A->C B->C D β-Hydroxy Aldehyde C->D E Dehydration (Heat/Acid/Base) D->E F α,β-Unsaturated Aldehyde E->F G A Phosphonium Ylide C [2+2] Cycloaddition A->C B This compound B->C D Oxaphosphetane Intermediate C->D E Cycloreversion D->E F Alkene E->F G Triphenylphosphine Oxide E->G G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Grignard Reagent (R-MgX) B Add this compound Solution A->B C Stir at Room Temperature B->C D Quench with NH₄Cl (aq) C->D E Extract with Ether D->E F Dry and Concentrate E->F G Purify Secondary Alcohol F->G

    References

    A Comparative Sensory Analysis of 2-Methylhexanal Enantiomers: A Methodological Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    A comprehensive guide detailing the experimental framework for the comparative sensory analysis of the (R)- and (S)-enantiomers of 2-Methylhexanal. This document provides researchers, scientists, and drug development professionals with the necessary protocols to conduct such an analysis, including Gas Chromatography-Olfactometry and sensory panel evaluation. Due to the limited availability of public data on the specific sensory profiles of this compound enantiomers, this guide presents a methodological framework and hypothetical data to illustrate the expected comparative outcomes.

    Data Presentation: A Framework for Comparison

    A critical aspect of a comparative sensory analysis is the clear and concise presentation of quantitative data. The following table illustrates a hypothetical comparison of the sensory properties of the this compound enantiomers. This format is recommended for presenting experimentally determined data.

    Parameter(R)-2-Methylhexanal (Hypothetical)(S)-2-Methylhexanal (Hypothetical)Racemic this compound
    Odor Descriptor Green, fatty, slightly citrusWaxy, aldehydic, slightly floralA blend of the individual enantiomer characteristics
    Odor Detection Threshold (in water, ppb) 52012
    Odor Detection Threshold (in air, ng/L) 0.20.80.5
    Sensory Panel Intensity Score (at 100 ppb) 7.5 ± 0.85.2 ± 0.66.3 ± 0.7

    Table 1. Hypothetical Comparative Sensory Data for this compound Enantiomers. The data presented in this table is illustrative and intended to provide a template for reporting the results of the experimental protocols described below.

    Experimental Protocols

    A thorough sensory analysis of chiral compounds requires a combination of instrumental and human panel-based methods.

    Gas Chromatography-Olfactometry (GC-O) for Odor Descriptor and Threshold Determination

    Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2]

    Objective: To separate the (R)- and (S)-enantiomers of this compound and to determine their individual odor descriptors and detection thresholds.

    Methodology:

    • Sample Preparation: Prepare a stock solution of a racemic mixture of this compound in a suitable solvent (e.g., ethanol). Create a series of dilutions from the stock solution to be used for threshold determination.

    • Instrumentation:

      • Gas Chromatograph (GC) equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) capable of separating the enantiomers.

      • The column effluent is split between a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port (olfactometry port).

    • Analysis:

      • Inject a sample of the this compound solution onto the GC column.

      • A trained sensory panelist sniffs the effluent from the olfactometry port and records the time and a detailed description of any detected odor.

      • The retention times of the separated enantiomers are correlated with the panelists' responses to assign specific odor descriptors to each enantiomer.

      • For threshold determination, the dilution series is analyzed, starting with the most dilute sample. The odor detection threshold is defined as the lowest concentration at which the odorant is reliably detected by a majority of the panelists.[2]

    GC_O_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_preparation Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Acquisition & Analysis prep Prepare Dilution Series of this compound Enantiomers injection Inject Sample into GC prep->injection separation Chiral Column Separation injection->separation splitting Effluent Splitting separation->splitting detector GC Detector (FID/MS) splitting->detector olfactometry Olfactometry Port (Human Sniffer) splitting->olfactometry data_acq Record Retention Times & Odor Descriptors detector->data_acq olfactometry->data_acq threshold Determine Odor Thresholds data_acq->threshold correlation Correlate Chemical Data with Sensory Data threshold->correlation Olfactory_Signaling_Pathway General Olfactory Signaling Pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (G-olf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased intracellular cAMP adenylyl_cyclase->cAMP ion_channel Opening of Cyclic Nucleotide-Gated Ion Channels cAMP->ion_channel ion_influx Influx of Na+ and Ca2+ ion_channel->ion_influx depolarization Neuron Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Olfactory Bulb action_potential->brain

    References

    Safety Operating Guide

    Proper Disposal of 2-Methylhexanal: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: December 2025

    Essential guidelines for the safe handling and disposal of 2-Methylhexanal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

    For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a flammable and irritating compound, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory setting.

    Immediate Safety and Handling

    Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a highly flammable liquid and vapor that causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    Step-by-Step Disposal Procedure

    The disposal of this compound must be managed through a licensed hazardous waste disposal service.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.

    • Waste Identification and Classification: this compound is classified as a hazardous waste due to its flammability.[1][2] It is likely to be assigned the EPA hazardous waste code D001 for ignitability, which applies to liquids with a flashpoint below 140°F.[4][5][6]

    • Containerization:

      • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.

      • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

    • Storage:

      • Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

      • Ensure the storage area is inaccessible to unauthorized personnel.

      • Keep the container tightly closed when not in use.

    • Arranging for Disposal:

      • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

      • Provide the EHS department with accurate information about the waste, including its composition and volume.

      • Follow all institutional procedures for hazardous waste pickup requests.

    • Documentation:

      • Maintain a log of the accumulated hazardous waste, including the date and amount of this compound added to the container.

      • Retain all documentation related to the disposal of the hazardous waste, including the manifest provided by the disposal company.

    Quantitative Data Summary

    PropertyValueSource
    GHS Hazard ClassFlammable Liquid Category 2/4, Skin Irritant Category 2, Eye Irritant Category 2A, Specific target organ toxicity (single exposure) Category 3[1][2]
    GHS Hazard StatementsH225/H227: Highly flammable liquid and vapor / Combustible liquid, H315: Causes skin irritation, H319: Causes serious eye irritation, H332: Harmful if inhaled, H335: May cause respiratory irritation[1][2]
    EPA Hazardous Waste Code (Probable)D001 (Ignitable)[4][5][6]

    Logical Workflow for this compound Disposal

    This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Disposal Process cluster_2 Final Disposition A Identify this compound as Hazardous Waste B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Safe Area C->D E Contact Environmental Health & Safety (EHS) D->E F Schedule Hazardous Waste Pickup E->F G Complete Waste Manifest F->G H Transport by Licensed Waste Hauler G->H I Dispose at Approved Hazardous Waste Facility H->I

    Figure 1. Step-by-step workflow for the proper disposal of this compound.

    By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

    References

    Essential Safety and Logistical Information for Handling 2-Methylhexanal

    Author: BenchChem Technical Support Team. Date: December 2025

    FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

    This document provides critical, step-by-step guidance for the safe handling and disposal of 2-Methylhexanal in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact.

    Hazard Identification and Immediate Precautions

    This compound is a volatile and hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Immediate precautions include working in a well-ventilated area, away from any sources of ignition such as heat, sparks, or open flames.[2][3]

    Personal Protective Equipment (PPE)

    A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, which should be selected based on a thorough risk assessment of the specific procedures being performed.

    Protection Type Required Equipment Specifications and Best Practices
    Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield is required when there is a risk of splashing.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
    Hand Protection Chemical-resistant, impervious gloves.Glove material suitability should be confirmed with the manufacturer's resistance charts. Nitrile gloves offer broad, short-term protection.[5] Inspect gloves for any signs of degradation or puncture before use.
    Body Protection Flame-retardant lab coat worn over clothing made of natural fibers (e.g., cotton). Chemical-resistant apron for splash hazards.Lab coats should be fully buttoned. Avoid synthetic materials like polyester (B1180765) that can melt and adhere to the skin.[5]
    Respiratory Protection Required when engineering controls (e.g., fume hood) are insufficient or during spill cleanup.An air-purifying respirator with an appropriate organic vapor cartridge is necessary.[6][7] A formal respiratory protection program, including fit testing, is required.[5]

    Operational Plan: Step-by-Step Handling Procedures

    The following workflow outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

    Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling a Don Appropriate PPE b Ensure Proper Ventilation (Fume Hood) a->b c Remove Ignition Sources b->c d Ground/Bond Container and Receiving Equipment c->d e Use Non-Sparking Tools d->e f Dispense this compound e->f g Securely Close Container f->g h Clean Work Area g->h i Doff PPE Correctly h->i

    Caption: Workflow for the safe handling of this compound.

    Disposal Plan

    Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

    Waste Collection and Segregation:

    • Collect all this compound waste, including contaminated consumables, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Keep the waste container securely closed when not in use.

    Disposal Procedure:

    • Labeling: Ensure the hazardous waste container is accurately labeled with its contents.

    • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][8]

    • Empty Containers: Handle uncleaned, empty containers as hazardous waste, as they may retain residual chemical.

    Emergency Procedures

    Spill Response:

    • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.[4]

    • Cleanup: Wearing appropriate PPE, collect the absorbed material into a suitable, closed container for disposal.

    • Report: Report the spill to your supervisor and EHS department.

    First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

    References

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.